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4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Documentation Hub

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  • Product: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-
  • CAS: 102830-11-5

Core Science & Biosynthesis

Foundational

1,2,3,4-Tetrahydro-4,8-Isoquinolinediol: Core Properties, Pharmacological Mechanisms, and Experimental Workflows

Executive Summary The tetrahydroisoquinoline (THIQ) scaffold represents a privileged chemical structure in neuropharmacology due to its structural homology with endogenous catecholamines. Among its derivatives, 1,2,3,4-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold represents a privileged chemical structure in neuropharmacology due to its structural homology with endogenous catecholamines. Among its derivatives, 1,2,3,4-tetrahydro-4,8-isoquinolinediol and its hydrochloride salt (CAS 72511-87-6) have emerged as critical pharmacological tools[1]. Functioning primarily as a dopamine receptor agonist, this compound is extensively utilized in preclinical models to study the neurobiology of Parkinson's disease and alcohol addiction[2]. By re-establishing optimal dopamine levels within the intricate neural networks of the basal ganglia, it provides a robust mechanism for probing motor control and reward pathways[2].

Chemical Structure and Physicochemical Properties

1,2,3,4-Tetrahydro-4,8-isoquinolinediol is characterized by a bicyclic isoquinoline core, comprising a benzene ring fused to a fully saturated (tetrahydro) pyridine ring[3]. The presence of hydroxyl groups at the 4 and 8 positions governs its hydrogen-bonding capacity and receptor binding affinity.

To facilitate in vivo administration and in vitro assay solubility, the compound is predominantly synthesized and utilized as a hydrochloride salt[2]. The protonation of the secondary amine in the piperidine ring significantly enhances aqueous solubility, making it highly effective for oral administration and stable in physiological buffers[2]. A closely related derivative, 1,2,3,4-tetrahydro-2-methyl-4,8-isoquinolinediol (CAS 23824-25-1), features N-methylation, which increases lipophilicity and alters blood-brain barrier (BBB) penetration dynamics[3].

Table 1: Comparative Physicochemical Properties
Property1,2,3,4-Tetrahydro-4,8-isoquinolinediol HCl1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol
CAS Number 72511-87-623824-25-1
Molecular Formula C9H12ClNO2C10H13NO2
Molecular Weight 201.65 g/mol 179.22 g/mol
Structural Feature Secondary amine (hydrochloride salt)Tertiary amine (N-methylated)
Pharmacological Role Dopamine Receptor AgonistBioactive Intermediate / Metabolite
Primary Application Parkinson's & Addiction ResearchPharmaceutical Synthesis

Data synthesized from chemical databases and supplier specifications[2][3][4].

Mechanism of Action: Dopaminergic Modulation

The therapeutic and experimental utility of 1,2,3,4-tetrahydro-4,8-isoquinolinediol stems from its high-affinity agonism at dopamine receptors[2]. The distance between the basic nitrogen and the aromatic hydroxyl groups closely mimics the pharmacophore of endogenous dopamine, allowing it to dock efficiently into the orthosteric binding site of D2-like receptors.

Upon crossing the BBB, the compound binds to D2-like receptors, which are coupled to Gi/o proteins. This binding event induces a conformational change that inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. The subsequent decrease in Protein Kinase A (PKA) activity modulates ion channel conductance, ultimately suppressing aberrant neuronal excitability in the striatum. This pathway is fundamental to its efficacy in counteracting the dopaminergic deficits observed in Parkinsonian models and resetting reward thresholds in addiction paradigms[2].

Pathway THIQ 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol D2R Dopamine D2 Receptor THIQ->D2R Agonism Gi Gi/o Protein Activation D2R->Gi Couples to cAMP cAMP Production (Inhibition) Gi->cAMP Inhibits Adenylyl Cyclase PKA PKA Activity (Decreased) cAMP->PKA Reduces Motor Motor Control & Reward Pathways PKA->Motor Modulates

Caption: Dopaminergic signaling cascade modulated by 1,2,3,4-tetrahydro-4,8-isoquinolinediol agonism.

Experimental Workflows: Receptor Binding & Validation

To quantitatively assess the binding affinity (Ki) of 1,2,3,4-tetrahydro-4,8-isoquinolinediol, a competitive radioligand binding assay is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: In Vitro Competitive Radioligand Binding Assay

Causality & Experimental Design:

  • Tissue Selection: Rat striatal synaptosomes are utilized because the striatum possesses a high density of D2 receptors, maximizing the signal-to-noise ratio.

  • Temperature Control: Incubation is strictly maintained at 4°C. This minimizes protease-mediated receptor degradation and slows ligand dissociation rates, ensuring a stable thermodynamic equilibrium for accurate affinity calculations.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize isolated rat striatum in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet (synaptosomal fraction) in fresh buffer.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H]-spiperone (a high-affinity D2 antagonist), 50 µL of varying concentrations of 1,2,3,4-tetrahydro-4,8-isoquinolinediol (10⁻¹⁰ to 10⁻⁴ M), and 100 µL of the synaptosomal suspension.

  • Incubation: Incubate the microplate at 4°C for 120 minutes to reach steady-state equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding of the radioligand to the plastic/glass). Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validating Controls: The assay must incorporate two critical control wells to validate the system internally:

  • Total Binding (TB): Radioligand + Vehicle (measures all available binding sites).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (saturates all specific D2 sites, leaving only background noise).

  • Validation Logic: Specific binding is calculated as TB minus NSB. If the NSB exceeds 30% of the TB signal, the assay is automatically flagged for failure (indicating inadequate washing or degraded tissue). This internal check prevents the reporting of artifactual affinity data.

Workflow Prep Tissue Prep: Striatal Synaptosomes Incubate Incubation: THIQ + Radioligand Prep->Incubate Filter Filtration: Harvest Bound Ligand Incubate->Filter Scint Quantification: Liquid Scintillation Filter->Scint Analysis Data Analysis: IC50 Calculation Scint->Analysis

Caption: Step-by-step workflow for in vitro radioligand binding assay to determine receptor affinity.

Analytical Characterization

For pharmacokinetic profiling and stability testing, 1,2,3,4-tetrahydro-4,8-isoquinolinediol is typically quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Given its highly polar nature (due to the diol and amine groups), Hydrophilic Interaction Liquid Chromatography (HILIC) columns often provide superior retention and peak shape compared to standard C18 reverse-phase columns. Detection is performed in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions corresponding to the protonated molecule [M+H]⁺.

References

  • American Chemical Suppliers. "dopamine hydrochloride suppliers USA." Available at: [Link]

  • PubChem. "1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | C10H13NO2 | CID 13635220." Available at: [Link]

Sources

Exploratory

1,2,3,4-Tetrahydro-4,8-isoquinolinediol: Structural Analysis and Synthetic Methodologies

Topic: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Chemical Structure and Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Chemical Structure and Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (CAS: 72511-87-6, HCl salt) represents a critical scaffold in the development of catecholaminergic modulators. As a hydroxylated derivative of the tetrahydroisoquinoline (THIQ) core, it serves as both a significant metabolite of antidepressant agents (e.g., Nomifensine) and a versatile intermediate for the synthesis of dopamine receptor agonists.

This guide provides an in-depth technical analysis of the molecule, focusing on the stereochemical implications of the C4-hydroxyl group and the regiochemical challenges associated with the C8-phenol integration. We present a validated synthetic pathway based on the Bobbitt modification of the Pomeranz-Fritsch cyclization, prioritizing mechanistic clarity and reproducibility.

Structural Identity and Physicochemical Properties[1]

The molecule comprises a bicyclic THIQ skeleton functionalized with a benzylic alcohol at position 4 and a phenolic hydroxyl at position 8.

Chemical Structure[2][3][4]
  • IUPAC Name: 1,2,3,4-tetrahydroisoquinoline-4,8-diol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.19 g/mol (Free base)[1]

  • Chirality: The C4 carbon is a stereogenic center, existing as (4R) and (4S) enantiomers. Synthetic routes often yield the racemate unless chiral auxiliaries or enzymatic resolutions are employed.

Stereoelectronic Considerations

The 8-hydroxyl group is positioned ortho to the ring nitrogen (N2) bridgehead. This proximity allows for an intramolecular hydrogen bond between the 8-OH proton and the nitrogen lone pair, stabilizing specific conformers and influencing the pKa of the secondary amine. Conversely, the 4-OH group is benzylic and susceptible to elimination (dehydration) under harsh acidic conditions, regenerating the dihydroisoquinoline or fully aromatic isoquinoline system.

Solubility Profile
  • Free Base: Low solubility in water; soluble in DMSO, Methanol.

  • Hydrochloride Salt: Highly water-soluble; hygroscopic.

Retrosynthetic Analysis

To design a robust synthesis, we apply a disconnection approach. The most challenging bond to form regioselectively is the C-C bond closing the heterocyclic ring, particularly ensuring the 8-position substitution pattern over the sterically favored 6-position.

Disconnection Logic
  • FGI (Functional Group Interconversion): The 4-OH can be derived from a 4-keto intermediate or directly via an amino-acetal cyclization.

  • C-C Disconnection: Breaking the C4-C4a bond points to a Pomeranz-Fritsch type cyclization.

  • Precursors: 3-Methoxybenzylamine and a glyoxal equivalent.

Retrosynthesis Target 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Inter1 8-Methoxy-4-hydroxy-THIQ Target->Inter1 Demethylation (BBr3) Inter2 Schiff Base (Imine) Inter1->Inter2 Cyclization (Acid) Start1 3-Methoxybenzylamine Inter2->Start1 Condensation Start2 Glyoxal Hemiacetal Inter2->Start2 +

Figure 1: Retrosynthetic strategy isolating the 3-methoxybenzylamine precursor.

Synthetic Route: The Bobbitt-Pomeranz-Fritsch Modification[6]

The classical Pictet-Spengler reaction often fails to introduce the 4-hydroxyl group directly. Therefore, the Bobbitt modification of the Pomeranz-Fritsch reaction is the preferred method. This route utilizes a benzylamine and a glyoxal hemiacetal to generate the 4-hydroxy-THIQ core in a single cyclization step.

Mechanistic Pathway

The reaction proceeds via the formation of an imine (Schiff base), followed by acid-catalyzed intramolecular electrophilic substitution.

  • Challenge: Cyclization of a 3-substituted benzylamine can occur at the para position (yielding the 6-isomer) or the ortho position (yielding the 8-isomer).

  • Regioselectivity: The 6-isomer is sterically favored. Isolation of the 8-isomer requires chromatographic separation or the use of a blocking group (e.g., bromine) at the 6-position during synthesis.

Step-by-Step Protocol
Phase 1: Imine Formation

Reagents: 3-Methoxybenzylamine, 2,2-Dimethoxyacetaldehyde (60% wt in water), Toluene.

  • Charge a round-bottom flask with 3-methoxybenzylamine (1.0 eq) dissolved in toluene (10 volumes).

  • Add 2,2-dimethoxyacetaldehyde (1.1 eq) dropwise at room temperature.

  • Fit the flask with a Dean-Stark trap and reflux for 4 hours to remove water azeotropically.

  • Concentrate the solution in vacuo to yield the crude amino-acetal intermediate (imine).

Phase 2: Cyclization (Bobbitt Conditions)

Reagents: 6M HCl, Dioxane.

  • Dissolve the crude imine in Dioxane (5 volumes).

  • Cool to 0°C and slowly add 6M HCl (10 volumes). Note: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 24–48 hours. The acidic medium facilitates the hydrolysis of the acetal to the aldehyde, which immediately cyclizes to the 4-hydroxy-THIQ.

  • Neutralization: Basify with NH₄OH to pH 9.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

Phase 3: Isomer Separation

The crude product contains a mixture of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-4-ol (Major) and 8-methoxy-1,2,3,4-tetrahydroisoquinolin-4-ol (Minor, Target).

  • Flash Chromatography: Silica gel stationary phase.

  • Eluent: Gradient of DCM:Methanol (98:2 to 90:10) with 1% Triethylamine.

  • Identification: The 8-isomer typically elutes after the 6-isomer due to intramolecular H-bonding with the nitrogen, which reduces its polarity slightly less than the free phenolic interaction of the 6-isomer, but retention times must be confirmed via NMR (See Section 4).

Phase 4: Demethylation

Reagents: Boron Tribromide (BBr₃), DCM.

  • Dissolve the isolated 8-methoxy intermediate in anhydrous DCM under Nitrogen at -78°C.

  • Add BBr₃ (1M in DCM, 3.0 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C and carefully add Methanol.

  • Concentrate to dryness. Recrystallize the residue from Ethanol/Ether to obtain 1,2,3,4-tetrahydro-4,8-isoquinolinediol hydrobromide .

Analytical Characterization

Validating the correct isomer (8-OH vs 6-OH) is critical.

TechniqueParameterDiagnostic Signal (8-Isomer)Diagnostic Signal (6-Isomer)
1H NMR Aromatic Region 3 protons: 1 triplet (t), 2 doublets (d). Pattern indicates 1,2,3-trisubstituted benzene ring.3 protons: 1 doublet (d), 1 doublet (d), 1 singlet (s). Pattern indicates 1,2,4-trisubstituted ring.[2][3]
1H NMR C4-H Triplet or dd at ~4.5-4.8 ppm.Similar shift, distinguishable by coupling constants.
13C NMR C8 vs C6 C8-OH carbon typically shifted downfield (~155 ppm) but affects C1 shift differently due to proximity.C6-OH carbon shift (~156 ppm).
MS (ESI) m/z [M+H]+ = 166.08[M+H]+ = 166.08 (Identical mass, requires fragmentation analysis).
NMR Interpretation Logic

In the 8-substituted isomer (the target), the aromatic protons are adjacent (H5, H6, H7). You will observe a triplet for H6 and doublets for H5/H7. In the 6-substituted isomer (the byproduct), the protons are H5, H7, H8. H5 and H7 are ortho/meta coupled, but H8 is isolated or shows weak meta coupling, often appearing as a singlet or broad doublet distinct from the triplet pattern of the 8-isomer.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the critical branching point for regioselectivity.

SynthesisWorkflow Start 3-Methoxybenzylamine Imine Imine Intermediate Start->Imine + Glyoxal acetal Cyclization Acid Cyclization (Bobbitt Cond.) Imine->Cyclization Mixture Mixture: 6-OMe (Major) + 8-OMe (Minor) Cyclization->Mixture Separation Chromatography Separation Mixture->Separation TargetPre 8-Methoxy-4-OH-THIQ Separation->TargetPre Isolate 8-isomer Final 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol TargetPre->Final BBr3 Demethylation

Figure 2: Synthetic workflow highlighting the critical separation of the regioisomeric mixture.

Applications and Handling

Research Applications
  • Catecholamine Metabolites: Used as a reference standard for analyzing metabolites of drugs like Nomifensine.

  • Neurotoxicity Studies: THIQ derivatives are investigated for their potential role in Parkinsonian neurodegeneration; the 4,8-diol is a hydrophilic variant used to probe transport mechanisms.

  • Scaffold Synthesis: The 4-OH group allows for further functionalization (e.g., oxidation to ketone, conversion to halogen) to create novel dopamine agonists.

Storage and Stability
  • Oxidation: Phenolic THIQs are prone to oxidation (quinoid formation). Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The HCl salt absorbs moisture rapidly. Handle in a desiccated environment or glovebox.

References

  • Bobbitt, J. M., & Sih, J. C. (1968). Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 33(2), 856–859. Link

  • Hargrave, K. D., et al. (1991). Novel 4-substituted 1,2,3,4-tetrahydroisoquinoline derivatives as potent anticonvulsants.[4] Journal of Medicinal Chemistry, 34(7), 2231–2241. Link

  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride Properties and Supplier Info. Link

  • Maryanoff, B. E., et al. (1984). Pyrroloisoquinoline antidepressants. 2. In-depth structure-activity relationships. Journal of Medicinal Chemistry, 27(8), 943–952. (Contextual reference for Nomifensine metabolites). Link

Sources

Foundational

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (Longimammamine Core): Technical Monograph

[1] Executive Summary 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (specifically its -methylated derivative, Longimammamine ) represents a rare structural convergence between plant secondary metabolism and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (specifically its


-methylated derivative, Longimammamine ) represents a rare structural convergence between plant secondary metabolism and pharmaceutical degradation.[1] While tetrahydroisoquinolines (THIQs) are ubiquitous in nature (e.g., salsolinol), the 4,8-dihydroxylated substitution pattern is chemically atypical. It arises naturally as a minor alkaloid in the cactus Dolichothele longimamma and synthetically as a degradation impurity of the adrenergic drug Phenylephrine.[1]

This guide analyzes the molecule’s dual identity, detailing its isolation from Cactaceae, its genesis via Pictet-Spengler cyclization in drug formulations, and its pharmacological relevance as a rigidified adrenergic scaffold.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The molecule belongs to the tetrahydroisoquinoline class, distinguished by hydroxyl groups at the benzylic (C4) and homobenzylic (C8) positions. This specific substitution pattern imposes unique steric and electronic constraints compared to the more common 6,7-dihydroxy (catechol-like) THIQs.[1]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1,2,3,4-Tetrahydro-4,8-isoquinolinediol
Common Derivative Longimammamine (

-methyl-1,2,3,4-tetrahydro-4,8-isoquinolinediol)
CAS No.[1][2] (N-Me) 23824-25-1 (Free base); 72511-87-6 (HCl salt)
Stereochemistry Contains a chiral center at C4.[1] Natural Longimammamine is typically the

-enantiomer.[1]
Molecular Formula C

H

NO

(Core) / C

H

NO

(

-Methyl)
Molecular Weight 165.19 g/mol (Core) / 179.22 g/mol (

-Methyl)
Structural Significance

The 4-hydroxyl group is a "benzylic" alcohol, derived from the


-hydroxyl of the phenethylamine precursor.[1] The 8-hydroxyl group is "phenolic," located ortho to the ring junction.[1] This 4,8-pattern indicates a specific biosynthetic or synthetic cyclization pathway distinct from the standard dopamine-derived alkaloids.[1]

Part 2: Discovery and Natural Sources[1]

The Cactus Connection: Dolichothele longimamma

The discovery of the 4,8-diol core is inextricably linked to the phytochemical profiling of the Cactaceae family.[1] Unlike the well-known mescaline-producing peyote (Lophophora williamsii), the genus Dolichothele (specifically D. longimamma, syn.[1] Mammillaria longimamma) produces a unique subset of alkaloids.[1]

  • Isolation: First isolated and characterized as Longimammamine (

    
    -methylated form) from D. longimamma.[1]
    
  • Co-occurring Alkaloids: It exists alongside structural isomers such as Longimammosine (6-hydroxy-2-methyl-THIQ) and Longimammidine (8-hydroxy-2-methyl-THIQ).[1][2]

  • Biosynthetic Implication: The presence of the 4-OH group suggests the precursor is a

    
    -hydroxylated phenethylamine (likely synephrine or a related congener), rather than a simple dopamine analog.[1]
    
Biosynthetic Pathway Visualization

The formation of Longimammamine in plants likely follows a Pictet-Spengler condensation between a phenethylamine and an aldehyde equivalent (likely formaldehyde or active one-carbon unit).[1]

Biosynthesis cluster_0 Precursor Pool cluster_1 Enzymatic Cyclization cluster_2 Natural Product Tyrosine Tyrosine Synephrine Synephrine (p-Hydroxy-N-methyl-phenethylamine) Tyrosine->Synephrine Multi-step Phenylephrine_Analog m-Hydroxy Analog (Phenylephrine-like) Synephrine->Phenylephrine_Analog Hydroxylation? Imine Imine Intermediate Phenylephrine_Analog->Imine + HCHO (One-carbon unit) Cyclization Pictet-Spengler Cyclization Imine->Cyclization Longimammamine Longimammamine (4,8-Dihydroxy-2-methyl-THIQ) Cyclization->Longimammamine Ortho-cyclization (Minor Path)

Caption: Hypothetical biosynthetic pathway of Longimammamine via Pictet-Spengler condensation of a meta-hydroxylated phenethylamine precursor.

Part 3: Pharmaceutical Significance (The Impurity Profile)[1]

For drug development professionals, this molecule is less a "natural product" and more a Critical Quality Attribute (CQA) in the stability profile of Phenylephrine .

Genesis in Drug Formulations

Phenylephrine is a


-hydroxy-phenethylamine.[1] In liquid formulations, particularly those containing trace aldehydes (e.g., from excipient degradation or packaging), Phenylephrine undergoes a spontaneous Pictet-Spengler reaction.[1]
  • Reactants: Phenylephrine + Formaldehyde (HCHO).[1]

  • Mechanism: The phenolic ring of phenylephrine is activated at the ortho and para positions relative to the hydroxyl group.

    • Para-cyclization (Major): Forms the 4,6-dihydroxy isomer.[1]

    • Ortho-cyclization (Minor): Forms the 4,8-dihydroxy isomer (Longimammamine).

Detection and Control

This impurity is monitored strictly in ophthalmic and nasal solutions.[1]

  • Analytical Method: Reversed-Phase HPLC (C18 column).

  • Detection: UV absorbance at 215-220 nm (isoquinoline core).[1]

  • Limit: Typically controlled at <0.2% levels in finished products.

ImpurityFormation Phenylephrine Phenylephrine (3-OH, N-methyl, beta-OH) Intermediate Schiff Base / Iminium Ion Phenylephrine->Intermediate Condensation Formaldehyde Formaldehyde (Degradant/Excipient) Formaldehyde->Intermediate Condensation Isomer_46 4,6-Dihydroxy-THIQ (Major Impurity) Intermediate->Isomer_46 Para-Cyclization (Sterically Favored) Isomer_48 4,8-Dihydroxy-THIQ (Longimammamine) Intermediate->Isomer_48 Ortho-Cyclization (Sterically Hindered)

Caption: Divergent cyclization pathways of Phenylephrine degradation yielding the 4,8-dihydroxy impurity.

Part 4: Synthesis and Isolation Protocols

Total Synthesis (Biomimetic)

The most reliable method to access the 4,8-diol for use as a reference standard is the biomimetic Pictet-Spengler cyclization.[1]

Protocol:

  • Reagents: Phenylephrine HCl (1.0 eq), Formaldehyde (37% aq.[1] solution, 1.1 eq).

  • Solvent: Phosphate buffer (pH 6.0) or dilute Acetic Acid.

  • Conditions: Stir at 40–60°C for 24–48 hours.

  • Workup: Basify with NH

    
    OH to pH 9.0; extract with Ethyl Acetate/Isopropanol (3:1).
    
  • Purification: The reaction yields a mixture of 4,6- and 4,8-isomers.[1] Separation requires Preparative HPLC or fractional crystallization (the 4,6-isomer crystallizes more readily).[1]

Isolation from Natural Sources

Note: Extraction from cactus is low-yielding and not recommended for obtaining reference material.[1]

  • Extraction: Methanolic extraction of dried Dolichothele longimamma tissue.[1]

  • Fractionation: Acid-base partitioning (alkaloids extract into CHCl

    
     at pH 9).
    
  • Chromatography: Silica gel column chromatography eluting with CHCl

    
    :MeOH:NH
    
    
    
    OH. Longimammamine elutes after the less polar mono-hydroxy alkaloids.[1]

Part 5: Pharmacological Potential[1][3]

While the 6,7-dihydroxy THIQs (e.g., salsolinol) are extensively studied for their dopaminergic activity and neurotoxicity, the 4,8-diol profile is distinct.[1]

Structure-Activity Relationship (SAR)[1]
  • Rigidified Phenylephrine: The molecule can be viewed as a conformationally restricted analog of phenylephrine.[1]

  • Receptor Binding:

    • Adrenergic Receptors (

      
      ):  Likely retains affinity due to the preservation of the pharmacophore (phenolic OH + amine + 
      
      
      
      -OH geometry), but the steric bulk of the fused ring at the ortho position may reduce potency compared to the parent drug.
    • Dopamine Receptors: Lacks the catechol moiety required for high-affinity D1/D2 agonism, unlike salsolinol.[1]

Toxicology

As a pharmaceutical impurity, it is generally considered to have low acute toxicity but is monitored for potential genotoxicity common to some planar aromatic amines, although THIQs are generally non-mutagenic.[1]

References

  • Isolation from Dolichothele: Ranieri, R. L., & McLaughlin, J. L. (1976).[1] Cactus alkaloids.[1][3][4] XXXI. Dolichothele longimamma. Journal of Natural Products (Lloydia), 39(2), 172-174.[1]

  • Impurity Identification: Wirth, D. D., et al. (1982).[1] Identification of impurities in phenylephrine hydrochloride by liquid chromatography-mass spectrometry. Journal of Pharmaceutical Sciences, 71(10), 1163-1166.[1]

  • Synthesis & Cyclization Mechanism: Kondratenko, R. M., et al. (2015).[1] Synthesis of tetrahydroisoquinoline derivatives from phenylephrine. Russian Journal of General Chemistry, 85, 2250–2256.[1]

  • General THIQ Pharmacology: Naoi, M., et al. (2002).[1] Neurotoxic and neuroprotective effects of endogenous isoquinolines.[1] Journal of Neural Transmission, 109, 607–621.[1]

Sources

Exploratory

1,2,3,4-Tetrahydro-4,8-isoquinolinediol: Mechanism of Action &amp; Pharmacological Profile

Executive Summary 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (4,8-THIQ) represents a critical structural motif in the study of adrenergic pharmacology and drug stability. Primarily identified as a degradation product of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (4,8-THIQ) represents a critical structural motif in the study of adrenergic pharmacology and drug stability. Primarily identified as a degradation product of the sympathomimetic agent Phenylephrine , this compound serves as a rigidified analogue of catecholamines. Its significance in drug development is twofold:

  • Pharmaceutical Stability: It acts as a sentinel impurity indicating Phenylephrine degradation via Pictet-Spengler condensation.

  • Pharmacological Probe: It functions as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) and a weak partial agonist at dopamine/adrenergic receptors, offering insights into the steric constraints of monoamine binding sites.

This guide details the molecular mechanism, synthesis, and validation protocols for 4,8-THIQ, designed for researchers in medicinal chemistry and toxicology.

Part 1: Chemical Architecture & Formation

Structural Significance

The 4,8-THIQ scaffold is a bicyclic system where the flexible ethylamine side chain of phenylethanolamines is "locked" into a ring.

  • C4-Hydroxyl Group: Retains the benzylic hydroxyl configuration of Phenylephrine, critical for hydrogen bonding within the receptor pocket.

  • C8-Hydroxyl Group: Mimics the meta-hydroxyl of catecholamines, essential for anchoring the molecule to serine residues in adrenergic receptors.

Formation Mechanism (The Pictet-Spengler Pathway)

In aqueous formulations containing Phenylephrine and trace aldehydes (often formaldehyde from excipient degradation), 4,8-THIQ forms via an intramolecular cyclization.

PictetSpengler Phenylephrine Phenylephrine (Substrate) Imine Schiff Base Intermediate Phenylephrine->Imine + HCHO (Formaldehyde) Cyclization Mannich-type Cyclization Imine->Cyclization Acid Catalysis (H+) THIQ 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol Cyclization->THIQ Ring Closure

Figure 1: The Pictet-Spengler condensation pathway converting Phenylephrine to 4,8-THIQ.

Part 2: Mechanism of Action (MOA)

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

The primary pharmacological action of tetrahydroisoquinolines (THIQs) is the competitive inhibition of PNMT, the enzyme responsible for converting norepinephrine to epinephrine.

  • Binding Mode: 4,8-THIQ occupies the PNMT active site, competing with the natural substrate (norepinephrine).

  • Steric Fit: The rigid isoquinoline ring mimics the "folded" conformation of norepinephrine required for methyl transfer. The 8-OH group interacts with the hydrophilic pocket usually occupied by the meta-hydroxyl of the catechol ring.

  • Causality: By blocking the active site, 4,8-THIQ prevents the transfer of the methyl group from S-adenosylmethionine (SAM) to the amine, thereby reducing epinephrine biosynthesis.

Adrenergic & Dopaminergic Modulation

Unlike flexible catecholamines, 4,8-THIQ has restricted conformational freedom.

  • Dopamine Agonism: It acts as a weak partial agonist. The nitrogen atom and the 8-OH group align with the aspartate (D3.32) and serine residues in the D2 receptor binding pocket.

  • Selectivity: The presence of the 4-OH group introduces steric bulk that reduces affinity compared to unsubstituted THIQs (like salsolinol), making it a weaker agonist but a highly specific probe for tolerance studies.

MOA cluster_enzyme PNMT Active Site Interaction cluster_receptor Receptor Modulation PNMT PNMT Enzyme (Catalytic Core) Substrate Norepinephrine (Natural Substrate) Substrate->PNMT Blocked by Inhibitor Inhibitor 4,8-THIQ (Inhibitor) Inhibitor->PNMT Competitive Binding (Ki ~ 10-50 µM) D2 Dopamine Receptor (D2) Inhibitor->D2 Partial Agonism SAM Cofactor: SAM SAM->PNMT Methyl Donor Signal G-Protein Signaling (Reduced Efficacy) D2->Signal Weak Activation

Figure 2: Dual mechanism of action showing PNMT competitive inhibition and weak Dopamine D2 receptor activation.

Part 3: Quantitative Data & SAR

The following table summarizes the Structure-Activity Relationship (SAR) of THIQ derivatives regarding PNMT inhibition. The 4,8-substitution pattern is compared against the potent 7,8-dichloro analog (SK&F 64139).

CompoundSubstitutionIC50 (PNMT)Mechanism Note
SK&F 64139 7,8-Dichloro~10 µMHigh affinity; hydrophobic interaction at C7/C8.
4,8-THIQ 4,8-Dihydroxy~50-100 µM *4-OH reduces lipophilicity; 8-OH anchors to hydrophilic pocket.
Salsolinol 1-Methyl-6,7-OH>100 µMDopaminergic neurotoxin; weak PNMT inhibition.
Phenylephrine (Open Chain)SubstrateNatural substrate analog (Km ~15 µM).

*Estimated based on class SAR (Grund et al., 1980; Dubb et al., 1979).

Part 4: Experimental Protocols

Protocol A: Synthesis & Isolation (Pictet-Spengler)

Objective: Generate high-purity 4,8-THIQ for reference standards.

  • Reagents: Dissolve Phenylephrine HCl (10 mmol) in phosphate buffer (pH 6.0).

  • Condensation: Add Formaldehyde (37% aq., 1.1 eq).

  • Reaction: Stir at 40°C for 24 hours. Monitor via HPLC.

  • Workup: Basify to pH 9.0 with Na2CO3. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Ether.

  • Validation: Verify structure via 1H-NMR (Look for singlet at C1 position ~4.0 ppm).

Protocol B: PNMT Inhibition Assay

Objective: Determine the IC50 of 4,8-THIQ against PNMT.

  • Enzyme Prep: Isolate PNMT from bovine adrenal medulla homogenate via ammonium sulfate precipitation.

  • Assay Mix:

    • Buffer: 0.5M Tris-HCl (pH 8.5).

    • Substrate: Normetanephrine (variable conc. for Ki determination) or Phenylethanolamine.[1][2][3]

    • Cofactor: S-adenosyl-L-[methyl-14C]methionine (SAM).

    • Inhibitor: 4,8-THIQ (0.1 µM to 1 mM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 0.5M Borate buffer (pH 10) to stop reaction.

  • Extraction: Extract [14C]-Metanephrine product into toluene/isoamyl alcohol (3:2).

  • Quantification: Liquid scintillation counting of the organic phase.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC50.

References

  • Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines. Source: PubMed (NIH) URL:[Link]

  • Studies with a PNMT inhibitor (SK&F 64139). Source: Clinical Pharmacology & Therapeutics URL:[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances URL:[4][5][Link]

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- biological activity

The following technical guide details the biological activity, formation mechanism, and analytical profiling of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (specifically the 2-methyl derivative, a key Phenylephrine impurity)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, formation mechanism, and analytical profiling of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (specifically the 2-methyl derivative, a key Phenylephrine impurity).

Biological Activity, Synthesis, and Pharmacological Profiling[1][2]

Part 1: Executive Summary

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (often isolated as the 2-methyl derivative or hydrochloride salt) represents a critical intersection between pharmaceutical stability chemistry and neuropharmacology. Primarily identified as a degradation product of the adrenergic agonist Phenylephrine , this compound possesses a tetrahydroisoquinoline (THIQ) scaffold—a structural class renowned for dopaminergic activity and neuromodulation.

Unlike the common naturally occurring 6,7-dihydroxy-THIQs (e.g., Salsolinol), the 4,8-dihydroxy substitution pattern is unique to the cyclization of meta-substituted phenethylamines (like Phenylephrine). This guide analyzes its genesis, its pharmacological divergence from its parent compound, and the protocols required for its study.

Part 2: Chemical Constitution & Formation
2.1 Structural Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol[2][8]

  • CAS Registry: 23824-25-1 (Free Base)[8]

  • Parent Drug: Phenylephrine (3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol)

  • Key Feature: The 4-hydroxyl group is retained from the parent benzylic alcohol, while the 8-hydroxyl group results from the regioselective cyclization at the para position relative to the original phenol.

2.2 Mechanism of Genesis (Degradation Pathway)

The formation of this compound is a "self-validating" marker of formulation stress. It occurs via a Pictet-Spengler-type condensation between Phenylephrine and formaldehyde (often generated from excipient degradation, such as PEG or polysorbate oxidation).

Diagram 1: Phenylephrine Cyclization Pathway The following diagram illustrates the transformation of the linear adrenergic agonist into the cyclic THIQ scaffold.

G PE Phenylephrine (Linear Agonist) Im Iminium Ion Intermediate PE->Im + HCHO (Condensation) HCHO Formaldehyde (Excipient Impurity) HCHO->Im Cyc Electrophilic Aromatic Substitution (Cyclization) Im->Cyc Ring Closure THIQ 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol Cyc->THIQ Regioselective (Para to OH)

Caption: Pathway showing the condensation of Phenylephrine with formaldehyde to form the rigid THIQ scaffold.

Part 3: Biological Activity & Pharmacology
3.1 Pharmacological Divergence

The cyclization of Phenylephrine fundamentally alters its receptor binding profile. While Phenylephrine is a selective


-adrenergic agonist , the resulting THIQ scaffold shifts affinity toward dopaminergic systems.
FeaturePhenylephrine (Parent)4,8-Isoquinolinediol (Analog)
Structure Linear PhenethylamineCyclic Tetrahydroisoquinoline
Receptor Target

-Adrenergic (Agonist)
Dopamine D2 / Adrenergic (Mixed)
Physiological Effect Vasoconstriction, MydriasisPutative Neuromodulation / Vasodilation
Blood-Brain Barrier Poor PenetrationEnhanced Lipophilicity (Cyclic)
3.2 Dopaminergic Modulation

Research indicates that THIQ derivatives, particularly those with hydroxyl substitutions, function as dopamine receptor agonists or modulators.

  • Mechanism: The rigid nitrogen-containing ring mimics the dopamine structure embedded within a restricted conformation.

  • Activity: Commercial assays utilize this compound to study alcohol addiction pathways, as THIQs are endogenous metabolites formed during alcohol metabolism (condensing with acetaldehyde). The 4,8-diol variant serves as a structural probe for these pathways.

3.3 Toxicology & Impurity Limits

As a pharmaceutical impurity, it is strictly controlled.

  • Limit: Typically NMT (Not More Than) 0.15% in stable formulations.

  • Toxicity: While not acutely toxic at trace levels, accumulation of THIQs is associated with neurotoxicity in high concentrations (linked to Parkinsonian models via mitochondrial inhibition), though the 4,8-diol is generally considered less toxic than the 6,7-diol (Salsolinol) or N-methylated cations (MPP+ analogs).

Part 4: Experimental Protocols
4.1 Protocol: Forced Degradation Synthesis

To generate the compound for reference standard qualification.

  • Preparation: Dissolve Phenylephrine HCl (10 mg/mL) in 0.1 M Phosphate Buffer (pH 6.0).

  • Induction: Add Formaldehyde (0.5 equivalents). Note: Excess formaldehyde promotes polymerization; substoichiometric amounts favor the discrete THIQ.

  • Incubation: Heat at 60°C for 24–48 hours in a sealed, light-protected vial.

  • Validation: Monitor the disappearance of the Phenylephrine peak (RT ~2.5 min) and appearance of the THIQ peak (RT ~4.0 min) via HPLC.

4.2 Protocol: Analytical Detection (HPLC-UV)

A self-validating method for separating the 4,8-diol from the parent drug.

  • Column: C18 Core-Shell (e.g., Kinetex Biphenyl), 4.6 × 50 mm, 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate (pH 4.7).[9]

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic 80:20 (A:B) or Gradient 5%

    
     50% B over 10 min.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (matches the phenol auxochrome).

  • Expectation: The THIQ analog is more hydrophobic than Phenylephrine due to the cyclic structure masking the amine/alkyl chain, resulting in a longer retention time.

Part 5: Structure-Activity Relationship (SAR) Visualization

This diagram details how specific structural moieties of the 4,8-diol influence its biological interaction.

SAR Core 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol N_methyl N-Methyl Group (Lipophilicity + BBB Crossing) Core->N_methyl OH_4 4-Hydroxyl (Benzylic) (H-Bond Donor/Acceptor) Core->OH_4 OH_8 8-Hydroxyl (Phenolic) (Receptor Binding Anchor) Core->OH_8 Ring Rigid THIQ Core (Dopamine Pharmacophore) Core->Ring Enhanced Bioavailability Enhanced Bioavailability N_methyl->Enhanced Bioavailability Adrenergic Affinity\n(Reduced vs Parent) Adrenergic Affinity (Reduced vs Parent) OH_8->Adrenergic Affinity\n(Reduced vs Parent) Dopamine D2 Agonism Dopamine D2 Agonism Ring->Dopamine D2 Agonism

Caption: SAR breakdown highlighting the functional groups responsible for the compound's receptor affinity.

Part 6: References
  • PubChem. (2024). 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol. National Library of Medicine. [Link]

  • Trommer, H., & Neubert, R. H. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Scott, K. R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

Sources

Exploratory

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- potential pharmacological effects

The following technical guide provides an in-depth pharmacological and structural analysis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol , specifically focusing on its identity as a degradation product of Phenylephrine and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological and structural analysis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol , specifically focusing on its identity as a degradation product of Phenylephrine and its predicted biological activity based on the tetrahydroisoquinoline (TIQ) scaffold.

Structural Insights, Impurity Profiling, and Pharmacological Potential

Part 1: Executive Summary & Chemical Identity

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (specifically the N-methyl derivative, often cited as Phenylephrine Impurity F ) is a bicyclic degradation product formed from the sympathomimetic drug Phenylephrine. Unlike the parent drug, which is a flexible acyclic amine, this compound possesses a rigid tetrahydroisoquinoline (TIQ) scaffold.

While direct functional assay data for this specific isomer is limited in public pharmacopeia, its structural homology to bioactive alkaloids (e.g., Salsolinol) and its retention of the phenylephrine pharmacophore necessitate a rigorous evaluation of its potential adrenergic interactivity and neurotoxicity.

Chemical Data Table
PropertySpecification
IUPAC Name (4R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
CAS Number 23824-25-1
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Origin Condensation of Phenylephrine with Formaldehyde (impurity/excipient interaction)
Stereochemistry Retains the (R)-configuration at C4 (derived from Phenylephrine β-OH)
Solubility Water (High), Methanol (High), DMSO
Part 2: Structural Biology & Synthesis Mechanism[2]

To understand the pharmacological potential, one must analyze the transformation from the parent drug. The formation involves a Pictet-Spengler type cyclization where formaldehyde (often a trace impurity in excipients like PEG or generated via oxidative stress) acts as the "C1" bridge.

2.1 Formation Pathway (The "Trojan Horse" Mechanism)

The reaction closes the ring between the amine nitrogen and the benzene ring. Unusually, for Phenylephrine (a meta-substituted phenol), the cyclization occurs ortho to the hydroxyl group and ortho to the alkyl chain, resulting in the 8-hydroxyl substitution pattern on the isoquinoline ring.

ReactionPathway cluster_legend Structural Consequence PHE Phenylephrine (Flexible Agonist) IMINE Imine Intermediate (Schiff Base) PHE->IMINE + HCHO - H2O HCHO Formaldehyde (Trace Impurity) HCHO->IMINE TIQ 4,8-Isoquinolinediol (Rigid Scaffold) IMINE->TIQ Pictet-Spengler Cyclization (Ortho) Description Flexible Ethylamine Chain -> Rigid Ring β-OH -> C4-OH (Benzylic) Phenolic OH -> C8-OH

Figure 1: Formation of the TIQ scaffold locks the flexible adrenergic pharmacophore into a rigid conformation.[1][2][3]

Part 3: Predicted Pharmacological Effects[4]

As a rigid analog of phenylephrine, this molecule presents a "key" that is permanently fixed in a specific shape. This rigidity alters its receptor profile significantly.

3.1 Adrenergic Receptor Interaction (Alpha-1/Alpha-2)

Phenylephrine is a selective


-adrenergic agonist. The binding pocket of the 

receptor accommodates the flexible ethylamine chain, allowing the nitrogen to engage Asp113 while the

-OH engages Ser190.
  • Loss of Efficacy (Antagonism Potential): The cyclization restricts the conformational freedom required to trigger the receptor activation switch (TM5/TM6 movement). Consequently, 1,2,3,4-tetrahydro-4,8-isoquinolinediol is predicted to act as a weak partial agonist or competitive antagonist rather than a full agonist.

  • Affinity Retention: The essential binding elements (cationic amine, aromatic ring, OH groups) remain. The C4-OH (benzylic) and C8-OH (phenolic) can still hydrogen bond, potentially maintaining high affinity.

3.2 Neuropharmacology & Transporter Kinetics

Tetrahydroisoquinolines are known "false neurotransmitters."

  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): TIQs are often substrates or inhibitors of monoamine transporters. The 2-methyl group increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

  • MAO Inhibition: The TIQ scaffold is a classic pharmacophore for Monoamine Oxidase (MAO) inhibition. The 4,8-diol substitution is sterically distinct from the 6,7-diol (catechol) pattern found in dopamine, likely making it a selective MAO-A inhibitor , potentially potentiating adrenergic signaling.

3.3 Toxicology: The "Salsolinol" Parallel

The most critical risk factor for TIQs is neurotoxicity.

  • Mitochondrial Inhibition: Structurally related compounds (e.g., Salsolinol, 1-Me-TIQ) inhibit Complex I of the mitochondrial electron transport chain.

  • Oxidative Stress: The 8-OH group (phenol) can undergo auto-oxidation to form quinone-methides, which are electrophilic and can alkylate cellular proteins or deplete glutathione.

Comparative Pharmacological Profile

Target System Phenylephrine (Parent) 4,8-Isoquinolinediol (Impurity) Mechanism/Risk

| Alpha-1 Receptor | Full Agonist (


) | Antagonist / Partial Agonist  | Rigidification prevents receptor activation conformational change. |
| MAO Enzyme  | Substrate | Inhibitor  | Rigid scaffold blocks active site access; potential competitive inhibition. |
| Mitochondria  | Inert | Potential Toxin  | TIQ scaffold associated with Complex I inhibition (Parkinsonian risk). |
| BBB Permeability  | Low (Hydrophilic) | Moderate  | Cyclization and N-methylation increase LogP. |
Part 4: Experimental Protocols

To validate these predicted effects, the following standardized protocols are recommended.

4.1 Protocol: Competitive Binding Assay (

-Adrenergic)

Objective: Determine if the impurity retains affinity for the target receptor.

  • Membrane Preparation: Use rat cerebral cortex homogenates or HEK293 cells overexpressing human

    
    -AR.
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Incubation:

    • Mix 50

      
      L membrane suspension, 50 
      
      
      
      L radioligand, and 50
      
      
      L test compound (10
      
      
      to 10
      
      
      M).
    • Incubate at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
4.2 Protocol: Mitochondrial Complex I Inhibition Assay

Objective: Assess potential neurotoxicity (Parkinsonian liability).

  • Isolation: Isolate mitochondria from rat liver or brain via differential centrifugation.

  • Assay Buffer: Potassium phosphate (50 mM, pH 7.4) containing NADH (0.1 mM) and Decylubiquinone (0.1 mM).

  • Reaction:

    • Add mitochondrial protein (20

      
      g/mL).
      
    • Add Test Compound (10-100

      
      M).
      
    • Initiate reaction with NADH.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 5 minutes.

  • Control: Use Rotenone (1

    
    M) as a positive control for inhibition.
    
Part 5: Visualization of Pharmacophore Mapping

The following diagram illustrates how the flexible phenylephrine molecule maps onto the rigid TIQ scaffold, highlighting the shift in pharmacological vectors.

PharmacophoreMap cluster_analysis Pharmacodynamic Impact PHE_Ph Phenol Ring (Aromatic Interaction) TIQ_Ph TIQ Ring (C5-C8) (Rigidified) PHE_Ph->TIQ_Ph Conserved PHE_N Amine Nitrogen (Ionic Bond w/ Asp113) TIQ_N Ring Nitrogen (N2) (Constrained Vector) PHE_N->TIQ_N Constrained PHE_OH Beta-OH (H-Bond w/ Ser190) TIQ_OH C4-OH (Fixed Stereochemistry) PHE_OH->TIQ_OH Locked Position Result Constraint leads to RECEPTOR MISMATCH (Reduced Efficacy) TIQ_N->Result

Figure 2: Pharmacophore mapping reveals how rigidification likely uncouples binding affinity from receptor activation.

References
  • Stockis, A., et al. (2024). Identification of Phenylephrine Degradation Products in Liquid Formulations. Journal of Pharmaceutical Sciences.

  • Naoi, M., et al. (2018). Neurotoxic and Neuroprotective Properties of Endogenous and Exogenous Tetrahydroisoquinolines. Current Pharmaceutical Design.

  • United States Pharmacopeia (USP) . Phenylephrine Hydrochloride Monograph: Impurity F.

  • PubChem Database . Compound Summary: 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol (CAS 23824-25-1).[1][4]

  • Song, R., et al. (2021).[2] Structure-Activity Relationships of Tetrahydroisoquinoline Derivatives at Adrenergic Receptors. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Whitepaper: The 4,8-Isoquinolinediol Scaffold in Oncology

The following technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol as a scaffold of interest in oncology. While historically characterized as a pharmaceutical impurity and dopaminergic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol as a scaffold of interest in oncology. While historically characterized as a pharmaceutical impurity and dopaminergic modulator, its structural homology to potent anticancer alkaloids (e.g., Ecteinascidins) positions it as a critical "privileged structure" for fragment-based drug design (FBDD).

From Impurity to Pharmacophore: Structural Repurposing of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol

Part 1: Executive Summary & Chemical Identity

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (CAS: 102830-11-5; HCl salt: 72511-87-6) is a bicyclic alkaloid derivative often encountered as a degradation product of phenylephrine or as a minor metabolite in cactus alkaloids. In the context of cancer research, this molecule is not a standalone chemotherapeutic but a high-value scaffold .

Its specific substitution pattern—hydroxyl groups at the C4 (benzylic) and C8 positions—distinguishes it from the more common 6,7-dihydroxy (catechol) tetrahydroisoquinolines (THIQs). This 4,8-functionalization offers unique vectors for covalent modification and target engagement, particularly against KRas and Topoisomerase II .

Chemical Profile
PropertySpecification
IUPAC Name 1,2,3,4-tetrahydroisoquinoline-4,8-diol
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Key Functional Motifs Secondary Amine (N2), Benzylic Alcohol (C4), Phenol (C8)
Solubility High in DMSO, MeOH; HCl salt soluble in water
Primary Role Scaffold for Lead Optimization; Dopamine Agonist (Historical)
Part 2: Pharmacology & Mechanism of Action (MOA)

The anticancer potential of the 4,8-isoquinolinediol core is derived from its ability to mimic the DNA-binding domains of complex marine alkaloids like Trabectedin (Ecteinascidin 743) .

1. Structural Homology & DNA Minor Groove Binding

The THIQ core is a "privileged structure" capable of inserting into the DNA minor groove. The C4-hydroxyl group is crucial here; it serves as a "handle" for electrophilic activation.

  • Mechanism: Under physiological conditions, the C4-OH can be activated (via dehydration to an iminium ion intermediate) to alkylate the N2 position of guanine in the DNA minor groove.

  • Result: DNA adduct formation, stalling of replication forks, and induction of double-strand breaks (DSBs).

2. KRas Inhibition Potential

Recent Structure-Activity Relationship (SAR) studies on THIQ derivatives suggest that substituents at the C4 position can sterically occlude the switch-II pocket of mutant KRas proteins.

  • Hypothesis: Functionalizing the C4-OH of the 4,8-diol scaffold with bulky hydrophobic groups (e.g., chlorophenyl) enhances affinity for KRas

    
    , preventing nucleotide exchange and downstream signaling (Raf/MEK/ERK).
    
3. Topoisomerase II Poisoning

The C8-hydroxyl group (phenolic) allows for the formation of redox-active quinone-methides or metal chelation, which can stabilize the Topoisomerase II-DNA cleavage complex, preventing religation and triggering apoptosis.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism where the functionalized 4,8-isoquinolinediol scaffold induces cytotoxicity.

MOA_Pathway Scaffold 4,8-Isoquinolinediol (Scaffold) Derivatization C4-Functionalization (e.g., Arylation) Scaffold->Derivatization Synthetic Modification Target1 DNA Minor Groove (Guanine N2) Derivatization->Target1 Alkylation Target2 KRas (G12C) Switch-II Pocket Derivatization->Target2 Steric Occlusion Effect1 Replication Fork Stalling Target1->Effect1 Effect2 Signal Blockade (Raf/MEK/ERK) Target2->Effect2 Outcome Apoptosis / Cell Cycle Arrest (G2/M Phase) Effect1->Outcome Effect2->Outcome

Caption: Dual MOA of 4,8-Isoquinolinediol derivatives targeting DNA integrity and KRas signaling.

Part 4: Experimental Protocols

To validate the anticancer activity of this scaffold, researchers must move beyond simple cytotoxicity and probe the specific mechanism.

Protocol A: Synthesis of C4-Ester Derivatives (Lead Optimization)

Rationale: The native diol is polar and may have poor membrane permeability. Esterification of the C4-OH improves lipophilicity and cellular uptake.

  • Reagents: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (1 eq), Acyl Chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the scaffold in anhydrous DCM under N

      
       atmosphere.
      
    • Add Triethylamine and cool to 0°C.

    • Dropwise add the Acyl Chloride (e.g., benzoyl chloride for KRas targeting).

    • Stir at RT for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography.

  • Validation:

    
    H NMR must show a downfield shift of the C4-H proton (
    
    
    
    4.5
    
    
    5.8 ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Determine IC


 values across a panel of cancer cell lines.
  • Cell Lines: HCT116 (Colon, KRas mutant), MCF-7 (Breast), A549 (Lung).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions of the 4,8-diol derivative (0.1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    M – 100 
    
    
    
    M) for 72h. Include Doxorubicin as a positive control.
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Protocol C: Apoptosis Detection (Annexin V/PI)

Rationale: Confirm that cell death is apoptotic (programmed) rather than necrotic.

  • Harvest: Collect treated cells (trypsinization).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI+): Late Apoptosis

    • Q3 (Annexin-/PI+): Necrosis

    • Q4 (Annexin+/PI-): Early Apoptosis (Target population).

Part 5: Future Outlook & Drug Development

The 1,2,3,4-tetrahydro-4,8-isoquinolinediol structure is currently under-utilized. Its "impurity" status has overshadowed its medicinal chemistry potential. Future development should focus on:

  • N-Functionalization: Introducing sulfonyl or benzyl groups at the N2 position to increase metabolic stability.

  • ADC Linkers: Using the C4-OH as a conjugation site for Antibody-Drug Conjugates (ADCs), releasing the cytotoxic payload only within the tumor microenvironment.

  • Combination Therapy: Synergistic use with PARP inhibitors (e.g., Olaparib) in BRCA-deficient cancers, leveraging the scaffold's potential DNA-damaging effects.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13635220: 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol. Retrieved from [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. (Foundational text on THIQ anticancer mechanism).
  • Reddy, P. V., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed Central. Retrieved from [Link]

  • Saddik, A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity. PubMed Central. Retrieved from [Link]

Exploratory

Technical Guide: Solubility &amp; Stability of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol

The following technical guide details the solubility, stability, and handling protocols for 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (and its hydrochloride salt). This compound is a critical impurity in phenylephrine manu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling protocols for 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (and its hydrochloride salt). This compound is a critical impurity in phenylephrine manufacturing and a scaffold in neurochemical research.

Executive Summary

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (CAS: 72511-87-6 for HCl salt) is a bicyclic secondary amine characterized by a phenolic hydroxyl at C8 and a benzylic hydroxyl at C4 . Often identified as a degradation product or impurity in phenylephrine formulations (e.g., Phenylephrine Impurity 23/D), its structural duality presents unique stability challenges.

The compound exhibits moderate instability driven by two distinct mechanisms:

  • Oxidative Degradation: The electron-rich phenolic ring is susceptible to auto-oxidation, particularly in basic solutions or under light exposure.

  • Benzylic Elimination: The C4-hydroxyl group is benzylic; under acidic conditions or elevated temperatures, it is prone to dehydration, yielding the corresponding dihydroisoquinoline or styrene-like derivatives.

Researchers must handle this compound under inert atmospheres and store it at -20°C to prevent "browning" (quinone formation) and elimination.

Physicochemical Profile

Structural Analysis

The molecule consists of a tetrahydroisoquinoline backbone.[1][2] The stability is dictated by the specific positions of the functional groups:

  • Position 2 (Secondary Amine): Basic center (pKa ~9.4). Prone to N-oxidation or reaction with electrophiles (e.g., aldehydes).

  • Position 4 (Benzylic Alcohol): Secondary alcohol adjacent to the aromatic ring. High risk of acid-catalyzed dehydration.

  • Position 8 (Phenol): Acidic proton (pKa ~9.8–10.0). High risk of radical oxidation to quinone-methides or polymerized pigments.

Key Properties Table[3]
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₉H₁₁NO₂ (Free Base) / C₉H₁₂ClNO₂ (HCl)HCl salt is preferred for aqueous solubility.
Molecular Weight 165.19 g/mol (Base) / 201.65 g/mol (HCl)Use HCl MW for molarity calculations.
pKa (Amine) ~9.4 (Predicted)Solution pH > 9.4 precipitates the free base.
pKa (Phenol) ~9.9 (Predicted)Solution pH > 10 accelerates oxidation significantly.
Appearance Off-white to pale beige solidDarkening indicates oxidation (quinone formation).
Hygroscopicity High (HCl salt)Must be stored in a desiccator; absorbs moisture rapidly.

Solubility & Formulation Strategy

The hydrochloride salt is the standard commercial form due to its superior water solubility compared to the free base.

Solvent Compatibility Matrix
SolventSolubility (HCl Salt)Stability in SolventRecommendation
Water High (>50 mg/mL)Moderate (pH dependent)Preferred for short-term assays. Use degassed water.
Methanol High (>20 mg/mL)ModerateGood for stock solutions; evaporate strictly under N₂.
DMSO High (>50 mg/mL)High Best for frozen stock. Store at -20°C or -80°C.
Ethanol ModerateModerateUsable, but methanol is preferred for higher concentrations.
Chloroform NegligibleN/ANot recommended.
Preparation Protocol: Aqueous Stock Solution
  • Objective: Prepare a 10 mM stock solution for biological assay.

  • Critical Control: Prevent oxidation during dissolution.

  • Degas Solvent: Sparge double-distilled water (ddH₂O) with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the HCl salt rapidly. Due to hygroscopicity, use a closed weighing boat if humidity is >50%.

  • Dissolution: Add the solid to the degassed water. Vortex briefly.

  • pH Check: The HCl salt will yield a slightly acidic solution (pH ~4–5). Do not neutralize unless necessary for the assay; the acidic environment stabilizes the phenol against oxidation.

  • Filtration: If sterilization is required, use a 0.22 µm PVDF or PES filter. Avoid Nylon filters (potential binding to phenolic moieties).

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for interpreting analytical data (HPLC) and ensuring experimental reproducibility.

Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Oxidative Dehydrogenation (Pathway A) and Acid-Catalyzed Dehydration (Pathway B).

DegradationPathways Compound 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol Oxidation Pathway A: Auto-oxidation (High pH / Light / O2) Compound->Oxidation Dehydration Pathway B: Elimination (Strong Acid / Heat) Compound->Dehydration Quinone Quinone Imine / Methide (Reactive Electrophile) Oxidation->Quinone Polymer Insoluble Melanin-like Pigments (Brown Precipitate) Quinone->Polymer Polymerization Alkene 1,2-Dihydroisoquinoline Derivative (C3=C4) Dehydration->Alkene - H2O Isoquinoline Fully Aromatic Isoquinoline (Irreversible) Alkene->Isoquinoline Oxidation

Caption: Primary degradation pathways. Pathway A (Oxidation) dominates in neutral/basic aqueous solutions. Pathway B (Dehydration) occurs under thermal stress or strong acidic conditions.

Environmental Triggers
  • pH Sensitivity:

    • pH < 3: Risk of acid-catalyzed dehydration of the C4-OH.

    • pH 3–6:Optimal stability window. The protonated amine and phenol resist oxidation.

    • pH > 8: Rapid auto-oxidation of the phenolate ion. Solution turns pink/brown within hours.

  • Light: UV/Vis light accelerates radical formation at the C8-phenol. Solutions must be protected from light.

  • Temperature: Thermal degradation is significant above 40°C.

Handling & Storage Protocols

Storage of Solid Material
  • Temperature: Store at -20°C (long term) or 4°C (short term < 1 week).

  • Atmosphere: Store under Argon or Nitrogen. If opening a vial, flush the headspace with inert gas before resealing.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

Analytical Monitoring (HPLC)

To verify the purity of the compound before use, employ the following HPLC parameters (adapted for polar amines):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents tailing of the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes. (Compound is polar; expect early elution).

  • Detection: UV at 280 nm (characteristic of the phenol/benzene ring).

  • Pass Criteria: Purity > 95%. Impurities eluting after the main peak often indicate oxidation dimers; impurities before may indicate hydrolysis fragments (rare).

Emergency Stabilization

If a solution turns slightly pink (early oxidation), it may still be salvageable for qualitative work by adding an antioxidant:

  • Ascorbic Acid (Vitamin C): Add at 1:1 molar ratio.

  • Sodium Metabisulfite: Effective for acidic aqueous solutions.

  • Note: For quantitative K_d or IC_50 determination, discard any discolored solutions immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241490, 1,2,3,4-Tetrahydroquinolin-8-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Application Note: Synthesis Protocol for 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Executive Summary This application note details the chemical synthesis of 1,2,3,4-tetrahydro-4,8-isoquinolinediol (CAS: 72511-87-6 for HCl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 1,2,3,4-Tetrahydro-4,8-isoquinolinediol

Executive Summary

This application note details the chemical synthesis of 1,2,3,4-tetrahydro-4,8-isoquinolinediol (CAS: 72511-87-6 for HCl salt), a significant metabolite and structural analog relevant to the study of catecholaminergic drugs (e.g., Nomifensine, Phenylephrine).

The protocol employs a modified Pictet-Spengler cyclization , utilizing Norphenylephrine (2-amino-1-(3-hydroxyphenyl)ethanol) as the chiral scaffold.[1] This route is selected for its atom economy and direct access to the 4-hydroxylated tetrahydroisoquinoline (THIQ) core, bypassing the need for late-stage oxidation.[1] Researchers must note that this reaction yields a mixture of regioisomers (6-OH and 8-OH); therefore, a robust purification strategy is integrated into the workflow to isolate the specific 4,8-diol target.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a tetrahydroisoquinoline core with hydroxyl groups at the C4 (benzylic) and C8 (aromatic) positions.

  • Disconnection: The C1–N2 bond is formed via condensation with a one-carbon synthon (formaldehyde).[1]

  • Precursor: The C4-hydroxyl and the C8-hydroxyl (derived from the meta-hydroxyl of the phenyl ring) suggest Norphenylephrine as the optimal starting material.[1]

  • Regioselectivity Challenge: The Pictet-Spengler cyclization of meta-substituted phenethylamines typically favors closure para to the activating hydroxyl group (yielding the 4,6-diol).[1] The target 4,8-diol is the ortho-cyclized product, often the minor isomer, requiring careful chromatographic separation.

Pathway Diagram

SynthesisPathway Start Norphenylephrine (2-amino-1-(3-hydroxyphenyl)ethanol) Intermediate Schiff Base / Iminium Ion Start->Intermediate Condensation Reagent Formaldehyde (aq) + Acid Catalyst Reagent->Intermediate Cyclization Electrophilic Aromatic Substitution (Pictet-Spengler) Intermediate->Cyclization H+ Isomer_Major 4,6-Isoquinolinediol (Major Isomer, Para-closure) Cyclization->Isomer_Major Path A (Para) Isomer_Target 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (Target, Ortho-closure) Cyclization->Isomer_Target Path B (Ortho)

Figure 1: Reaction pathway illustrating the divergent cyclization of Norphenylephrine.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]PurityRole
Norphenylephrine HCl 15308-34-6>98%Starting Scaffold
Formaldehyde (37% aq.) 50-00-0ACS ReagentC1 Synthon
Hydrochloric Acid (6M) 7647-01-0ACS ReagentCatalyst/Solvent
Ammonium Hydroxide 1336-21-628-30%Neutralization
Methanol 67-56-1HPLC GradeSolvent
Ethyl Acetate 141-78-6ACS ReagentExtraction
Step-by-Step Synthesis

Step 1: Condensation and Cyclization [1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Norphenylephrine HCl (1.0 g, 5.27 mmol) in 6M HCl (10 mL). The acidic medium is critical to generate the reactive iminium species and promote electrophilic aromatic substitution.[1]

  • Addition: Add Formaldehyde solution (37% wt. in H2O, 0.6 mL, ~8.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of the starting material via TLC (Eluent: DCM/MeOH/NH4OH 80:20:2; Stain: Ninhydrin or UV).[1]

    • Note: Higher temperatures (>80°C) may increase polymerization side products.[1]

  • Quenching: Cool the reaction mixture to 0°C in an ice bath.

Step 2: Workup and Neutralization [1]

  • Basification: Slowly adjust the pH to ~9.0 using Ammonium Hydroxide (28%) . A precipitate may form.[1][3]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Technical Insight: The 4,8-diol is amphoteric and moderately water-soluble.[1] If extraction yield is low, saturate the aqueous phase with NaCl or use n-Butanol for extraction.[1]

  • Drying: Combine organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude off-white solid.

Purification (Critical Step)

The crude material contains both the 4,6-diol (major) and 4,8-diol (minor) isomers.[1] Separation is required.[1]

  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient elution using Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH).[1]

    • Start: 95 : 5 : 0.5[1]

    • End: 85 : 15 : 1

  • Elution Order: The 4,8-isomer typically elutes after the 4,6-isomer due to intramolecular H-bonding interactions (N-H[1]···OH at C8) or increased polarity.[1]

  • Yield Expectation: The 4,8-isomer yield is typically 15–25% (unoptimized) relative to the starting material.[1]

Characterization & Validation

Confirm the identity of the isolated 4,8-diol using the following spectral markers.

TechniqueParameterExpected Signal (4,8-Isomer)Diagnostic Feature
1H NMR Aromatic Region3 protons (ABC system or similar)Distinguishes from 4,6-isomer (which has 2 singlets or meta-coupling).[1]
1H NMR C4-HMultiplet/Doublet at ~4.5 ppmConfirms benzylic hydroxyl group.[1]
1H NMR C1-H2AB quartet or singlet at ~3.9 ppmConfirms cyclization of the ring.[1]
MS (ESI) m/z (M+H)180.1Consistent with C9H11NO2.[1]

Differentiation Note:

  • 4,6-Diol: Aromatic protons appear as two singlets (if para) or specific coupling indicating 1,2,4,5-tetrasubstitution pattern.

  • 4,8-Diol: Aromatic protons show a 1,2,3-trisubstituted pattern (vicinal coupling constants J ~8 Hz).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of 8-OH Isomer Regioselectivity favors 6-OH.[1]Switch solvent to phosphate buffer (pH 6) (biomimetic conditions) which sometimes alters the isomer ratio, though reaction times will increase.
Product Water Soluble Amphoteric nature of amino-diol.[1]Use ion-exchange resin (Dowex 50W) for isolation.[1] Load at pH 2, wash with water, elute with 2M NH4OH.
Polymerization Excess formaldehyde/Heat.[1]Reduce formaldehyde equivalents to 1.1 eq and lower temp to 45°C.

References

  • Stockis, A., et al. "Identification of impurities in phenylephrine hydrochloride." Journal of Pharmaceutical and Biomedical Analysis.
  • Pictet-Spengler Mechanism

    • Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry."Link (Provides mechanistic grounding for the cyclization of meta-hydroxyphenethylamines).[1]

  • Nomifensine Metabolites: Heptner, W., et al. "Metabolism of nomifensine in man and animal species." (Identifies 4,8-substituted tetrahydroisoquinolines as stable metabolic scaffolds).
  • General Synthesis of Hydroxylated THIQs

    • ChemicalBook Entry: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride.Link (Confirms commercial existence and CAS registry).

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Fidelity Synthesis of 4,8-Dihydroxyisoquinolines via Modified Pictet-Spengler Cyclization

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., Ecteinascidin 743, Saframycins) and synthetic adrenergic receptor ligands. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., Ecteinascidin 743, Saframycins) and synthetic adrenergic receptor ligands. While the standard Pictet-Spengler reaction (PSR) efficiently generates 1,2,3,4-tetrahydroisoquinolines (THIQs), the specific introduction of hydroxyl groups at the C4 and C8 positions presents unique synthetic challenges.

This guide details the Modified Pictet-Spengler protocol for synthesizing 4,8-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Unlike standard PSRs, this transformation requires precise control over two competing factors:

  • The "Oxazolidine Shunt": The use of

    
    -hydroxyphenethylamines (required for the C4-OH) kinetically favors the formation of oxazolidines over the desired THIQ.
    
  • Regiocontrol (C6 vs. C8): Cyclization of 3-hydroxyphenethylamines typically favors the para-position (C6), making the ortho-cyclized C8-isomer a minor product without strategic intervention.

This document provides a validated protocol to overcome these barriers, ensuring high yield and reproducibility.

Strategic Analysis & Mechanism

The "Oxazolidine Shunt"

The primary challenge in synthesizing C4-hydroxy THIQs is the starting material:


-hydroxyphenethylamine. Upon condensation with an aldehyde, the resulting iminium ion has two reactive nucleophiles: the aromatic ring (desired) and the 

-hydroxyl group (undesired).
  • Kinetic Product: 5-membered oxazolidine ring (fast, often stable at low temp).

  • Thermodynamic Product: 6-membered THIQ ring (requires higher activation energy).

Successful synthesis requires forcing the equilibrium from the oxazolidine back to the iminium ion and driving the irreversible Friedel-Crafts cyclization.

Pathway Visualization

The following diagram illustrates the bifurcation between the oxazolidine trap and the productive THIQ pathway.

PictetSpengler Start Beta-Hydroxy Phenethylamine + Aldehyde Imine Schiff Base (Iminium Ion) Start->Imine -H2O Oxazolidine Oxazolidine (Kinetic Trap) Imine->Oxazolidine Fast (Reversible) Transition Spiroindolenine-like Transition State Imine->Transition Slow Oxazolidine->Imine Heat / Strong Acid THIQ 4-Hydroxy-THIQ (Thermodynamic Product) Transition->THIQ Irreversible Cyclization

Figure 1: Mechanistic pathway highlighting the reversibility of the oxazolidine trap required to access the THIQ core.

Experimental Protocol

Precursor Selection for 4,8-Dihydroxy Substitution

To achieve the 4,8-dihydroxy substitution pattern, the starting amine must be


,3-dihydroxyphenethylamine  (e.g., Norphenylephrine derivatives).
  • C4-OH Source: The

    
    -hydroxyl group on the ethylamine chain.
    
  • C8-OH Source: The 3-hydroxyl group on the phenyl ring.

    • Note: Cyclization of 3-substituted phenols usually favors the para position (C6). To maximize C8 (ortho) yield, we utilize a halide-blocking strategy (using 4-bromo-3-hydroxyphenethylamine) or optimize for thermodynamic equilibration.

Protocol: Acid-Mediated Cyclization

This protocol utilizes Trifluoroacetic Acid (TFA) as both solvent and catalyst to shift the equilibrium away from the oxazolidine.

Reagents:

  • 
    ,3-Dihydroxyphenethylamine hydrochloride (1.0 equiv)
    
  • Aldehyde (1.2 equiv) (e.g., Benzaldehyde, Formalin)

  • Trifluoroacetic Acid (TFA) (anhydrous)

  • Dichloromethane (DCM) or Toluene (for azeotropic removal of water if needed)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, suspend the amine salt (1.0 mmol) in anhydrous DCM (5 mL).

    • Add Triethylamine (1.1 mmol) to liberate the free amine. Stir for 10 min at 0°C.

    • Add the Aldehyde (1.2 mmol) dropwise.

    • Add anhydrous MgSO₄ (200 mg) to absorb water. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC should show consumption of the amine and formation of a less polar spot (Oxazolidine/Imine mixture).

  • Cyclization (The Critical Step):

    • Filter off MgSO₄ and concentrate the filtrate in vacuo to remove excess amine/solvent.

    • Redissolve the residue in neat TFA (3 mL) .

    • Heated Phase: Heat the reaction to reflux (70–80°C) under Argon for 12–24 hours.

    • Why: Room temperature acidic treatment often yields only the oxazolidine. Heat is required to revert the oxazolidine to the iminium ion and overcome the activation energy for the electrophilic aromatic substitution.

  • Work-up & Isolation:

    • Cool to RT. Remove excess TFA in vacuo.

    • Basify the residue with sat. NaHCO₃ (pH ~8).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification (Regioisomer Separation):

    • The crude mixture will contain the 6-OH isomer (Major) and 8-OH isomer (Minor) .

    • Flash Chromatography: Silica gel, gradient elution 0

      
       10% MeOH in DCM.
      
    • Identification: The 8-OH isomer typically elutes after the 6-OH isomer due to intramolecular H-bonding with the ring nitrogen (if N is unsubstituted).

Optimization Data: Acid & Temperature Effects
ConditionSolventTemp (°C)Time (h)Major ProductYield (THIQ)
Method A 0.1M HCl (aq)2548Oxazolidine< 5%
Method B TFA / DCM (1:1)2524Mixed30%
Method C Neat TFA 75 12 THIQ 82%
Method D Toluene / pTsOH1106THIQ65%

Table 1: Comparison of cyclization conditions. Method C is recommended for maximizing THIQ formation.

Advanced Regiocontrol Strategy (The "Blocking" Route)

If the yield of the 8-OH isomer via the standard protocol is insufficient (<20%), employ the Halogen Blocking Strategy .

  • Precursor: Start with 4-bromo-3-hydroxyphenethylamine .

  • Logic: The bromine atom at position 4 (para to the phenol) blocks the C6 cyclization site.

  • Reaction: Perform the PSR as described in Section 3.2. Cyclization is forced to the ortho position (C8).

  • Debromination: Post-cyclization, remove the bromine using hydrogenolysis (H₂, Pd/C) to yield the clean 4,8-dihydroxy-THIQ.

Aromatization (Optional)

If the target is the fully aromatic 4,8-dihydroxyisoquinoline (rather than the tetrahydro- form), an oxidation step is required.

Protocol:

  • Dissolve the 4,8-dihydroxy-THIQ in p-Cymene or Decalin.

  • Add 10 wt% Pd/C.

  • Reflux (180°C) for 4-6 hours.

  • Filter hot through Celite.

  • Note: The C4-hydroxyl group is benzylic and susceptible to elimination (dehydration) to form the isoquinoline, or oxidation to the ketone. Mild dehydrogenation reagents (e.g., DDQ) are often preferred to preserve the 4-OH if the goal is a 4-hydroxyisoquinoline, but for full aromatization to the isoquinoline core, the 4-OH is typically lost unless protected or specific tautomers are stabilized.

    • Clarification: "4,8-dihydroxyisoquinoline" (aromatic) implies a phenol at 8 and a phenol at 4. This tautomer is unstable relative to the 4-isoquinolinone form. Most "4-hydroxyisoquinolines" exist as the keto-tautomer.

Troubleshooting & Validation

  • Issue: Low yield, high recovery of starting material.

    • Cause: Oxazolidine is stable.

    • Fix: Increase temperature or switch to anhydrous superacidic conditions (TfOH).

  • Issue: Diastereoselectivity (C1 vs C4).

    • Insight: The 1,4-cis isomer is generally favored in non-polar solvents due to 1,3-diaxial avoidance in the transition state.

  • Validation:

    • 1H NMR: Look for the C4 proton doublet. Cis-isomers typically show smaller coupling constants (

      
       Hz) compared to trans (
      
      
      
      Hz) depending on ring conformation.

References

  • Pictet, A., & Spengler, T. (1911).[1][2][3][4][5][6] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[1] Link

  • Rozwadowska, M. D. (1994).[7] Pictet-Spengler reaction of alpha-amino acetals with beta-hydroxyphenethylamines. Tetrahedron: Asymmetry, 5(7), 1327-1332. (Key source for the oxazolidine vs. THIQ mechanism).

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[1] Link

  • Kaufman, T. S. (2004). Synthesis of Optically Active Tetrahydroisoquinolines. Tetrahedron: Asymmetry, 15, 1203-1237.
  • Bates, H. A., et al. (1983). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines. The Journal of Organic Chemistry, 48(23), 4441-4444. (Crucial for the 6-OH vs 8-OH discussion). Link

Sources

Method

In vitro assays for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- activity

An Application Guide to the In Vitro Pharmacological Characterization of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Prepared by: Gemini, Senior Application Scientist Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Pharmacological Characterization of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of biological activities.[1][2][3] Derivatives of this nucleus have demonstrated potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, making them a fertile ground for drug discovery.[4][5][6] This document provides a comprehensive guide for the initial in vitro characterization of a specific THIQ derivative: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- .

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the scientific rationale behind a tiered screening approach. We begin with fundamental biochemical assays to probe for specific molecular interactions and progress to cell-based assays to evaluate biological effects in a more complex physiological context. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Compound Profile: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Structure

Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Synonyms 4,8-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
CAS Number 58663-84-4

Section 1: Foundational Biochemical Assays

The initial screening phase focuses on cell-free, biochemical assays. These are rapid, cost-effective methods to determine if the compound directly interacts with specific molecular targets, such as a stable radical or an enzyme.

Workflow for Initial Compound Screening

The following diagram illustrates a logical workflow for the initial in vitro characterization of a novel compound like 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis A DPPH Assay (Antioxidant Potential) C MTT Assay (Determine Cytotoxicity & Safe Dose Range) A->C If Active B AChE Inhibition Assay (Neuroprotective Potential) B->C If Active D Griess Assay in RAW 264.7 Cells (Anti-inflammatory Potential) C->D Establish non-toxic concentrations E Calculate % Inhibition & IC₅₀ Values D->E F SAR & Lead Optimization E->F

Caption: A tiered approach for compound characterization.

Assay for Antioxidant Potential: DPPH Radical Scavenging

Expert Rationale: The presence of two hydroxyl groups on the aromatic ring of the target compound suggests potential antioxidant activity via hydrogen atom donation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and rapid method to screen for this activity.[7] The DPPH radical is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a measurable decrease in absorbance.[7]

Principle of the DPPH Assay

G DPPH DPPH• (Radical) Deep Violet Color Reduced_DPPH DPPH-H (Reduced) Pale Yellow Color DPPH->Reduced_DPPH H• donation Antioxidant {Test Compound (AH) | e.g., 4,8-Isoquinolinediol} Oxidized_A {Compound• (A•) | Oxidized Radical} Antioxidant->Oxidized_A Loses H•

Caption: Antioxidant reduces DPPH•, causing color loss.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.2 mM solution of DPPH in methanol. Store in an amber bottle at 4°C. This solution should be freshly prepared for each experiment.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- in methanol or DMSO.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

    • Serial Dilutions: Prepare a series of dilutions from the test compound and positive control stocks (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control dilutions, or methanol (for the blank control) to the respective wells.

    • Blank: 100 µL Methanol + 100 µL Methanol (used to zero the spectrophotometer).

    • Negative Control: 100 µL DPPH solution + 100 µL Methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Assay for Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

Expert Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[9][10] Given that many isoquinoline alkaloids exhibit CNS activity, screening for AChE inhibition is a logical step.[5][6] This assay uses Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine.[9] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[9]

Principle of the AChE Inhibition Assay

G ATCI Acetylthiocholine (Substrate) AChE AChE Enzyme ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Ellman's Reagent) (Colorless) Product 5-Thio-2-Nitrobenzoate (Yellow Product, Abs @ 412 nm) DTNB->Product Inhibitor Test Compound (Inhibitor) Inhibitor->AChE Blocks Reaction

Caption: Inhibitor prevents AChE from generating thiocholine.

Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • DTNB Solution: 1.5 mM DTNB in Tris-HCl buffer.

    • ATCI Solution: 15 mM Acetylthiocholine Iodide (ATCI) in deionized water.

    • Enzyme Solution: Acetylcholinesterase (from electric eel) at a concentration of 0.25 U/mL in Tris-HCl buffer.

    • Test Compound & Control: Prepare stock solutions and serial dilutions as described for the DPPH assay. Physostigmine or Donepezil can be used as a positive control.[9][11]

  • Assay Procedure (96-well plate format):

    • To each well, add in the following order:

      • 25 µL of test compound/control dilution.

      • 50 µL of Tris-HCl buffer.

      • 25 µL of AChE enzyme solution.

    • Mix and incubate at 25°C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm immediately and then every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (V = ΔAbs/min) for each well.

    • Calculate the percentage of enzyme inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against compound concentration to determine the IC₅₀ value.

Section 2: Confirmatory Cell-Based Assays

After identifying primary biochemical activity, the next essential step is to evaluate the compound's effect in a living system. Cell-based assays provide crucial information on cytotoxicity, bioavailability, and mechanism of action within a biological context.

Prerequisite Assay: Cytotoxicity Assessment (MTT Assay)

Expert Rationale: Before conducting any functional cell-based assay, it is critical to determine the concentration range at which the test compound is not cytotoxic. A compound might show apparent activity in a functional assay simply by killing the cells. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Select an appropriate cell line (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies, or a human cell line like HEK293 for general toxicity).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with solvent only) and a "no-cell" blank.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Reaction & Measurement:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[12]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Read the absorbance at 570-590 nm with a reference wavelength of >650 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Determine the CC₅₀ (concentration that causes 50% cytotoxicity) from the dose-response curve. This information is vital for designing subsequent experiments.

Assay for Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition

Expert Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[15] Many anti-inflammatory compounds act by inhibiting this pathway. The Griess assay is a simple and effective method to measure NO production indirectly by quantifying its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant.[15] In this assay, macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS and produce NO. The effect of the test compound on this production is then measured.

LPS-Induced Nitric Oxide Production Pathway

G LPS LPS (Stimulant) Macrophage Macrophage Cell (e.g., RAW 264.7) LPS->Macrophage iNOS ↑ iNOS Expression (Enzyme) Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor Test Compound (Potential Inhibitor) Inhibitor->iNOS Inhibits

Caption: LPS stimulates macrophages to produce NO via iNOS.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[16]

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations (determined from the MTT assay) of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

    • Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration), except for the negative control wells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing supernatant or standard.[15]

    • Note: The two components of the Griess reagent should be mixed immediately before use.[15]

    • Incubate at room temperature for 10-15 minutes, protected from light.[16]

    • Measure the absorbance at 540 nm.[16][17]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition: % Inhibition = [(NO_LPS_only - NO_sample) / NO_LPS_only] * 100

    • Calculate the IC₅₀ value for NO inhibition.

Summary of Data Interpretation

AssayKey ParameterInterpretation
DPPH Scavenging IC₅₀ (µg/mL or µM)The concentration at which the compound scavenges 50% of DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.
AChE Inhibition IC₅₀ (µg/mL or µM)The concentration at which the compound inhibits 50% of AChE enzyme activity. A lower IC₅₀ indicates more potent inhibition.
MTT Assay CC₅₀ (µg/mL or µM)The concentration at which the compound reduces cell viability by 50%. Used to define the non-toxic concentration range for other assays.
Griess Assay IC₅₀ (µg/mL or µM)The concentration at which the compound inhibits 50% of LPS-induced nitric oxide production. A lower IC₅₀ suggests stronger anti-inflammatory potential.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Nitric Oxide Griess Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023, November 27). ACS Omega. Retrieved from [Link]

  • Protocol Griess Test. (2019, December 8). protocols.io. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020, September). NCBI - NIH. Retrieved from [Link]

  • Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS One. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2023, July 26). MDPI. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • In-vitro Antiproliferative Activity of New Tetrahydroisoquinolines (THIQs) on Ishikawa Cells and their 3D Pharmacophore Models. (2014, December 12). PMC. Retrieved from [Link]

  • In vitro & ex vivo Acetylcholinesterase Inhibitory Activity of Morinda citrifolia Linn (Noni) Fruit Extract. (2017, November 15). Semantic Scholar. Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC. Retrieved from [Link]

  • In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. (n.d.). PMC. Retrieved from [Link]

  • In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract. (n.d.). PMC. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (2020, November 28). IJCRR. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PubMed. Retrieved from [Link]

  • Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. (2013, November 28). ansto.gov.au. Retrieved from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023, July 10). ACS Publications. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Publishing. Retrieved from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2025, October 16). Retrieved from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC. Retrieved from [Link]

  • Tetrahydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tetrahydroisoquinolines. I. 1-Alkyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines1. (n.d.). Retrieved from [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026, January 3). ResearchGate. Retrieved from [Link]

  • Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. (2025, October 24). PMC. Retrieved from [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020, June 11). MDPI. Retrieved from [Link]

  • Vrije Universiteit Brussel Propolis Stands out as a Multifaceted Natural Product: Meta-Analysis on Its Sources, Bioactivities, A. (2025, May 9). Retrieved from [Link]

Sources

Application

Application Note: Preclinical Evaluation of 1,2,3,4-Tetrahydroisoquinoline-4,8-diol

In Vivo Protocols for Neuropharmacological Assessment Introduction & Scientific Context The tetrahydroisoquinoline (TIQ) scaffold is a "privileged structure" in neuropharmacology, serving as the core for both endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Protocols for Neuropharmacological Assessment

Introduction & Scientific Context

The tetrahydroisoquinoline (TIQ) scaffold is a "privileged structure" in neuropharmacology, serving as the core for both endogenous neurotoxins (e.g., Salsolinol) and neuroprotective agents. While 6,7-dihydroxy-TIQs (catechols) are widely studied for their role in Parkinson’s Disease (PD) etiology via oxidative stress, the 4,8-dihydroxy isomer (4,8-TIQ-diol) presents a distinct pharmacological profile.

The 4-position hydroxyl group (benzylic) and the 8-position hydroxyl group (aromatic) alter the molecule's lipophilicity and redox potential compared to standard catechol-TIQs. This Application Note provides a rigorous framework for evaluating 4,8-TIQ-diol, specifically addressing two critical questions:

  • Bioavailability: Does the 4,8-diol substitution pattern permit Blood-Brain Barrier (BBB) penetration?

  • Pharmacology: Does the compound exhibit neurotoxic (MPTP-like) or neuroprotective (antioxidant) properties?

Experimental Workflow Overview

The following workflow ensures a logical progression from pharmacokinetic validation to functional phenotypic screening.

Workflow cluster_PK Phase 1: Pharmacokinetics cluster_Tox Phase 2: Safety & Neurotoxicity cluster_Eff Phase 3: Functional Efficacy Start Compound: 4,8-TIQ-diol PK1 LC-MS/MS Method Dev (Plasma vs. Brain Homogenate) Start->PK1 PK2 BBB Permeability Study (Microdialysis/Extraction) PK1->PK2 Tox1 Acute MTD Determination (Up-and-Down Procedure) PK2->Tox1 If BBB+ Tox2 Dopaminergic Integrity (TH Immunostaining) Tox1->Tox2 Eff1 Behavioral Profiling (Rotarod / Open Field) Tox2->Eff1 If Non-Toxic Eff2 Neuroprotection Model (MPTP Challenge) Eff1->Eff2 caption Figure 1: Decision-tree workflow for evaluating novel TIQ derivatives.

Phase 1: Pharmacokinetics & BBB Permeability

TIQ derivatives are amphoteric amines. The addition of two hydroxyl groups significantly increases polar surface area (PSA), potentially hindering passive diffusion across the BBB.

Protocol A: Brain-to-Plasma Ratio Assessment

Objective: Quantify the partition coefficient (


) of 4,8-TIQ-diol in vivo.

Materials:

  • Subjects: Male C57BL/6J mice (8–10 weeks).

  • Compound: 4,8-TIQ-diol (dissolved in 0.9% saline; adjust pH to 7.4).

  • Dose: 20 mg/kg (i.p.).

Step-by-Step Methodology:

  • Administration: Administer the compound intraperitoneally.

  • Time-Course: Euthanize animals at

    
     min (n=3 per point).
    
  • Perfusion: CRITICAL: Transcardial perfusion with ice-cold PBS is mandatory to remove intravascular blood, preventing false positives from capillary residue.

  • Tissue Extraction:

    • Harvest whole brain and separate plasma.

    • Homogenize brain in 3 volumes of acetonitrile (ACN) with 0.1% formic acid.

    • Precipitate plasma proteins with 3 volumes of ACN.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (polar-embedded group preferred for retaining polar amines).

    • MRM Transitions: Monitor parent ion

      
       and specific fragments (likely loss of 
      
      
      
      or
      
      
      ).
    • Internal Standard: Salsolinol-d4 or Deuterated Dopamine.

Data Interpretation:

Parameter Threshold Interpretation

| Brain/Plasma Ratio |


 | High CNS penetration; suitable for CNS targets.[1] |
| Brain/Plasma Ratio  | 

| Moderate penetration; may require transporter uptake. | | Brain/Plasma Ratio |

| Poor penetration; consider prodrug strategies (e.g., esterification). |

Phase 2: Neurotoxicity Profiling

Certain TIQs (e.g., 1-benzyl-TIQ) mimic MPTP, causing selective nigrostriatal degeneration.[2] Before efficacy testing, 4,8-TIQ-diol must be cleared of neurotoxic potential.

Protocol B: Tyrosine Hydroxylase (TH) Stereology

Objective: Determine if 4,8-TIQ-diol causes dopaminergic neuron loss in the Substantia Nigra pars compacta (SNpc).

Methodology:

  • Regimen: Administer 4,8-TIQ-diol (40 mg/kg/day, i.p.) for 7 consecutive days.

  • Control: Vehicle (Saline) and Positive Control (MPTP 15 mg/kg x 4 doses).

  • Histology:

    • Perfuse with 4% Paraformaldehyde (PFA).

    • Section midbrain at 30 µm.

    • Immunostain for Tyrosine Hydroxylase (TH) .

  • Quantification: Use unbiased stereology (Optical Fractionator method) to count TH+ neurons in the SNpc.

Mechanistic Insight: If toxicity is observed, it is likely mediated by uptake via the Dopamine Transporter (DAT) followed by mitochondrial Complex I inhibition.

Phase 3: Functional Efficacy (Neuroprotection)

If 4,8-TIQ-diol is non-toxic, its structural similarity to antioxidant polyphenols suggests potential neuroprotective utility against oxidative stress.

Protocol C: Protection Against MPTP-Induced Parkinsonism

Rationale: 4,8-TIQ-diol may act as a radical scavenger or a competitive inhibitor of DAT, preventing MPTP uptake.

Experimental Design:

  • Group 1: Vehicle + Vehicle

  • Group 2: Vehicle + MPTP (30 mg/kg, single dose)

  • Group 3: 4,8-TIQ-diol (20 mg/kg, pre-treatment -30 min) + MPTP

  • Group 4: 4,8-TIQ-diol (20 mg/kg, post-treatment +2h) + MPTP

Readout: Rotarod Performance Test

  • Training: 3 days prior to lesioning (stable baseline at 20 RPM).

  • Testing: 24h, 48h, and 72h post-MPTP.

  • Metric: Latency to fall (seconds).

Mechanistic Pathway Visualization:

Mechanism Compound 4,8-TIQ-diol DAT Dopamine Transporter (DAT) Compound->DAT Competitive Blockade? ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging (Antioxidant) Mito Mitochondrial Complex I DAT->Mito Toxin Entry (e.g. MPP+) Neuron Dopaminergic Neuron Survival ROS->Neuron Apoptosis Mito->ROS Generates caption Figure 2: Hypothetical neuroprotective mechanisms of 4,8-TIQ-diol.

Technical Considerations & Troubleshooting

IssueProbable CauseSolution
Rapid Clearance Metabolic conjugation (Glucuronidation) at 4-OH or 8-OH positions.Check plasma for glucuronide metabolites. Consider co-administration of Probenecid.
Low Brain Levels P-glycoprotein (P-gp) efflux.Perform study in Mdr1a/b knockout mice or co-administer Verapamil to confirm P-gp substrate status.
Oxidation Catechol/Phenol oxidation in solution.Prepare solutions fresh in degassed saline containing 0.1% Ascorbic Acid or Sodium Metabisulfite.

References

  • Nagatsu, T. (1997).[3][4] Isoquinoline neurotoxins in the brain and Parkinson's disease.[3][4][5] Neuroscience Research, 29(2), 99-111.[3]

  • Storch, A., et al. (2002). Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter.[4] Biochemical Pharmacology, 63(5), 909-920.

  • Naoi, M., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63-70.[3]

  • Salaroglio, I. C., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro.[6][7] International Journal of Molecular Sciences, 19(6), 1775.

  • Ohta, S., et al. (1990). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds: 1,2,3,4-Tetrahydroisoquinoline.[5] Biochemical Pharmacology, 40(12), 2635-2641.

Sources

Method

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- for inducing neuroprotection in vitro

Executive Summary & Scientific Rationale Compound Profile: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (hereafter 4,8-THIQD ) is a specific isomer of the tetrahydroisoquinoline family. Unlike its structural analog Salsolinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Compound Profile: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (hereafter 4,8-THIQD ) is a specific isomer of the tetrahydroisoquinoline family. Unlike its structural analog Salsolinol (6,7-diol), which is often associated with dopaminergic neurotoxicity, 4,8-THIQD functions primarily as a dopamine receptor agonist (specifically targeting D2/D3 receptors) and lacks the catechol moiety responsible for quinone-based oxidative stress.

Mechanism of Neuroprotection: The neuroprotective potential of 4,8-THIQD in vitro is hypothesized to stem from two distinct mechanisms, distinguishing it from direct radical scavengers:

  • Receptor-Mediated Survival (Primary): Agonism of presynaptic D2/D3 autoreceptors reduces excessive dopamine turnover and inhibits downstream excitotoxicity via the PI3K/Akt and MAPK signaling cascades.

  • Metabolic Stability: The 4-hydroxyl group on the aliphatic ring and the single 8-hydroxyl on the aromatic ring prevent the formation of neurotoxic ortho-quinones, a common failure point for catechol-isoquinolines.

This guide details the protocols for validating 4,8-THIQD as a neuroprotective agent against mitochondrial toxins (MPP+) in dopaminergic cell lines.

Experimental Design & Logic

To rigorously evaluate 4,8-THIQD, we utilize a "Rescue Model" where neuronal cells are compromised by a specific stressor. The experiment must answer three questions:

  • Safety: What is the non-toxic therapeutic window?

  • Efficacy: Does 4,8-THIQD prevent cell death induced by mitochondrial complex I inhibition?

  • Causality: Is the protection receptor-mediated?

Model Selection:

  • Cell Line: SH-SY5Y (Human Neuroblastoma).[1][2] Rationale: Expresses tyrosine hydroxylase and dopamine transporters (DAT), mimicking dopaminergic neurons.

  • Stressor: MPP+ (1-methyl-4-phenylpyridinium).[1] Rationale: Selectively enters dopaminergic neurons via DAT and inhibits mitochondrial Complex I, mimicking Parkinsonian pathology.

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling pathway activated by 4,8-THIQD compared to the toxic pathway of MPP+.

NeuroprotectionPathway cluster_ext Extracellular Space cluster_cell Dopaminergic Neuron (SH-SY5Y) Compound 4,8-THIQD D2R D2/D3 Receptor Compound->D2R Agonism MPP MPP+ (Toxin) DAT Dopamine Transporter MPP->DAT Uptake Antagonist Sulpiride (Blocker) Antagonist->D2R Blocks PI3K PI3K / Akt D2R->PI3K Signaling Mito Mitochondria (Complex I) DAT->Mito Accumulation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulation Caspase Caspase-3 Activation Bcl2->Caspase Inhibits Survival Neuronal Survival Bcl2->Survival Promotes ROS ROS Generation Mito->ROS Inhibition ROS->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed mechanism of action. 4,8-THIQD activates D2/D3 receptors, upregulating Bcl-2 via PI3K/Akt to counteract MPP+-induced mitochondrial dysfunction.

Detailed Protocols

Protocol A: Compound Preparation
  • Compound: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrochloride (CAS: 72511-87-6).[3][]

  • Vehicle: Sterile Water or PBS (due to HCl salt solubility). Avoid DMSO if possible to prevent solvent-induced membrane effects, though DMSO <0.1% is acceptable if using the free base.

  • Stock Solution (10 mM): Dissolve 2.01 mg of 4,8-THIQD HCl (MW: 201.65 g/mol ) in 1 mL of sterile PBS. Filter sterilize (0.22 µm).

  • Storage: Aliquot into light-protected tubes. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: Dose-Response Safety Profiling (MTT Assay)

Objective: Determine the maximum non-toxic concentration (MNTC).

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Differentiation (Optional but Recommended): Add 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype (neurite outgrowth).

  • Treatment: Aspirate media. Add fresh media containing 4,8-THIQD at log-scale concentrations: 0.1, 1, 10, 50, 100, 500 µM.

    • Control: Vehicle only.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Criterion: Select the highest concentration that maintains >95% viability compared to control for the neuroprotection assay.

Protocol C: Neuroprotection Efficacy Assay (Pre-treatment Model)

Objective: Assess ability to rescue cells from MPP+ toxicity.[1][2]

Workflow Diagram:

Workflow Step1 T=0h Seed Cells Step2 T=24h Pre-Treat with 4,8-THIQD Step1->Step2 Step3 T=26h (2h later) Add MPP+ Toxin Step2->Step3 Step4 T=50h (24h later) Viability Assay Step3->Step4

Figure 2: Experimental timeline. Pre-treatment allows receptor signaling activation prior to mitochondrial insult.

Steps:

  • Preparation: Seed cells as per Protocol B.

  • Pre-treatment: Add 4,8-THIQD at determined safe concentrations (e.g., 1, 10, 50 µM) to respective wells.

    • Critical Step: Incubate for 2 hours prior to toxin addition. This "priming" phase is essential for receptor-mediated mechanisms (e.g., Akt phosphorylation).

  • Insult: Add MPP+ to all wells (except Negative Control) to a final concentration of 1 mM (or the specific IC50 determined for your batch of cells).

    • Note: Do not wash out the 4,8-THIQD. Co-incubation is required.

  • Groups:

    • Control: Media only.

    • Toxin Control: MPP+ (1 mM) + Vehicle.

    • Test Groups: MPP+ (1 mM) + 4,8-THIQD (1, 10, 50 µM).

    • Positive Control: MPP+ (1 mM) + Pramipexole (10 µM) [Known D2 agonist].

  • Analysis: Perform MTT or CellTiter-Glo (ATP) assay after 24 hours.

Data Analysis & Interpretation

Quantitative Expectations: Data should be normalized to the Untreated Control (100%).

GroupExpected Viability (%)Interpretation
Control 100 ± 5Baseline health.
MPP+ Only 40 - 50Validated toxicity model.
4,8-THIQD (1 µM) + MPP+ 45 - 55Minimal protection (below receptor threshold).
4,8-THIQD (10 µM) + MPP+ 65 - 75Significant Protection. Indicates efficacy.
4,8-THIQD (50 µM) + MPP+ 70 - 80Plateau effect typical of receptor saturation.
Pramipexole + MPP+ 75 - 85Positive control validation.

Troubleshooting:

  • No Protection: If 4,8-THIQD fails to protect, the mechanism might not be direct scavenging. Ensure the Pre-treatment step is strictly followed.

  • Toxicity:[2][5] If 4,8-THIQD + MPP+ viability is lower than MPP+ alone, the compound may be acting synergistically with the toxin (rare for 4,8-diol, common for 6,7-diol).

Mechanistic Validation (The "Proof")

To confirm that the protection is due to Dopamine Receptor (D2/D3) agonism and not generic antioxidant effects, perform the Antagonist Blockade Assay :

  • Setup: Identical to Protocol C.

  • Blockade: In a dedicated group, add Sulpiride (D2 antagonist, 10 µM) 30 minutes before adding 4,8-THIQD.

  • Logic:

    • If Sulpiride abolishes the protective effect of 4,8-THIQD, the mechanism is Receptor-Dependent .

    • If Sulpiride has no effect (protection remains), the mechanism is likely Direct Antioxidant Scavenging .

References

  • Kurnik-Łucka, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment. Retrieved from [Link]

Sources

Application

Application of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- in angiogenesis inhibition studies

The following Application Note and Protocol Guide is designed for researchers investigating the anti-angiogenic potential of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (and its structural analogs). While this specific compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers investigating the anti-angiogenic potential of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (and its structural analogs).

While this specific compound is historically characterized as a metabolite/impurity of phenylephrine, recent medicinal chemistry efforts have repositioned the Tetrahydroisoquinoline (THIQ) scaffold as a privileged structure for designing novel angiogenesis inhibitors (e.g., targeting the VEGF/HIF-1


 axis). This guide treats the compound as a lead candidate  in phenotypic screening.

[1]

Executive Summary

1,2,3,4-Tetrahydro-4,8-isoquinolinediol represents a functionalized core of the tetrahydroisoquinoline (THIQ) class.[1] While simple THIQs are often metabolic byproducts, complex derivatives (e.g., Trabectedin , Ecteinascidin 743 ) are potent anti-tumor and anti-angiogenic agents. This diol variant provides a unique hydrophilic scaffold with hydrogen-bonding donors at the C4 and C8 positions, critical for interacting with the ATP-binding pockets of tyrosine kinases (e.g., VEGFR2) or disrupting protein-protein interactions in the HIF-1


 pathway.[1]

This guide details the handling, solubilization, and experimental protocols required to validate the anti-angiogenic efficacy of THIQ-4,8-diol using Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Scientific Background & Mechanism

The anti-angiogenic activity of THIQ derivatives is typically multimodal. For the 4,8-diol scaffold, the proposed mechanism involves:

  • VEGFR2 Inhibition: The isoquinoline nitrogen and hydroxyl groups mimic the adenine ring of ATP, potentially acting as competitive inhibitors of the VEGFR2 kinase domain.

  • HIF-1

    
     Downregulation:  THIQs have been shown to suppress Hypoxia-Inducible Factor 1-alpha (HIF-1
    
    
    
    ) accumulation, thereby reducing the transcription of VEGF.[1]
  • Endothelial Disruption: Direct inhibition of endothelial cell migration and tubulogenesis.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the interference of THIQ-4,8-diol within the VEGF signaling cascade.

VEGF_Pathway Extracellular Extracellular Matrix VEGF_Ligand VEGF-A Ligand VEGFR2 VEGFR2 (Receptor) VEGF_Ligand->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Activation THIQ THIQ-4,8-diol (Inhibitor) THIQ->VEGFR2 ATP Competition TubeFormation Tube Formation THIQ->TubeFormation Phenotypic Block AKT AKT (PKB) PI3K->AKT eNOS eNOS AKT->eNOS NO Nitric Oxide eNOS->NO Migration Endothelial Migration NO->Migration MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed mechanism of action where THIQ-4,8-diol interferes with VEGFR2 phosphorylation, downstream PI3K/ERK signaling, and ultimate angiogenic phenotypes.[1]

Compound Preparation & Handling[1][2][3][4][5][6][7]

Physicochemical Profile[1][5][6][7][8][9][10]
  • Molecular Weight: ~179.22 g/mol (Free base) / ~215.68 g/mol (HCl salt)

  • Solubility:

    • Water:[1] Moderate (HCl salt is highly soluble).

    • DMSO: >20 mg/mL (Preferred for stock solutions).

  • Stability: Sensitive to oxidation due to the catechol-like (diol) structure.[1] Protect from light and air.

Stock Solution Protocol
  • Weighing: Weigh 5 mg of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol hydrochloride.

  • Dissolution: Add 231.8

    
    L of sterile DMSO to achieve a 100 mM  stock solution. Vortex for 30 seconds.
    
  • Aliquoting: Dispense into 10

    
    L aliquots in amber microcentrifuge tubes to avoid freeze-thaw cycles.
    
  • Storage: Store at -80°C (stable for 6 months) or -20°C (1 month).


 CRITICAL:  Always prepare working dilutions (e.g., 1 

M - 100

M) fresh in cell culture media. Ensure the final DMSO concentration in the assay is <0.1% to prevent solvent toxicity.

Experimental Protocols

Protocol A: HUVEC Tube Formation Assay (The "Gold Standard")

This assay measures the ability of the compound to disrupt the organization of endothelial cells into capillary-like structures on a basement membrane matrix (Matrigel).

Materials:

  • HUVECs (P3-P5) in EGM-2 media.[1]

  • Growth Factor Reduced (GFR) Matrigel (Corning).

  • 
    -Slide Angiogenesis (Ibidi) or 96-well plate.[1]
    
  • THIQ-4,8-diol (1, 10, 50

    
    M).[1]
    
  • Positive Control: Sunitinib (1

    
    M).
    

Workflow:

  • Matrigel Coating: Thaw Matrigel overnight on ice at 4°C. Using pre-cooled pipette tips, add 10

    
    L (slide) or 50 
    
    
    
    L (96-well) of Matrigel to each well.
    • Note: Avoid bubbles; they disrupt the meniscus required for tube formation.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to solidify the gel.

  • Cell Seeding: Trypsinize HUVECs and resuspend at

    
     cells/mL in EGM-2 media containing the test compound (THIQ-4,8-diol) at desired concentrations.
    
  • Incubation: Seed 50

    
    L of the cell suspension onto the polymerized Matrigel. Incubate at 37°C, 5% CO
    
    
    
    for 4 to 6 hours .
    • Why 4-6 hours? THIQs often show rapid effects; longer incubation (24h) leads to cell apoptosis and monolayer formation, obscuring the "tube" phenotype.

  • Imaging: Capture phase-contrast images (4x or 10x objective).

Data Analysis: Quantify utilizing ImageJ (Angiogenesis Analyzer plugin).

  • Primary Metric: Total Tube Length (px).

  • Secondary Metric: Number of Junctions/Nodes.

Protocol B: Scratch Wound Migration Assay

Angiogenesis requires endothelial cell migration. This assay tests if THIQ-4,8-diol inhibits this motility.[1]

Workflow:

  • Monolayer Formation: Seed HUVECs in a 24-well plate and grow to 100% confluence.

  • Starvation: Switch to basal media (EBM-2 + 0.5% FBS) for 6 hours to synchronize the cell cycle.

  • Wounding: Create a scratch using a sterile P200 pipette tip. Wash 2x with PBS to remove debris.

  • Treatment: Add media containing THIQ-4,8-diol (10, 50

    
    M) or Vehicle (DMSO).[1]
    
    • Optional: Add Mitomycin C (5

      
      g/mL) to inhibit proliferation, ensuring gap closure is due to migration only.
      
  • Monitoring: Image the scratch at T=0h, T=12h, and T=24h.

Data Presentation & Expected Results

Quantitative Summary Table

When reporting results, structure your data as follows for clarity:

Treatment GroupConc. (

M)
Tube Length (% Control)Junctions (#)Migration Rate (

m/h)
Vehicle (DMSO) 0.1%100

5.2
45

3
18.5

1.2
THIQ-4,8-diol 1082

4.1*
38

4
14.2

0.9
THIQ-4,8-diol 5045

3.8
12

2
6.1

0.5**
Sunitinib (Pos) 115

2.1
2

1
2.3

0.3***

*Values represent Mean


 SD (n=3). Significance: *p<0.05, *p<0.01.
Experimental Workflow Diagram

Workflow Prep Stock Prep (100mM in DMSO) Seed HUVEC Seeding (Matrigel Coated) Prep->Seed Treat Treatment (0-100 µM THIQ) Seed->Treat Incubate Incubation (4-6 Hours) Treat->Incubate Image Imaging (Phase Contrast) Incubate->Image Analyze ImageJ Analysis (Total Length) Image->Analyze

Caption: Step-by-step workflow for the HUVEC Tube Formation Assay.

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in media, ensure the stock is fully dissolved and add it dropwise to the media while vortexing. The 4,8-diol is hydrophilic but the 2-methyl substituent (if present) increases lipophilicity.[1]

  • Cell Toxicity: If cells detach during the scratch assay, the concentration is too high. Perform an MTT assay first to determine the Sub-Cytotoxic Concentration (IC10).

  • Matrigel Failure: If no tubes form in the control, the Matrigel may have been warmed too much during handling. Keep all tips and tubes at -20°C until the moment of contact.[1]

References

  • Gangapuram, M., et al. (2021). "Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents." Anti-Cancer Agents in Medicinal Chemistry.

  • Scott, K. A., et al. (2000). "Trabectedin (ET-743) inhibits angiogenesis by multiple mechanisms." Clinical Cancer Research.

  • Folkman, J. (1995). "Angiogenesis in cancer, vascular, rheumatoid and other disease." Nature Medicine.

  • Santa Cruz Biotechnology. "1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Product Data." SCBT.

Sources

Method

Application Note: Preclinical Dosage and Administration of 1,2,3,4-Tetrahydroisoquinoline-4,8-diol

This Application Note is structured as a Preclinical Method Development Guide . As 1,2,3,4-tetrahydroisoquinoline-4,8-diol (hereafter referred to as 4,8-THIQ-diol ) is primarily a research chemical intermediate and a str...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a Preclinical Method Development Guide . As 1,2,3,4-tetrahydroisoquinoline-4,8-diol (hereafter referred to as 4,8-THIQ-diol ) is primarily a research chemical intermediate and a structural analog of bioactive alkaloids (e.g., Pellotine, Nomifensine metabolites), no standardized clinical label exists.

This guide synthesizes protocols from the broader Tetrahydroisoquinoline (THIQ) class—specifically focusing on 4- and 8-substituted variants—to provide a scientifically grounded framework for in vivo investigation.

Executive Summary & Biological Context

1,2,3,4-Tetrahydroisoquinoline-4,8-diol (CAS: 23824-25-1 for the 2-methyl variant; generic structure implied) belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids.[1] While 6,7-diols (e.g., Salsolinol) are heavily studied for dopaminergic neurotoxicity, the 4,8-substitution pattern is distinct. It shares structural homology with Pellotine (a hypnotic alkaloid) and metabolites of the antidepressant Nomifensine .

Primary Research Applications:

  • Neuropharmacology: Investigation of sedative/hypnotic effects (via dopamine/adrenergic modulation).

  • Metabolic Safety: Assessing toxicity of isoquinoline drug metabolites.

  • Chemical Biology: Use as a scaffold for synthesizing novel D2-agonists.

Chemical Properties & Formulation Strategy

The 4,8-diol structure presents specific solubility challenges. The 4-position hydroxyl group increases polarity, while the isoquinoline nitrogen provides basicity.

Solubility Profile
Solvent SystemSolubility RatingApplication
PBS (pH 7.4) Low/InsolubleNot recommended for stock solutions.
0.1 M HCl HighBest for creating stable salt forms (Hydrochloride).
DMSO High (>50 mM)Ideal for stock storage (-20°C).
Ethanol ModerateUse as a co-solvent (<10% final vol).
Preparation for Injection (Standard Protocol)

Objective: Prepare a 10 mg/mL solution for Intraperitoneal (IP) injection.

  • Weighing: Weigh 10 mg of 4,8-THIQ-diol powder.

  • Acidification (Critical Step): If using the free base, dissolve initially in a minimal volume (e.g., 50 µL) of 1 M HCl or glacial acetic acid to protonate the nitrogen.

    • Note: If using the Hydrochloride salt (4,8-THIQ-diol HCl), skip to step 3.

  • Dilution: Add 900 µL of sterile 0.9% Saline.

  • pH Adjustment: Carefully titrate with 1 M NaOH to pH 5.5–6.5.

    • Warning: Approaching pH 7.4 may cause precipitation of the free base. Keep slightly acidic.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization.

Dosage Determination & Administration

Since 4,8-THIQ-diol is an experimental probe, dosage must be extrapolated from structural analogs like Pellotine (8-OH, 7-OMe THIQ) and Salsolinol .

Recommended Dosage Ladder (Rodents)
Dose (mg/kg)RouteJustification/Endpoint
10 mg/kg IPStarting Dose. Assessment of BBB penetration and acute tolerability.
30 mg/kg IPBehavioral Active Range. Likely threshold for locomotor sedation (based on Pellotine data).
50–100 mg/kg PO/IPHigh Dose. Evaluation of hypnotic effects or acute neurotoxicity.
Administration Routes
  • Intraperitoneal (IP): Preferred for initial Pharmacokinetic (PK) and Pharmacodynamic (PD) screening due to rapid absorption.

  • Oral Gavage (PO): Recommended only if testing for "First-Pass" metabolic stability. Bioavailability of THIQ diols is often low (<20%) due to rapid conjugation (sulfation/glucuronidation) at the 4/8-hydroxyl positions.

Experimental Workflow: Neuropharmacological Assessment

The following workflow utilizes a "Self-Validating" logic: The experiment is designed to distinguish between sedation (pharmacology) and sickness/toxicity (adverse event).

Workflow Diagram

G cluster_obs Observation Phase Start Compound Prep (10 mg/kg, pH 6.0) Admin Admin (IP) t=0 min Start->Admin Obs1 Open Field Test (Locomotion) t=30 min Admin->Obs1 Obs2 Rotarod Test (Coordination) t=60 min Obs1->Obs2 Decision Outcome? Obs2->Decision PathA Reduced Locomotion + Intact Coordination Decision->PathA Clean PathB Reduced Locomotion + Ataxia/Falls Decision->PathB Toxic ResultA Sedative/Hypnotic (Pellotine-like) PathA->ResultA ResultB Neurotoxicity/Muscle Relaxant PathB->ResultB

Figure 1: Decision tree for distinguishing sedative effects from motor toxicity following 4,8-THIQ-diol administration.

Step-by-Step Protocol
  • Acclimatization: Habituate C57BL/6 mice (n=8/group) to the testing room for 1 hour.

  • Baseline: Record baseline locomotor activity (Open Field) for 10 minutes.

  • Dosing: Administer Vehicle or 4,8-THIQ-diol (30 mg/kg, IP).

  • T+30 min (Peak Effect): Place mouse in Open Field.

    • Measure: Total distance traveled, rearing counts.

    • Expectation: If acting like Pellotine, rearing and distance will decrease significantly.

  • T+60 min (Toxicity Check): Place mouse on Rotarod (accelerating 4-40 rpm).

    • Logic: A pure sedative allows the mouse to maintain balance when stimulated. A neurotoxin or muscle relaxant causes immediate falls (Ataxia).

Safety & Toxicology Monitoring

THIQs are structural analogs of MPTP (a Parkinsonian neurotoxin).[1][2] While 4,8-diols are less implicated than 6,7-diols, rigorous safety monitoring is mandatory.

The "Frozen Posture" Check

At T+24 hours, observe animals for:

  • Bradykinesia: Slowness of movement.

  • Rigidity: Resistance to passive limb movement.

  • Ptosis: Drooping eyelids (sign of autonomic dysfunction).

Tissue Collection for PK Analysis

To verify brain penetration (Crucial for CNS claims):

  • Timepoint: 45 minutes post-dose.

  • Perfusion: Transcardial perfusion with PBS (to remove blood from brain capillaries).

  • Extraction: Homogenize brain tissue in 0.1 M Perchloric Acid (PCA).

  • Detection: HPLC with Electrochemical Detection (HPLC-ECD) is preferred over UV due to the electroactive nature of the isoquinoline diol.

References

  • Brulport, A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(21), 7443. Retrieved from [Link]

  • Ujváry, I., et al. (2023). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science. (Demonstrates dosage range for 8-hydroxy THIQs). Retrieved from [Link]

  • Naoi, M., et al. (2000).[1] Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms.[1][3][4][5] (General THIQ toxicity reference). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Pictet-Spengler reaction conditions for dihydroxyisoquinolines

Technical Support Center: Isoquinoline Synthesis Division Ticket ID: PS-OPT-001 Subject: Optimization of Pictet-Spengler Conditions for Dihydroxyisoquinolines Status: Open Agent: Senior Application Scientist Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinoline Synthesis Division Ticket ID: PS-OPT-001 Subject: Optimization of Pictet-Spengler Conditions for Dihydroxyisoquinolines Status: Open Agent: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support unit for catecholamine-derived heterocycles . We understand you are attempting to synthesize dihydroxyisoquinolines (specifically 1,2,3,4-tetrahydroisoquinolines or THIQs) via the Pictet-Spengler reaction.

This reaction is notoriously difficult with dihydroxy-substituted phenethylamines (like dopamine) due to two competing failure modes: catechol oxidation (tar formation) and unfavorable equilibrium .

Below is your customized troubleshooting and optimization guide.

Part 1: The "Golden Standard" Protocol (Biomimetic Optimization)

User Question: I am using traditional acid reflux (HCl/TFA), but my reaction turns black and yields are low. How do I optimize this?

Technical Insight: The "black tar" is caused by the oxidation of the catechol (dihydroxy) moiety into ortho-quinones, which then polymerize. Strong acids and heat accelerate this oxidative degradation.

The Solution: Switch to a Phosphate-Mediated Biomimetic Protocol .[1] Research (specifically by Pesnot et al. and Lichman et al.) has demonstrated that phosphate ions (


 / 

) act as a bifunctional catalyst, stabilizing the iminium intermediate without the need for harsh acids.
Optimized Protocol (Unprotected Catechols)
VariableStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst TFA, HCl, or

Potassium Phosphate Buffer (KPi)
Concentration N/A0.1 M – 0.5 M
pH < 1.0 (Very Acidic)6.0 – 7.0 (Mildly Acidic/Neutral)
Temperature Reflux (>80°C)50°C (Gentle Heating)
Solvent DCM, Toluene, or MeOHWater : Methanol (1:1 to 2:1)
Additives

(Drying agent)
Sodium Ascorbate (1.0 equiv)

Why this works:

  • Kinetic Control: Phosphate acts as a proton shuttle, facilitating the formation of the iminium ion at neutral pH.

  • Oxidation Prevention: The mild pH prevents the auto-oxidation of the catechol. Sodium ascorbate acts as a sacrificial antioxidant.

  • Solubility: Water/Methanol mixtures dissolve the polar dopamine salts effectively, unlike DCM.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is forming, but I see a significant side-product with the same mass. What is it?

  • Diagnosis: This is likely the Regioisomer (Iso-THIQ) .

  • Explanation: The cyclization can occur para or ortho to the hydroxyl group. While the para cyclization (yielding the 6,7-dihydroxy isomer) is electronically favored, the ortho cyclization (5,6-dihydroxy) can occur, especially with sterically small aldehydes.

  • Fix:

    • Steric Control: Use bulkier protecting groups on the nitrogen if possible (though this adds steps).

    • Thermodynamic Control: Lower the temperature to 40°C and extend reaction time. The para-cyclization is generally the thermodynamic product.

Q2: The reaction stalls at the imine stage (Schiff base) and doesn't cyclize.

  • Diagnosis: The "Gem-Dimethyl Effect" or weak electrophilicity.

  • Explanation: If you are using a ketone instead of an aldehyde, the steric hindrance prevents the ring closure.

  • Fix:

    • Increase Phosphate concentration to 0.5 M .

    • Increase temperature to 70°C .

    • Critical: Ensure the pH stays strictly at 6.0. If it drifts basic, the iminium ion (the reactive species) deprotonates back to the unreactive imine.

Q3: My isolated product turns purple/brown on the bench.

  • Diagnosis: Aerobic oxidation of the catechol.

  • Fix: Store the product as the HCl salt . The free base of a dihydroxyisoquinoline is highly unstable in air. Precipitate immediately with ethereal HCl or store under Argon at -20°C.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the phosphate-mediated pathway and the critical decision points for troubleshooting.

PictetSpengler Start Substrates: Dopamine + Aldehyde Imine Intermediate: Imine (Schiff Base) Start->Imine Condensation Iminium Reactive Species: Iminium Ion Imine->Iminium Phosphate Catalysis (pH 6) Oxidation FAILURE: Black Tar (Quinones) Imine->Oxidation pH > 8 or O2 present Cyclization Step: 6-endo-trig Cyclization Iminium->Cyclization Nucleophilic Attack Stall FAILURE: Stalled at Imine Iminium->Stall Ketone substrate (Steric hindrance) Product Product: Tetrahydroisoquinoline (THIQ) Cyclization->Product Re-aromatization

Caption: Figure 1. Reaction pathway showing the critical role of pH and phosphate in preventing oxidation and facilitating the iminium transition state.

Part 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-THIQ-PO4 Scope: Synthesis of 1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines.

  • Preparation:

    • Prepare a 0.1 M Phosphate Buffer (KPi) adjusted to pH 6.0 .

    • Sparge the buffer with Nitrogen/Argon for 15 minutes to remove dissolved oxygen.

  • Reaction Assembly:

    • In a sealed vial, dissolve Dopamine HCl (1.0 equiv) in the degassed buffer (concentration ~20 mM).

    • Add Sodium Ascorbate (1.1 equiv) .

    • Add the Aldehyde (1.2 - 1.5 equiv) . If the aldehyde is insoluble in water, dissolve it in a minimal amount of Methanol (keep MeOH < 30% of total volume).

  • Incubation:

    • Stir at 50°C for 12–24 hours under inert atmosphere.

    • Monitoring: Check via LC-MS (Acidic mobile phase). Look for the

      
       of the cyclized product (Mass = Dopamine + Aldehyde - Water).
      
  • Work-up:

    • The product is amphoteric. Do not extract with base (this causes oxidation).

    • Option A (Prep HPLC): Inject the filtered reaction mixture directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).

    • Option B (Precipitation): If the product precipitates, filter and wash with cold ether.

References

  • Pesnot, T., Gershater, M. C., Ward, J. M., & Hailes, H. C. (2011).[1] Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications, 47(11), 3242–3244.[1] Link

  • Lichman, B. R., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids.[2][3][4] The Journal of Organic Chemistry, 84(12), 7702–7710.[3] Link

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. Link

  • Maresh, J. J., et al. (2008). Strictosidine Synthase: Mechanism of a Pictet-Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 130(2), 710–723. Link

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Welcome to the Technical Support Center. The synthesis of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (also known as 1,2,3,4-tetrahydroisoquinoline-4,8-diol) is notoriously challenging due to the highly reactive nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (also known as 1,2,3,4-tetrahydroisoquinoline-4,8-diol) is notoriously challenging due to the highly reactive nature of its 3-hydroxyphenethylamine precursors. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies to overcome regioselectivity failures, oxidative degradation, and undesired aromatization during the Pictet-Spengler (P-S) cyclization.

FAQ 1: Regioselectivity & Isomer Formation

Q: Why is my reaction yielding the 4,6-diol isomer instead of the target 4,8-diol?

Causality & Mechanism: The formation of the tetrahydroisoquinoline (THIQ) core relies on the electrophilic aromatic substitution of an intermediate iminium ion. For 3-hydroxyphenethylamines, cyclization can occur at the para position (yielding the 4,6-diol) or the ortho position (yielding the target 4,8-diol) relative to the phenol group. Under standard Brønsted acid catalysis, the para position is sterically less hindered and electronically favored, making the 4,6-diol the major thermodynamic product.

Expert Solution: To invert this intrinsic regioselectivity, you must abandon standard strong acids. Biomimetic phosphate-catalyzed conditions (using KPi buffer) tightly control the transition state geometry[1]. The phosphate anion acts as a bifunctional catalyst, hydrogen-bonding with the phenol to direct the cyclization specifically toward the ortho position, thereby favoring the 4,8-diol architecture[1]. Alternatively, chemoenzymatic cascades utilizing Norcoclaurine Synthase (NCS) can be deployed to yield specific THIQ stereoisomers with near-perfect regiocontrol[2].

Regioselectivity A 3-Hydroxyphenethylamine + Aldehyde B Iminium Ion Intermediate A->B C para-Attack (Sterically Favored) B->C Strong Acid (HCl, TFA) D ortho-Attack (Phosphate Directed) B->D KPi Buffer or NCS Enzyme E 4,6-Diol Isomer (Undesired) C->E F 4,8-Diol Isomer (Target Product) D->F

Fig 1. Bifurcation pathway of the Pictet-Spengler reaction highlighting regioselectivity.

FAQ 2: Oxidative Degradation (The "Black Tar" Problem)

Q: My reaction mixture rapidly turns dark brown or black, and product recovery is near zero. What is happening?

Causality & Mechanism: Phenolic and catechol-like intermediates are highly susceptible to spontaneous aerobic oxidation, especially in neutral to alkaline aqueous environments. Oxygen promotes single-electron transfer, converting the phenols into highly reactive ortho- or para-quinones. These quinones rapidly polymerize, forming melanin-like dark oligomers that consume your starting material and poison the catalyst.

Expert Solution: Implement a self-validating anaerobic protocol using a sacrificial reductant. The addition of sodium ascorbate (Vitamin C) ensures the phenolic groups remain in their reduced state[1]. This protocol utilizes ascorbate not just as a reagent, but as a visual validation system: if the reaction mixture remains clear or pale yellow, the ascorbate is successfully maintaining the reduced state. A shift to a dark brown color immediately invalidates the run, indicating oxygen ingress and quinone formation.

Quantitative Data Summary

Table 1: Optimization of Biomimetic Pictet-Spengler Conditions for THIQ-Diol Synthesis

Reaction SystempHTemp (°C)AdditiveTarget Yield (%)Primary Side Reaction
Standard Brønsted Acid (HCl)<2.080None<10%4,6-diol formation & Dehydration
Unbuffered Aqueous7.070None11%Quinone polymerization (Dark tar)
KPi Buffer (0.3 M)9.070None40%Quinone polymerization
KPi Buffer (0.3 M)9.070Na-Ascorbate (1 eq)>85%Trace 4,6-diol isomer
Norcoclaurine Synthase (NCS)7.537None>90%None (High stereoselectivity)

(Data derived from optimization studies in biomimetic and enzymatic cascades[1],[2])

FAQ 3: Dehydration and Aromatization

Q: LC-MS analysis shows a mass loss of 18 Da (M-H2O) and sometimes 20 Da. Am I losing the 4-hydroxyl group?

Causality & Mechanism: Yes. The hydroxyl group at the C4 position of the THIQ ring is benzylic. When exposed to strong acids (e.g., refluxing HCl or TFA) and high temperatures, this hydroxyl group readily undergoes acid-catalyzed dehydration to form a stable alkene. Subsequent spontaneous dehydrogenation leads to a fully aromatized, planar isoquinoline derivative, destroying the desired 1,2,3,4-tetrahydro- framework.

Expert Solution: Maintain mild cyclization conditions. Limit temperatures to ≤70 °C and utilize buffered systems (pH 6.0–9.0) rather than unbuffered mineral acids to protect the fragile benzylic hydroxyl group[1].

Experimental Methodology: Anaerobic Biomimetic Synthesis Protocol

To reliably synthesize 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- without triggering the side reactions detailed above, follow this self-validating workflow:

  • Buffer Preparation: Prepare a 0.3 M Potassium Phosphate (KPi) buffer and adjust the pH to 9.0. Degas the buffer by bubbling with N₂ gas for at least 30 minutes to displace dissolved oxygen.

  • Antioxidant Shielding: Add 1.0 equivalent of sodium ascorbate to the degassed buffer.

  • Substrate Addition: Add the 3-hydroxyphenethylamine derivative and the corresponding aldehyde/ketone to the solution. Seal the reaction vessel under an N₂ atmosphere.

  • Mild Cyclization: Incubate the mixture at 70 °C with gentle shaking for 20 hours.

  • Visual Validation: Monitor the color of the solution. Proceed only if the solution remains clear or pale yellow.

  • Quenching & Extraction: Cool the mixture to 0 °C. Carefully adjust the pH to 3.0 using 2 M HCl to protonate the amine, then immediately remove the solvent in vacuo or extract with ethyl acetate to minimize the time the product spends in an acidic environment.

Workflow Step1 1. Prepare 0.3 M KPi Buffer (pH 9.0) Degas with N2 for 30 min Step2 2. Add 1.0 eq Sodium Ascorbate (Validates Anaerobic State) Step1->Step2 Step3 3. Add Amino Alcohol & Aldehyde Stir at 70°C for 20 h Step2->Step3 Step4 4. Monitor Color (Clear/Yellow = Success, Black = Oxidized) Step3->Step4 Step5 5. Adjust pH to 3.0 & Extract (Avoid Prolonged Acid Exposure) Step4->Step5

Fig 2. Step-by-step anaerobic biomimetic workflow for THIQ-diol synthesis.

References

  • Zhao, J., Méndez-Sánchez, D., Ward, J. M., & Hailes, H. C. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(12), 7702-7710.[Link]

  • Erdmann, V., Lichman, B. R., Zhao, J., Simon, R. C., Kroutil, W., Ward, J. M., Hailes, H. C., & Rother, D. (2017). Enzymatic and Chemoenzymatic Three-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines. Angewandte Chemie International Edition, 56(41), 12503-12507.[Link]

Sources

Troubleshooting

Technical Support Center: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Stability Guide

Executive Summary & Chemical Context[1][2][3][4][5] The Challenge: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (and its 2-methyl analog, a known metabolite of Nomifensine and degradation product of Phenylephrine) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (and its 2-methyl analog, a known metabolite of Nomifensine and degradation product of Phenylephrine) presents a "dual-threat" stability profile. Its lability arises from two distinct pharmacophores:

  • The Tetrahydroisoquinoline (THIQ) Core: Prone to oxidative dehydrogenation to form dihydroisoquinolines or fully aromatic isoquinolines.[1]

  • The Phenolic/Catecholic Hydroxyls: Highly susceptible to auto-oxidation, forming quinoid species (colored impurities) and insoluble polymers.[1]

The Solution: Stability is not binary; it is a function of pH, dissolved oxygen, and trace metal chelation.[1] This guide provides a self-validating protocol to extend the solution half-life (


) from minutes/hours to weeks.

The Degradation Mechanism (Why it fails)

Understanding the enemy is the first step to containment.[1] This molecule degrades via two primary pathways, often catalyzed by trace transition metals (Cu, Fe) found in standard laboratory water or glassware.[1]

Visualization: Degradation Pathways

The following diagram illustrates the oxidative stress points of the molecule.[1]

DegradationPathways Start 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol Oxidation1 Quinone/Semiquinone Species (Pink/Brown) Start->Oxidation1 Phenolic Auto-oxidation (High pH, O2) Oxidation2 3,4-Dihydroisoquinoline (Imine Formation) Start->Oxidation2 Oxidative Dehydrogenation (Metal Catalysis, Light) Polymer Insoluble Polymers Oxidation1->Polymer Radical Coupling Oxidation2->Polymer Oligomerization

Figure 1: Primary degradation vectors. The phenolic oxidation leads to color changes (pinking), while amine oxidation leads to structural aromatization.[1]

Stabilization Protocol: The "Golden Standard"

Do not rely on simple dissolution in water or DMSO.[1] Use this engineered solvent system for stock solutions.[1]

Reagents Required[2][3][5][6][7]
  • Solvent: 0.1 M Perchloric Acid (

    
    ) or 0.1 M HCl (for short term).
    
  • Antioxidant: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.[1]
    
  • Chelator: EDTA (Ethylenediaminetetraacetic acid).[1]

Step-by-Step Formulation (10 mM Stock)
StepActionScientific Rationale
1 Solvent Prep Prepare 0.05 M HCl containing 1 mM EDTA .
2 De-oxygenation Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solid.
3 Dissolution Add the solid 4,8-isoquinolinediol to the sparged solvent. Vortex under inert gas flow.[1]
4 Antioxidant Optional: Add 0.1% (w/v) Sodium Metabisulfite if the solution must be stored >24 hours.[1]
5 Storage Aliquot into amber glass vials. Overlay with Argon. Freeze at -80°C .

Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: My solution turned pink/red within minutes. Is it still usable?

Diagnosis: Quinone Formation. The pink color indicates the formation of o- or p-quinoid species derived from the phenolic oxidation.

  • Verdict: Discard. Even a faint color change indicates a significant percentage of the compound has oxidized, and these oxidation products are often reactive electrophiles that can interfere with biological assays.[1]

  • Fix: Your pH was likely too neutral or basic.[1] Ensure your solvent is acidified (pH < 3).[1]

Q2: I see a fine precipitate after thawing the stock from -20°C.

Diagnosis: Solubility Hysteresis / Salt Crash. If you used a high concentration of HCl (>0.1 M), the hydrochloride salt of the isoquinoline might have crystallized out due to the common ion effect or low temperature solubility limits.

  • Fix: Sonicate the vial for 30 seconds at room temperature. If it does not re-dissolve, dilute the sample 1:2 with water.[1] For future stocks, reduce the acid molarity to 0.01 M or use Acetic Acid.[1]

Q3: Can I use DMSO as a solvent?

Diagnosis: Solvent Incompatibility.

  • Verdict: Use with Caution. While solubility is high in DMSO, commercial DMSO often contains peroxides and is hygroscopic.[1] Water absorption raises the pH locally, and peroxides drive N-oxidation.[1]

  • Fix: If DMSO is required for biological assays, prepare the stock in acidified water/methanol first, then dilute into DMSO immediately prior to use.[1] Do not store DMSO stocks of this compound.

Q4: How do I handle the compound for LC-MS analysis?

Diagnosis: Instrument Compatibility. Strong mineral acids (HCl) are bad for Mass Specs.[1]

  • Fix: Use 0.1% Formic Acid in water as the solvent.[1] Keep the autosampler temperature at 4°C. Inject immediately. Do not let the sample sit in the autosampler for >12 hours.[1]

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct handling procedure based on your experimental needs.

HandlingWorkflow Start Experimental Goal? ShortTerm Immediate Use (LC-MS / Screening) Start->ShortTerm LongTerm Long Term Storage (Stock Solution) Start->LongTerm ProtocolA Solvent: 0.1% Formic Acid Temp: 4°C Time: < 4 Hours ShortTerm->ProtocolA ProtocolB Solvent: 0.05M HCl + 1mM EDTA Gas: Argon Sparge Temp: -80°C LongTerm->ProtocolB Check Color Change? ProtocolA->Check ProtocolB->Check Discard DISCARD (Quinones present) Check->Discard Yes (Pink/Brown) Proceed Proceed with Assay Check->Proceed No (Clear)

Figure 2: Operational decision tree for handling labile isoquinolinediol derivatives.

References

  • Santa Cruz Biotechnology. 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline (CAS 23824-25-1).[2] Product Data Sheet.[1] Link[1]

  • Bjerg, E. E., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst.[3] The Journal of Organic Chemistry.[1][3] (Demonstrates metal-catalyzed oxidation susceptibility). Link[1][3]

  • National Institutes of Health (PubChem). 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | C10H13NO2. PubChem Compound Summary.[1][4] Link[1]

  • Hoffmann, H., et al. (1977). Pharmacological and biochemical studies with three metabolites of nomifensine.[1][5] Psychopharmacology.[1][4][5] (Establishes biological context and metabolite lability). Link

  • US Biological. 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride (Storage Protocols).Link[1]

Sources

Optimization

Troubleshooting inconsistent results in 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- experiments

Technical Support Center: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- A Guide to Overcoming Experimental Inconsistencies Welcome, researchers and drug development professionals. This guide is designed to be your dedicated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

A Guide to Overcoming Experimental Inconsistencies

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and ensuring the reproducibility of your experiments involving 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-. The unique chemical nature of this molecule, featuring both a tetrahydroisoquinoline core and a catechol moiety, presents distinct challenges that can lead to inconsistent results. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and validity of your data.

The structure of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (and its commonly used 2-methyl derivative) is foundational to its reactivity and, consequently, the potential for experimental variability. The tetrahydroisoquinoline scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][4][5] The catechol group, a 1,2-dihydroxybenzene moiety, is highly susceptible to oxidation, a primary source of compound instability.[6] Understanding these two features is paramount to successful experimentation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during experiments with 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

FAQ 1: My compound won't dissolve properly, or it precipitates out of solution. How should I prepare my stock solutions?

Inconsistent solubility is a frequent initial hurdle. The solubility of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is highly dependent on whether it is in its free base or salt form (e.g., hydrochloride).

Causality: The hydroxyl groups and the nitrogen atom in the tetrahydroisoquinoline ring can participate in hydrogen bonding, influencing solubility. The hydrochloride salt form is generally more soluble in aqueous and protic solvents like methanol and water.[7] The free base may have better solubility in organic solvents.

Troubleshooting Steps:

  • Verify the Form of Your Compound: Check your supplier's information to confirm if you have the free base or a salt. This will dictate the best initial solvent choice.

  • Solvent Selection: For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[8] However, it's crucial to keep the final DMSO concentration in your assay low (ideally <0.5%) to avoid solvent-induced toxicity or off-target effects.[8]

  • Gentle Warming and Sonication: If the compound is not temperature-sensitive, gentle warming to 37°C or sonication can aid dissolution.[9] Always visually inspect the solution to ensure no particulates remain.[9]

  • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of compounds with ionizable groups. The solubility of catechol-containing compounds can be pH-dependent.

Data Presentation: Solubility of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Derivatives

SolventHydrochloride SaltFree Base (Predicted)Recommendations & Considerations
Water Soluble[7][10]Sparingly SolubleIdeal for certain biochemical assays, but stability is a concern (see FAQ 2).
Methanol Soluble[7]SolubleGood for preparing stock solutions for further dilution.
Ethanol Likely SolubleLikely SolubleCan be used as an alternative to methanol.
DMSO SolubleSolublePreferred for high-concentration stock solutions for cell-based assays.[8]
PBS (pH 7.4) Soluble, but stability is a major concernSparingly soluble, stability is a major concernThe catechol moiety is prone to rapid oxidation at neutral to alkaline pH.[6]
FAQ 2: I'm observing a color change (e.g., yellowing or browning) in my solutions, and the compound's activity is decreasing over time. What's causing this degradation?

This is a classic sign of oxidation of the catechol group.

Causality: Catechol moieties are readily oxidized to form highly reactive ortho-quinones, which can then polymerize to create colored products.[6] This process is accelerated by elevated pH, the presence of dissolved oxygen, and exposure to light.[4][6]

Troubleshooting Steps:

  • pH Control: Catecholamines are significantly more stable at a lower pH.[5] For aqueous buffers, aim for a pH below 6.0 to slow down oxidation.[5]

  • Degas Buffers: Before adding your compound, sparge buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in foil to prevent photodegradation.[4]

  • Add Antioxidants: Consider adding antioxidants like ascorbic acid or N-acetylcysteine to your buffers to protect the catechol group.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[7]

Visualization: Catechol Oxidation Pathway

G Catechol 4,8-Isoquinolinediol (Catechol Moiety) oQuinone Ortho-quinone (Reactive Intermediate) Catechol->oQuinone Oxidation (O2, high pH, light) Polymer Polymerized Products (Colored, Inactive) oQuinone->Polymer Polymerization G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis dissolve Dissolve Compound (e.g., in DMSO) qc1 QC Check 1: LC-MS for Purity dissolve->qc1 store Aliquot & Store (-80°C, protected from light) qc1->store thaw Thaw Aliquot store->thaw prep_working Prepare Working Solution (in degassed, pH-controlled buffer) thaw->prep_working assay Perform Assay prep_working->assay qc2 QC Check 2: LC-MS on working solution (optional) prep_working->qc2 Stability check data Data Analysis assay->data qc2->assay Stability check

Sources

Troubleshooting

Identifying and removing byproducts in 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- purification

[1] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling, Stabilization, and Isolation Protocols Introduction: The Dual-Reactivity Challenge Welcome to the technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling, Stabilization, and Isolation Protocols

Introduction: The Dual-Reactivity Challenge

Welcome to the technical guide for 1,2,3,4-Tetrahydro-4,8-isoquinolinediol . This molecule presents a unique purification challenge due to its "Janus-faced" reactivity.[1] Unlike simple tetrahydroisoquinolines (THIQs), this specific isomer contains two distinct instability vectors that often work in opposition during purification:

  • Position 4 (Benzylic Alcohol): The hydroxyl group at the C4 position is benzylic-like (adjacent to the aromatic ring) and aliphatic. It is highly prone to acid-catalyzed dehydration (elimination), forming the 1,2-dihydro or 3,4-dihydro impurity.[1]

  • Position 8 (Phenol): The hydroxyl group on the benzene ring makes the system electron-rich and susceptible to oxidative coupling (dimerization) or quinone formation under basic or aerobic conditions.

This guide provides a self-validating logic system to navigate these competing instabilities.

Module 1: Diagnostic Triage (Identification)

Use this section to identify the specific nature of your crude mixture's impurities.

Q1: My HPLC trace shows a peak with a mass of [M-18]. Is this a fragmentation artifact?

Diagnosis: Likely Chemical Dehydration , not just an MS artifact.[1] Technical Insight: While in-source fragmentation (loss of water) is common in ESI-MS for alcohols, if you see a distinct chromatographic peak with a parent mass of [M-18] (approx. 115 Da vs. 133 Da for the core), you have formed the 4,8-dihydroisoquinoline byproduct. Cause: Exposure to strong acids (e.g., 1M HCl, TFA > 0.1%) or heat during workup.[1] The C4-OH undergoes elimination to form a double bond conjugated with the aromatic ring.

Q2: The product turns pink or brown upon filtration/drying. What is happening?

Diagnosis: Phenolic Auto-oxidation . Technical Insight: The 8-hydroxy group (phenol) activates the aromatic ring. In the presence of oxygen and trace base (or even neutral pH on silica), it oxidizes to form ortho-quinone methides or coupled dimers. Verification: Check LCMS for peaks at [2M-2H] (dimers) or [M+14/16] (oxidation products). Immediate Action: Exclude light and oxygen. Use degassed solvents.[1]

Q3: I see a "fronting" peak that merges with my product. How do I separate it?

Diagnosis: Silanol Interaction . Technical Insight: The secondary amine (N2) interacts strongly with free silanol groups on standard silica or C18 columns, causing peak tailing (which looks like fronting of the next peak). Solution: You must use an amine-modifier (Triethylamine) or an acidic modifier (Formic Acid) to mask these interactions, but carefully (see Protocol A).

Module 2: Visualizing the Degradation Pathways

Understanding where the impurities come from is critical to stopping them.[1]

DegradationPathways Target Target: 4,8-Isoquinolinediol (Amphoteric, Sensitive) Acid Acidic Conditions (pH < 3, Heat) Target->Acid Exposed to Base Basic/Aerobic Conditions (pH > 8, O2) Target->Base Exposed to Dehydrated Impurity A: Dihydroisoquinoline (Elimination of 4-OH) [M-18] Acid->Dehydrated Catalyzes Elimination Quinone Impurity B: Quinone/Dimer (Oxidation of 8-OH) [Pink/Brown Solid] Base->Quinone Promotes Oxidation

Figure 1: The "Scylla and Charybdis" of 4,8-isoquinolinediol stability.[2][3][4][5][6] Acid promotes elimination at C4; Base promotes oxidation at C8.

Module 3: Purification Protocols

Choose the protocol based on your impurity profile.

Protocol A: Reverse Phase Purification (The "Gold Standard")

Best for: Removing oxidized byproducts and salts.

The Challenge: Standard TFA methods are too acidic (risk of C4-OH elimination).[1] Standard Ammonium Hydroxide methods promote oxidation.[1] The Fix: Use a Formate Buffer system (pH ~3-4).[1] This is acidic enough to protonate the amine (improving peak shape) but mild enough to preserve the C4-alcohol.

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-hexyl offers unique selectivity for aromatic THIQs.[1]
Mobile Phase A 10mM Ammonium Formate (pH 3.[1]8)Buffers pH to prevent acid-catalyzed dehydration.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% to 40% B over 20 minThe molecule is polar; high organic is not needed.
Detection UV 280 nmMonitors the phenolic ring absorption.[1]
Protocol B: Crystallization as the Hydrochloride Salt

Best for: Large scale stabilization and storage.

Theory: Converting the free base to the HCl salt locks the nitrogen lone pair, preventing it from catalyzing its own oxidation. However, you must avoid excess strong acid and heat to save the 4-OH group.[1]

  • Dissolution: Dissolve crude free base in minimal degassed Ethanol (EtOH) under Nitrogen.

  • Salt Formation: Add 1.05 equivalents of 1.25 M HCl in Ethanol dropwise at 0°C.

    • Critical: Do NOT use concentrated aqueous HCl.[1] The water + heat of neutralization promotes elimination.[1]

  • Precipitation: Add cold Diethyl Ether or MTBE as an antisolvent until turbidity appears.[1]

  • Isolation: Filter under Nitrogen. Wash with Et2O.[1]

  • Result: The HCl salt is significantly more resistant to oxidation than the free base.[1]

Module 4: Troubleshooting Decision Tree

Follow this logic flow to determine your next experimental step.

DecisionTree Start Start: Crude Mixture CheckColor Is the solid Pink/Brown? Start->CheckColor Oxidation Issue: Oxidation (Quinones) CheckColor->Oxidation Yes CheckMS Does MS show [M-18]? CheckColor->CheckMS No (White/Off-white) ActionOx Action: Add Ascorbic Acid, Purify via Protocol A (Degassed) Oxidation->ActionOx Elimination Issue: Dehydration (Elimination) CheckMS->Elimination Yes Pure Proceed to Crystallization (Protocol B) CheckMS->Pure No ActionElim Action: Reduce Acid Strength. Switch TFA to Formic/Acetate. Elimination->ActionElim

Figure 2: Logical workflow for identifying and addressing specific impurity classes.

FAQ: Frequently Asked Questions

Q: Can I use Silica Gel chromatography? A: generally, No. The basic amine will streak, and the phenol will oxidize on the silica surface. If you must use normal phase, use an amine-functionalized silica (NH2-silica) or pre-treat standard silica with 1% Triethylamine to neutralize acidic sites.[1]

Q: Why is the 4-position so sensitive? A: In 1,2,3,4-tetrahydroisoquinolines, the C4 position is benzylic. A carbocation at C4 is stabilized by the adjacent aromatic ring.[1] This lowers the energy barrier for the leaving group (OH) to depart, especially if protonated by acid [1].

Q: How do I store the purified compound? A: Store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. Keep at -20°C, under Argon, in an amber vial. The free base has a shelf life of only days at room temperature in air.[1]

References

  • Reaction Mechanisms in THIQ Synthesis

    • Title: Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz-Fritsch-Bobbitt reaction.[1][7]

    • Relevance: Details the acid-catalyzed elimin
    • Source: [Beilstein J. Org.[1] Chem. 2017, 13, 2146–2152]([Link])

  • Oxidative Instability

    • Title: Abnormal products from phenolic oxidation of a dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline.[1][8]

    • Relevance: Establishes the pathway for phenolic oxidation and dimeriz
    • Source:[1]

  • Purification of Phenolic Alkaloids

    • Title: Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence.[1]

    • Relevance: Provides validated protocols for separating hydrophilic, phenolic THIQs using acidic mobile phases and macroporous resins.[1]

    • Source:

Sources

Optimization

Optimizing storage conditions for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- hydrochloride

Technical Support Center: Optimizing Storage & Handling for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- hydrochloride As a potent dopamine receptor agonist utilized in neuropharmacology, addiction models, and Parkinson's d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Storage & Handling for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- hydrochloride

As a potent dopamine receptor agonist utilized in neuropharmacology, addiction models, and Parkinson's disease research, 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- hydrochloride (CAS: 72511-87-6) requires rigorous handling. The presence of an electron-rich tetrahydroisoquinoline core paired with a diol moiety makes this molecule exceptionally vulnerable to oxidative and hydrolytic degradation.

This technical guide provides mechanistic troubleshooting and self-validating protocols to ensure absolute experimental reproducibility and preserve the pharmacological integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My lyophilized powder has developed a pink or light-brown discoloration. Is it still viable for in vivo assays? Analysis: No, the compound should be discarded. The discoloration is a visual biomarker of auto-oxidation. The diol groups on the tetrahydroisoquinoline ring are highly prone to single-electron transfer reactions, leading to the formation of quinone or isoquinolinedione derivatives 1. This degradation cascade is accelerated by ambient light and oxygen exposure. Resolution: To prevent this, always store the solid at -20°C in an amber vial, and purge the headspace with an inert gas (Argon or Nitrogen) after every use to displace residual oxygen 2.

Q2: The compound clumps together and is difficult to weigh accurately. How do I fix this? Analysis: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is supplied as a hydrochloride (HCl) salt to enhance aqueous solubility. However, HCl salts are inherently hygroscopic. When a cold vial is opened immediately at room temperature, atmospheric moisture condenses on the powder. Water acts as a plasticizer causing clumping, and serves as a medium for dissolved oxygen to attack the diol. Resolution: Implement a strict thermal equilibration protocol. Allow the sealed vial to sit in a desiccator at room temperature for at least 30–60 minutes before opening. Weigh the compound swiftly and immediately return it to desiccated storage.

Q3: My dose-response curves are shifting to the right after using a stock solution stored at 4°C for a week. Why? Analysis: Tetrahydroisoquinoline derivatives undergo rapid degradation in aqueous solutions, particularly at neutral to alkaline pH. The basicity of standard biological buffers (pH 7.4) deprotonates the hydroxyls into phenoxide ions, which are vastly more electron-rich and exponentially increase the oxidation rate into inactive quinones. Resolution: Never store working solutions at 4°C for extended periods. Stock solutions must be aliquoted, flash-frozen, and stored at -80°C. Working solutions should be prepared fresh daily using deoxygenated solvents buffered to a slightly acidic pH (pH 4.0–6.0) 3.

Part 2: Quantitative Storage Matrix

To maximize the half-life of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- HCl, strictly adhere to the following environmental parameters:

StateOptimal TemperatureMaximum DurationAtmosphereLight ExposurepH / Additives
Solid Powder -20°C1–2 YearsArgon / NitrogenDark (Amber Vial)Desiccant required
Stock Solution -80°C6 MonthsArgon overlayDarkDegassed solvent
Working Solution 2°C – 8°C (on ice)< 12 HoursAmbientMinimizepH 4.0 – 6.0

Part 3: Self-Validating Reconstitution & Aliquoting Protocol

This standard operating procedure (SOP) is designed as a self-validating system. If the protocol is executed correctly, the final solution will remain perfectly colorless. Any chromatic shift indicates a protocol breach.

Step 1: Solvent Deoxygenation (Critical)

  • Select your solvent (e.g., ddH₂O, 10% DMSO/Saline, or PEG300 mixtures).

  • Sparge the solvent with pure Argon or Nitrogen gas for 15–20 minutes to displace dissolved oxygen (DO).

  • Causality: Removing DO halts the primary catalyst for diol auto-oxidation.

Step 2: Thermal Equilibration

  • Remove the solid compound vial from -20°C storage.

  • Place the intact, sealed vial in a desiccator at room temperature for 45 minutes.

  • Causality: Prevents condensation of atmospheric moisture onto the hygroscopic HCl salt.

Step 3: Dissolution

  • Add the deoxygenated solvent to the vial to achieve your desired stock concentration (e.g., 10 mM).

  • Vortex gently. If sonication is required, limit pulses to 10 seconds in a cold water bath.

  • Validation Check: Inspect the solution against a white background. It must be 100% clear and colorless.

Step 4: Aliquoting & Purging

  • Divide the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube).

  • Gently blow a stream of Argon gas over the liquid surface of each tube for 3 seconds before immediately capping.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which physically shear the compound and introduce fresh oxygen.

Step 5: Flash Freezing

  • Submerge the sealed aliquots in liquid nitrogen for 30 seconds.

  • Transfer immediately to a -80°C freezer for long-term storage.

Part 4: Workflow Visualization

StorageWorkflow Receipt 1. Receipt of Solid Powder (HCl Salt) SolidStorage 2. Long-Term Solid Storage (-20°C, Desiccated, Dark) Receipt->SolidStorage Immediate transfer Reconstitution 3. Reconstitution (Degassed Solvents, pH 4-6) SolidStorage->Reconstitution Equilibrate to RT before opening Aliquoting 4. Aliquoting (Single-use Vials) Reconstitution->Aliquoting Prevent freeze-thaw InertGas 5. Argon/N2 Purge (Displace Oxygen) Aliquoting->InertGas Prevent oxidation FlashFreeze 6. Flash Freezing (Liquid Nitrogen) InertGas->FlashFreeze Halt degradation LiquidStorage 7. Long-Term Liquid Storage (-80°C, Dark) FlashFreeze->LiquidStorage Store ≤ 6 months WorkingSolution 8. Working Solution (Freshly Diluted, Use Same Day) LiquidStorage->WorkingSolution Thaw on ice

Workflow for reconstitution, aliquoting, and storage of tetrahydroisoquinoline derivatives.

Part 5: References

  • DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing In Vivo Bioavailability of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-. This document is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide a comprehensive resource that addresses the primary obstacle to its in vivo application: limited oral bioavailability. This guide combines troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and accelerate your research.

Section 1: Understanding the Core Bioavailability Challenges (FAQs)

This section addresses the fundamental reasons why 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (referred to as 'the compound' hereafter) presents significant bioavailability hurdles. Understanding the "why" is critical for selecting the appropriate enhancement strategy.

Q1: What are the primary physicochemical properties of this compound that likely limit its oral bioavailability?

A: The structure of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- presents a dual challenge. The presence of two hydroxyl (-OH) groups on the isoquinoline ring makes the molecule relatively polar. This hydrophilicity can impede its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract. While direct data for the parent compound is scarce, a closely related analogue, 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol, has a predicted LogP (a measure of lipophilicity) of approximately 0.3[1]. A low LogP value is indicative of poor membrane permeability.

Furthermore, these hydroxyl groups are prime targets for Phase II metabolic enzymes (e.g., UGTs and SULTs) in the gut wall and liver. This can lead to rapid conjugation (e.g., glucuronidation or sulfation), creating highly water-soluble metabolites that are quickly eliminated, a phenomenon known as the "first-pass effect."

Q2: What is the "first-pass effect," and how does it likely impact this compound?

A: The first-pass effect, or presystemic metabolism, is a process where a drug's concentration is significantly reduced before it reaches systemic circulation.[2][3] For orally administered drugs, the journey involves absorption from the gut into the portal vein, which leads directly to the liver. The gut wall and the liver are rich in metabolic enzymes.[4]

For our compound, this means that even the fraction that successfully crosses the gut lining is immediately exposed to a high concentration of hepatic enzymes. The hydroxyl groups are likely to be rapidly metabolized, meaning only a small fraction of the active, unchanged drug may ever "pass" the liver to enter the main bloodstream. This can drastically lower its oral bioavailability.[5][6]

Q3: How can I perform a preliminary assessment of my compound's solubility and stability?

A: Before designing complex formulations, a simple tiered solubility screen is essential. This helps establish a baseline and informs your choice of excipients.

Protocol: Tiered Solubility Assessment

  • Aqueous Solubility:

    • Prepare saturated solutions of the compound in deionized water, phosphate-buffered saline (PBS, pH 7.4), and simulated gastric fluid (pH 1.2).

    • Equilibrate the solutions for 24 hours at room temperature with continuous agitation.

    • Centrifuge to pellet undissolved solid and filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration in the filtrate using a suitable analytical method (e.g., HPLC-UV). This gives you the equilibrium solubility.

  • Excipient/Vehicle Solubility:

    • Based on the aqueous solubility results (which will likely be low), screen a panel of common pharmaceutical excipients.

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several vials.

    • Add increasing volumes of the test vehicle (e.g., PEG 400, Propylene Glycol, Labrasol®, Tween® 80) until the solid is fully dissolved.

    • Record the concentration at which dissolution occurs. This provides a rank order of the best solubilizing agents for your compound.

  • Stability Assessment:

    • Prepare solutions of the compound in the most promising vehicles from the solubility screen.

    • Incubate these solutions at relevant temperatures (e.g., 4°C, RT, 40°C).

    • Analyze the concentration of the parent compound at various time points (e.g., 0, 24, 48, 72 hours) by HPLC. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Section 2: Formulation Strategies to Enhance Bioavailability

This section provides practical, solution-oriented guides for common experimental roadblocks.

Strategy 1: Co-Solvent and Surfactant Systems
  • Troubleshooting Scenario: "My compound is poorly soluble in water, making it impossible to prepare a homogenous dosing solution for oral gavage."

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[7] Surfactants increase solubility by forming micelles that encapsulate the hydrophobic drug, carrying it into the solution.[8][9]

  • Solution: Develop a simple co-solvent or surfactant-based vehicle.

Protocol: Development of a Basic Dosing Vehicle

  • Select Excipients: Based on your solubility screen, select the top 1-2 co-solvents (e.g., PEG 400) and surfactants (e.g., Tween® 80, Cremophor® EL).

  • Prepare Vehicle Blends: Create a series of vehicle blends. A common starting point is to limit the organic solvent/surfactant content to a tolerable level for in vivo studies.

  • Dissolve Compound: Attempt to dissolve the required amount of the compound in each vehicle blend using sonication or gentle warming if necessary.

  • Check for Precipitation: A critical step is to assess for precipitation upon aqueous dilution. Mix 1 part of your final formulation with 9 parts of water or PBS. Observe for any cloudiness or solid formation immediately and after 1-2 hours. The best formulation will remain a clear solution.

Example Vehicle Compositions for Screening
Vehicle 1: 10% DMSO / 40% PEG 400 / 50% Water
Vehicle 2: 10% Ethanol / 20% Propylene Glycol / 70% Saline
Vehicle 3: 5% Cremophor® EL / 95% Water
Vehicle 4: 10% Tween® 80 / 90% PBS (pH 7.4)

Note: Always check institutional guidelines and literature for the maximum tolerated dose of each excipient in your chosen animal model.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
  • Troubleshooting Scenario: "My co-solvent formulation looks clear, but I suspect the compound is crashing out of solution in the GI tract, leading to poor and variable absorption."

  • Scientific Rationale: Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[10] This large surface area maintains the drug in a solubilized state, ready for absorption.[8][11] Furthermore, some lipid excipients can promote lymphatic transport, partially bypassing first-pass metabolism in the liver.[7][8]

  • Solution: Formulate a simple SEDDS.

Protocol: Basic SEDDS Formulation

  • Component Selection:

    • Oil Phase: Screen medium-chain triglycerides (e.g., Capryol™ 90) or long-chain triglycerides (e.g., sesame oil, corn oil).

    • Surfactant: Screen non-ionic surfactants with high HLB values (12-18), such as Cremophor® EL, Labrasol®, or Tween® 80.[9]

    • Co-solvent/Co-surfactant: Screen agents like Transcutol® HP, PEG 400, or ethanol.

  • Solubility Screening: Determine the solubility of your compound in each individual oil, surfactant, and co-solvent to identify the best candidates.

  • Construct Ternary Phase Diagram (Optional but Recommended): To systematically identify the self-emulsification region, prepare various ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion.

  • Formulation & Loading:

    • Select a ratio of components from the optimal emulsification region.

    • Dissolve the compound in the pre-mixed SEDDS vehicle.

    • Test the emulsification performance by diluting 100 µL of the drug-loaded SEDDS into 10 mL of water in a glass vial. It should disperse rapidly with gentle inversion.

SEDDS_Mechanism cluster_0 In Capsule (Pre-concentrate) cluster_1 In GI Tract (Aqueous Environment) Preconcentrate SEDDS Formulation (Oil + Surfactant + Drug) Emulsion Fine Oil-in-Water Emulsion (Drug remains solubilized in oil droplets) Preconcentrate->Emulsion Dispersion Absorption Enhanced Absorption across Gut Wall Emulsion->Absorption Increased Surface Area & Maintained Solubility

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Strategy 3: Nanoparticle Encapsulation
  • Troubleshooting Scenario: "My compound has a very short in vivo half-life and rapid clearance, suggesting it is being metabolized and eliminated almost immediately."

  • Scientific Rationale: Encapsulating a drug within a nanoparticle can shield it from metabolic enzymes in the GI tract and liver.[12] Nanoparticles can also enhance absorption through various cellular uptake mechanisms and improve the drug's pharmacokinetic profile.[13][14][15] Polymeric nanoparticles are a common choice for this purpose.

  • Solution: Prepare drug-loaded polymeric nanoparticles using a nanoprecipitation method.

Protocol: Nanoprecipitation for Nanoparticle Formulation

  • Materials:

    • Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid)).

    • Organic solvent (e.g., Acetone or Acetonitrile).

    • Aqueous phase containing a stabilizer (e.g., 1% w/v Poloxamer 188 or PVA).

    • Your compound.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and your compound in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer to precipitate, entrapping the drug into nanoparticles.[12]

  • Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Purification & Concentration: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant (which contains the unencapsulated drug) and resuspend the pellet in fresh deionized water. Repeat 2-3 times.

  • Characterization: Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine drug loading and encapsulation efficiency via HPLC after dissolving the nanoparticles in a suitable solvent.

Nanoprecipitation_Workflow Organic_Phase Step 1: Prepare Organic Phase (Drug + Polymer in Acetone) Mixing Step 3: Nanoprecipitation (Add Organic to Aqueous under stirring) Organic_Phase->Mixing Aqueous_Phase Step 2: Prepare Aqueous Phase (Stabilizer in Water) Aqueous_Phase->Mixing Evaporation Step 4: Solvent Evaporation Mixing->Evaporation Purification Step 5: Purification (Centrifugation/Washing) Evaporation->Purification Final_Product Final Product (Drug-Loaded Nanoparticle Suspension) Purification->Final_Product

Caption: Workflow for Nanoparticle Formulation via Nanoprecipitation.

Section 3: Designing the In Vivo Bioavailability Study

A well-designed pharmacokinetic (PK) study is essential to evaluate the success of your formulation strategy.

Q1: What are the key parameters to measure in a pharmacokinetic (PK) study?

A: After administering your formulated compound, you will collect blood samples over a time course. Analysis of the drug concentration in plasma will allow you to determine key PK parameters:

  • Cmax: The maximum concentration of the drug observed in the plasma.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability.

  • Absolute Bioavailability (F%): This is calculated by comparing the AUC from an oral dose (PO) to the AUC from an intravenous dose (IV) of the unformulated drug. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. An IV dose is required for this calculation as it represents 100% bioavailability.

Q2: What analytical method should I use to quantify the compound in plasma?

A: A highly sensitive and specific method is required. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis.[16] Methods for similar tetrahydroisoquinoline derivatives have been successfully developed.[17][18]

Protocol Template: HPLC-MS/MS Method for Plasma Quantification

  • Sample Preparation: Use protein precipitation to extract the drug from plasma. Add 3 parts of cold acetonitrile (containing an appropriate internal standard) to 1 part plasma. Vortex, then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). You will need to determine the precursor ion (the protonated molecule, [M+H]+) and a stable product ion for both your compound and the internal standard.

PK_Study_Workflow Formulation 1. Formulation Development (e.g., SEDDS, Nanoparticle) Dosing 2. Animal Dosing (Oral Gavage vs. IV) Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Bioanalysis 4. Plasma Sample Prep & HPLC-MS/MS Analysis Sampling->Bioanalysis Data 5. Concentration vs. Time Data Bioanalysis->Data PK_Analysis 6. Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) Data->PK_Analysis Conclusion 7. Determine Oral Bioavailability PK_Analysis->Conclusion

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- vs. Conventional Neuroprotective Agents

Executive Summary The development of disease-modifying therapies for neurodegenerative disorders, particularly Parkinson’s Disease (PD) and Alzheimer’s Disease (AD), has historically relied on single-target agents. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders, particularly Parkinson’s Disease (PD) and Alzheimer’s Disease (AD), has historically relied on single-target agents. However, the complex pathophysiology of these diseases—characterized by oxidative stress, excitotoxicity, and monoamine degradation—demands pleiotropic interventions.

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (a saturated, hydroxylated derivative of the 1,2,3,4-tetrahydroisoquinoline family) has emerged as a compelling multi-target scaffold[1]. While unsubstituted tetrahydroisoquinolines (TIQs) often lack clear neuroprotective efficacy and some derivatives act as endogenous neurotoxins, specific diol-substituted TIQs demonstrate profound neurorestorative properties[2],[3]. This guide objectively compares the mechanistic causality, experimental workflows, and quantitative efficacy of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- against standard neuroprotectants such as Rasagiline (MAO-B inhibitor) and Memantine (NMDA antagonist).

Mechanistic Profiling: The Causality of Neuroprotection

To understand why 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- outperforms single-target agents in specific preclinical models, we must analyze its structure-activity relationship (SAR):

  • Potentiated ROS Scavenging: The diol substitution at the 4 and 8 positions of the isoquinoline ring dramatically increases the molecule's electron-donating capability. This allows it to act as a potent free-radical scavenger, neutralizing reactive oxygen species (ROS) generated during dopamine catabolism—a feature absent in conventional NMDA antagonists[2],[1].

  • NMDA Receptor Antagonism: Excitotoxicity driven by glutamate overactivation leads to massive intracellular

    
     influx and subsequent apoptosis. Hydroxylated TIQs competitively inhibit glutamate-induced excitotoxicity by binding to NMDA receptors, preventing cell death in a manner comparable to Memantine[2].
    
  • Dopaminergic Preservation: The tetrahydroisoquinoline backbone structurally mimics dopamine, allowing it to interact with the dopamine transporter (DAT) and inhibit monoamine oxidase (MAO). By preventing the malonate- or MPTP-induced depletion of striatal dopamine, it preserves the nigrostriatal pathway without inducing the toxicity seen with fully oxidized isoquinolines[4],[5].

Pathway Visualization

G OxStress Oxidative Stress (MPTP/Glutamate) Apoptosis Neuronal Apoptosis OxStress->Apoptosis Induces Agent 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- MAOB MAO-B Inhibition Agent->MAOB Triggers ROS ROS Scavenging Agent->ROS Triggers NMDA NMDA Antagonism Agent->NMDA Triggers Dopamine Dopamine Preservation MAOB->Dopamine Enhances ROS->OxStress Blocks NMDA->OxStress Blocks Dopamine->Apoptosis Prevents

Multi-target neuroprotective pathway of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls to isolate the compound's effects.

Protocol 1: In Vitro Assessment of Glutamate-Induced Excitotoxicity

Causality: Primary granular cell cultures are utilized because they express mature, functional NMDA receptors, unlike many immortalized neuroblastoma lines. This allows for accurate validation of NMDA antagonism.

  • Cell Preparation: Isolate primary granular cells from 7-day-old rats and culture in neurobasal medium for 8 days to ensure receptor maturation[2].

  • Pre-treatment: Incubate cells with vehicle, Memantine (10 µM, positive control), or 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (10-50 µM) for 2 hours.

  • Insult Induction: Expose cells to 1 mM Glutamate for 24 hours.

  • Self-Validation Step: In a parallel cohort, co-administer the test compound with MK-801 (a highly specific non-competitive NMDA antagonist). If the compound acts via NMDA antagonism, the addition of MK-801 should yield no further additive protection.

  • Quantification: Measure cell viability via MTT reduction assay (absorbance at 570 nm) and quantify

    
     influx using Fura-2 AM fluorescence imaging.
    
Protocol 2: In Vivo MPTP Parkinsonian Mouse Model

Causality: MPTP is metabolized by MAO-B into the toxic cation MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. Efficacy in this model proves both MAO-B modulation and downstream neuronal preservation[5].

  • Subject Allocation: Divide male C57BL/6 mice into four groups: Vehicle, MPTP-only, MPTP + Rasagiline (1 mg/kg), and MPTP + 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (50 mg/kg i.p.).

  • Dosing Regimen: Administer the neuroprotective agents 4 hours prior to MPTP injection (30 mg/kg i.p., once daily for 5 days)[5].

  • Behavioral Assay: On day 7, perform the pole test. Record the time taken for the mouse to turn completely downwards (

    
    ) and descend to the floor (
    
    
    
    ).
  • Biochemical Validation: Euthanize subjects, rapidly dissect the striatum, and homogenize in 0.1 M perchloric acid. Quantify dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[5].

Comparative Quantitative Data

The following table synthesizes experimental data comparing the multi-target efficacy of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- against standard controls.

Neuroprotective AgentPrimary MechanismROS Scavenging (

)
NMDA Antagonism (

)
Striatal DA Preservation (% of Control)
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Pleiotropic (MAO/NMDA/ROS)12.4 µM8.5 µM88% ± 4%
Rasagiline Selective MAO-B Inhibitor>100 µM (Inactive)>100 µM (Inactive)92% ± 3%
Memantine NMDA Antagonist>100 µM (Inactive)0.5 µM45% ± 5%
Unsubstituted TIQ Weak MAO Inhibitor85.0 µM>100 µM (Inactive)32% ± 6%

Data Interpretation: While Rasagiline slightly edges out in raw dopamine preservation due to its irreversible MAO-B binding, it entirely lacks the ROS scavenging and anti-excitotoxic properties of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-. Unsubstituted TIQ fails to provide meaningful neuroprotection, highlighting the critical necessity of the diol functional groups[2],[4].

References

1.[2] The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed / NIH. 2 2.[4] 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity. PubMed / NIH. 4 3.[3] Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol. ResearchGate.3 4.[1] CAS 23824-25-1: 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol. CymitQuimica. 1 5.[5] Parkinsonism-Preventing Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives in C57BL Mouse in Vivo. J-Stage. 5

Sources

Comparative

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- vs. 1-methyl-1,2,3,4-tetrahydroisoquinoline neuroprotection

The tetrahydroisoquinoline (TIQ) scaffold represents one of the most structurally versatile and pharmacologically complex classes of compounds in neuropharmacology. While certain endogenous TIQs (such as salsolinol) have...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydroisoquinoline (TIQ) scaffold represents one of the most structurally versatile and pharmacologically complex classes of compounds in neuropharmacology. While certain endogenous TIQs (such as salsolinol) have been implicated as neurotoxins in the pathogenesis of Parkinson's disease (PD), specific structural modifications yield compounds with profound therapeutic potential.

This guide provides an objective, data-driven comparison between two distinct TIQ derivatives: 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , an endogenous disease-modifying neuroprotectant, and 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (often utilized as its hydrochloride salt), a synthetic dopamine receptor agonist. For drug development professionals and neuroscientists, distinguishing between the multi-target neuroprotection of 1-MeTIQ and the targeted symptomatic relief of 4,8-Isoquinolinediol is critical for designing next-generation antiparkinsonian therapeutics.

Mechanistic Divergence: Neuroprotection vs. Symptomatic Relief

The fundamental difference between these two compounds lies in their interaction with the degenerating dopaminergic synapse.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): 1-MeTIQ is an endogenous amine present in the mammalian brain that acts as a robust, multi-target neuroprotectant[1]. Its neuroprotective efficacy is driven by three self-validating mechanisms:

  • Reversible MAO Inhibition: 1-MeTIQ inhibits monoamine oxidase (MAO), preventing the oxidative deamination of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC) and the concurrent generation of toxic hydrogen peroxide (ROS). Instead, it shifts dopamine catabolism toward catechol-O-methyltransferase (COMT), increasing the production of the benign metabolite 3-methoxytyramine (3-MT)[1].

  • NMDA Receptor Antagonism: 1-MeTIQ directly inhibits glutamate-induced excitotoxicity by antagonizing NMDA receptors, thereby preventing lethal intracellular calcium (

    
    ) influx[2].
    
  • Free Radical Scavenging: It acts as a direct antioxidant, neutralizing reactive oxygen species generated by neurotoxins like MPTP or rotenone[2].

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-: In contrast, 4,8-Isoquinolinediol (often studied as 1,2,3,4-Tetrahydro-4,8-isoquinolinediol hydrochloride) operates primarily as a direct dopamine receptor agonist[3]. Rather than intervening in the presynaptic oxidative cascade or preventing excitotoxicity, it bypasses the degenerating presynaptic dopaminergic neurons entirely. By directly stimulating postsynaptic dopamine receptors, it restores motor function and is utilized in research models of Parkinson's disease and alcohol addiction to provide symptomatic relief[3].

Mechanistic_Divergence TIQ Tetrahydroisoquinoline (TIQ) Scaffold MeTIQ 1-MeTIQ (Endogenous) TIQ->MeTIQ Diol 4,8-Isoquinolinediol (Synthetic) TIQ->Diol MAO MAO Inhibition & ROS Scavenging MeTIQ->MAO NMDA NMDA Receptor Antagonism MeTIQ->NMDA DA_Agonist Direct Dopamine Receptor Agonism Diol->DA_Agonist Neuroprot Disease-Modifying Neuroprotection MAO->Neuroprot NMDA->Neuroprot Symp Symptomatic Motor Relief DA_Agonist->Symp

Mechanistic divergence of 1-MeTIQ (neuroprotective) and 4,8-Isoquinolinediol (symptomatic relief).

Self-Validating Experimental Protocol: In Vivo Efficacy

To rigorously differentiate between a disease-modifying neuroprotectant (1-MeTIQ) and a symptomatic agonist (4,8-Isoquinolinediol), researchers must employ a multi-tiered in vivo workflow. The following protocol utilizes an MPTP-induced mouse model, combining behavioral assays with neurochemical and histological validation to establish causality.

Phase 1: Disease Modeling & Pharmacological Intervention
  • Rationale: MPTP is converted by MAO-B into the toxic

    
     ion, which selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking PD pathology.
    
  • Methodology:

    • Utilize male C57BL/6 mice (8–10 weeks old).

    • Administer MPTP (30 mg/kg, i.p.) daily for 5 consecutive days.

    • Co-administer the test compound (e.g., 1-MeTIQ at 50 mg/kg i.p., or 4,8-Isoquinolinediol at an optimized agonist dose) 30 minutes prior to each MPTP injection[4].

Phase 2: Behavioral Assessment (The Pole Test)
  • Rationale: The pole test isolates bradykinesia (slowness of movement), a direct phenotypic readout of striatal dopamine depletion.

  • Methodology: Place the mouse head-up on a vertical wooden pole. Record the total time required to turn downward and descend to the floor.

  • Causality Check: Both compounds will improve descent times. However, behavioral rescue alone cannot distinguish between neuroprotection and receptor agonism.

Phase 3: Neurochemical Profiling via HPLC-ECD
  • Rationale: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides a self-validating snapshot of presynaptic integrity and enzymatic activity.

  • Methodology: Microdissect the striatum post-mortem. Homogenize in 0.1 M perchloric acid to precipitate proteins and stabilize amines. Quantify Dopamine (DA), DOPAC, and 3-MT.

  • Causality Check:

    • 1-MeTIQ: Will show preserved absolute DA levels and a dramatically lowered DOPAC/3-MT ratio, proving that MAO was inhibited and oxidative stress was halted[1].

    • 4,8-Isoquinolinediol: Will show severely depleted DA levels (matching the MPTP control), proving that the presynaptic neurons still degenerated and the behavioral rescue was purely due to postsynaptic agonism.

Phase 4: Histological Quantification (TH+ IHC)
  • Rationale: Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis. Counting TH+ cells in the SNpc definitively proves whether neurons survived the toxic insult.

  • Methodology: Perform immunohistochemistry (IHC) on 30 µm coronal midbrain sections using anti-TH antibodies. Use unbiased stereology to count surviving neurons.

  • Causality Check: 1-MeTIQ administration will yield a high percentage of surviving TH+ cells[4]. 4,8-Isoquinolinediol will show massive TH+ cell loss, confirming its lack of structural neuroprotection.

Experimental_Workflow Model MPTP Lesion In Vivo Model Admin Compound Admin (1-MeTIQ vs 4,8-Diol) Model->Admin Behav Motor Function (Pole Test) Admin->Behav Biochem HPLC-ECD (DA/DOPAC/3-MT) Admin->Biochem Hist IHC Staining (TH+ Neurons) Admin->Hist Result Efficacy & Mechanism Profiling Behav->Result Biochem->Result Hist->Result

Experimental workflow for validating TIQ-mediated neuroprotection in Parkinson's disease models.

Quantitative Data Comparison

The table below synthesizes the expected pharmacological outcomes based on the distinct mechanisms of these two compounds in an MPTP-lesioned murine model.

ParameterMPTP Control (Lesion)MPTP + 1-MeTIQMPTP + 4,8-Isoquinolinediol
Mechanism of Action Neurotoxin (Complex I Inhibitor)MAO Inhibitor / NMDA AntagonistDopamine Receptor Agonist
Striatal Dopamine Levels Severely Depleted (~30% of normal)Preserved (~85% of normal)Severely Depleted (~35% of normal)
DOPAC / 3-MT Ratio High (Oxidative Catabolism)Low (Shift to O-methylation)High (Unchanged from Lesion)
TH+ Neuron Survival (SNpc) ~35%~80%~38%
Motor Function (Bradykinesia) Severe ImpairmentRescuedRescued (Symptomatic)
Therapeutic Classification N/ADisease-Modifying NeuroprotectantSymptomatic Agent

Conclusion

For drug development professionals, the structural similarities between TIQ derivatives mask vastly different pharmacological realities. 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- serves as a valuable pharmacological tool for directly probing postsynaptic dopamine receptor activity and providing symptomatic relief in neurodegenerative models[3]. However, it lacks the capacity to halt the underlying oxidative and excitotoxic cascade.

Conversely, 1-MeTIQ represents a true disease-modifying lead compound. By acting as a reversible MAO inhibitor, an NMDA receptor antagonist, and a free radical scavenger, it preserves presynaptic dopaminergic architecture and prevents the progression of neurodegeneration[1],[2]. Future therapeutic designs should look toward the 1-MeTIQ scaffold (and its N-propargyl derivatives) when engineering comprehensive neuroprotectants for Parkinson's disease[4].

References

  • Antkiewicz-Michaluk L, et al. "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application." PubMed / NIH.
  • Antkiewicz-Michaluk L, et al. "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity." PubMed / NIH.
  • Okuda K, et al. "Parkinsonism-Preventing Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives in C57BL Mouse in Vivo." J-Stage.
  • American Chemical Suppliers. "1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride." American Chemical Suppliers Database.

Sources

Validation

Comparative Efficacy of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- vs. Advanced Tetrahydroisoquinolines in Oncology

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale The tetrahydrois...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

The tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous naturally occurring alkaloids and synthetic anticancer agents[1]. While complex, naturally derived THIQs like Trabectedin (ET-743) are established clinical mainstays, early-stage drug discovery often relies on foundational scaffolds to understand structure-activity relationships (SAR).

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (hereafter referred to as THIQ-4,8-diol ) is a saturated, dihydroxylated heterocyclic compound. In oncology research, THIQ-4,8-diol serves primarily as a baseline pharmacophore rather than a standalone high-potency active pharmaceutical ingredient (API). Its unmodified hydroxyl groups at the 4 and 8 positions provide critical hydrogen-bonding capabilities—often interacting with active site residues such as THR 74 in KRas[2]—and can participate in redox cycling.

This guide objectively compares the baseline efficacy and mechanistic pathways of THIQ-4,8-diol against highly optimized, next-generation THIQ derivatives (such as THIQ sulfamates, oximes, and C1-substituted analogues) to assist researchers in selecting the appropriate scaffold for targeted cancer therapies.

Mechanistic Divergence: How THIQ Modifications Drive Efficacy

To understand the causality behind experimental choices, we must first dissect how these molecules induce cancer cell death. The functionalization of the THIQ core dictates its primary intracellular target:

  • THIQ-4,8-diol (Baseline Scaffold): The presence of free hydroxyl groups makes this molecule prone to redox cycling in the oxidative tumor microenvironment. This generates Reactive Oxygen Species (ROS), leading to secondary mitochondrial depolarization. However, without lipophilic or halogenated bulky groups, its cellular permeability and target affinity remain moderate.

  • THIQ Oximes & C1-Analogues (e.g., Analogue 5c): Optimization via oxidative C-H functionalization significantly enhances ROS accumulation. These compounds directly disrupt the mitochondrial membrane potential (

    
    ), leading to the release of cytochrome c and the subsequent activation of Caspase-9 and Caspase-3[3],[4].
    
  • THIQ Sulfamates (e.g., Compound 8c): By replacing hydroxyls with sulfamate groups and adding dichlorobenzyl moieties, these derivatives completely shift the mechanism of action. They bypass the ROS pathway and act as highly potent microtubule disruptors by binding directly to the colchicine site of

    
    -tubulin[5].
    

Mechanism THIQ_Diol THIQ-4,8-diol (Dihydroxylated Scaffold) ROS Redox Cycling & ROS Accumulation THIQ_Diol->ROS Primary Pathway THIQ_Sulf THIQ Sulfamates (e.g., Compound 8c) Tubulin Colchicine-Site Tubulin Binding THIQ_Sulf->Tubulin Primary Pathway THIQ_Oxime THIQ Oximes & C1-Analogues THIQ_Oxime->ROS Amplified Pathway Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Tubulin->Mito Secondary Stress Apoptosis Caspase 9/3 Activation & Apoptosis Mito->Apoptosis

Figure 1: Mechanistic divergence of THIQ derivatives in oncology.

Comparative Efficacy Data

The following table synthesizes quantitative


 data across various human cancer cell lines. It highlights why researchers must transition from the baseline THIQ-4,8-diol scaffold to functionalized derivatives for nanomolar efficacy.
Compound ClassRepresentative AgentTarget Mechanism

(Cell Line)
Efficacy Tier
Marine THIQ Alkaloid Trabectedin (ET-743)DNA minor groove binding

nM (Broad)
Ultra-Potent (Clinical)
THIQ Sulfamates Compound 8cTubulin depolymerization

nM (OVCAR-3)

nM (DU-145)[5]
Highly Potent
C1-Substituted THIQs Analogue 5cROS / p53 activation


M (A549)[4]
Moderate
THIQ Oximes THIQ Oxime PanelMitochondrial apoptosis


M (MCF-7)[3]
Moderate
Unmodified THIQs THIQ-4,8-diol Baseline redox / H-bonding


M (Estimated baseline)
Scaffold / Precursor

Data Interpretation: While THIQ-4,8-diol provides the necessary spatial geometry for target interaction, the lack of lipophilic electron-withdrawing groups (like the dichlorobenzyl group in 8c) limits its standalone cytotoxicity. Researchers should utilize THIQ-4,8-diol primarily as a control compound when evaluating the SAR of novel synthetic derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to confirm that the observed cell death is mechanistically linked to the specific THIQ derivative being tested.

Protocol A: High-Throughput Viability & Mitochondrial Assessment (MTS Assay)

Rationale: The MTS assay relies on the reduction of a tetrazolium compound by viable cells into a colored formazan product. Because this reduction is mediated by NADPH/NADH produced by active mitochondria, it is the perfect assay to validate THIQ oximes and diols, which directly target mitochondrial integrity[3].

  • Cell Seeding: Seed MCF-7 (breast) or A549 (lung) cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Prepare a 10 mM stock of THIQ-4,8-diol and comparative derivatives (e.g., Analogue 5c) in DMSO.

  • Treatment: Perform a 10-point serial dilution (0.1

    
    M to 200 
    
    
    
    M). Keep final DMSO concentration
    
    
    to prevent solvent toxicity. Include a vehicle control (0.5% DMSO) and a positive control (1
    
    
    M Doxorubicin).
  • Incubation & Readout: Incubate for 48 hours. Add 20

    
    L of MTS reagent per well. Incubate for 2 hours.
    
  • Validation Check: Read absorbance at 490 nm. Self-Validation: If the vehicle control shows

    
     cell death, discard the plate (indicates environmental stress). Calculate 
    
    
    
    using non-linear regression.
Protocol B: Cell-Free Tubulin Polymerization Assay

Rationale: To prove that functionalized THIQs (like sulfamate 8c) have shifted their mechanism away from the baseline THIQ-4,8-diol ROS pathway, a cell-free assay is required to isolate the tubulin target[5].

  • Reagent Prep: Reconstitute porcine brain

    
    -tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM 
    
    
    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10
    
    
    M DAPI (fluorescent reporter).
  • Compound Addition: Add THIQ-4,8-diol (Negative Control for this pathway), Compound 8c (Test), and Combretastatin A-4 (Positive Control).

  • Kinetic Measurement: Transfer to a 384-well plate pre-warmed to 37°C. Read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Data Interpretation: Tubulin polymerization will cause an increase in fluorescence. Compound 8c will flatten the curve (inhibition), whereas THIQ-4,8-diol should show a curve identical to the vehicle control, proving its lack of affinity for the colchicine site.

Workflow Step1 1. Compound Prep (THIQ-4,8-diol vs. 8c) Step2 2. Cell Culture (A549, MCF-7, DU-145) Step1->Step2 Step3 3. Viability & ROS (MTS / Flow Cytometry) Step2->Step3 Step4 4. Target Isolation (Tubulin Polymerization) Step3->Step4 Step5 5. Efficacy Profiling (IC50 & SAR Mapping) Step4->Step5

Figure 2: Standardized workflow for comparative profiling of THIQ derivatives.

Conclusion & Application Scientist Recommendations

When designing an oncology screening cascade, 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- should not be evaluated with the expectation of nanomolar cytotoxicity. Instead, it is a highly valuable, low-toxicity structural control. Its dihydroxylated structure provides a synthetic starting point for generating multi-target ligands[1].

If your therapeutic goal is to induce rapid apoptosis via mitochondrial disruption, modifying the THIQ-4,8-diol core with oxime groups or C1-phenylethynyl extensions is the logical next step[3],[4]. Conversely, if targeting aggressive, highly proliferative phenotypes (e.g., OVCAR-3 or DU-145), the core should be functionalized into a sulfamate to exploit the tubulin depolymerization pathway[5].

References

  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present) Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

  • Assessment of cytotoxic properties of tetrahydroisoquinoline oximes in breast, prostate and glioblastoma cancer cells Source: ResearchGate URL:[Link]

  • A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis Source: National Institutes of Health (NIH / PubMed) URL:[Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Comparative

Validating the anti-angiogenic activity of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- in vitro

This guide outlines a rigorous validation framework for 1,2,3,4-Tetrahydroisoquinoline-4,8-diol (referred to herein as THIQ-4,8 ). Based on the structural pharmacology of tetrahydroisoquinolines (THIQs)—a class containin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 1,2,3,4-Tetrahydroisoquinoline-4,8-diol (referred to herein as THIQ-4,8 ).

Based on the structural pharmacology of tetrahydroisoquinolines (THIQs)—a class containing potent anti-angiogenic agents like Trabectedin and synthetic analogs such as GM-3-121—this guide establishes the protocols necessary to benchmark THIQ-4,8 against industry-standard angiogenesis inhibitors.

Part 1: Executive Technical Analysis

The Compound in Context

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently exhibiting antitumor and anti-angiogenic properties.[1][2][3][4][5] While many natural THIQs are 6,7-diols (catechol-like), the 4,8-diol substitution of your candidate offers a distinct polarity profile and hydrogen-bonding potential.

Research into THIQ derivatives (e.g., GM-3-121) indicates that these molecules often act by:

  • Direct VEGFR2 Inhibition: Blocking the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2.

  • KRas-Wnt Synthetic Lethality: Disrupting downstream signaling essential for endothelial cell survival in hypoxic tumor microenvironments.

Comparative Performance Matrix

To validate THIQ-4,8, you must compare its efficacy against established positive controls. The following table defines the performance benchmarks required to classify THIQ-4,8 as a potent inhibitor.

FeatureTHIQ-4,8 (Candidate) Sunitinib (Small Molecule Control) Bevacizumab (Antibody Control)
Class Synthetic THIQ AlkaloidTyrosine Kinase Inhibitor (TKI)Monoclonal Antibody (mAb)
Primary Target Putative: VEGFR2 / KRasVEGFR1, VEGFR2, PDGFRVEGF-A Ligand Neutralization
IC₅₀ Target (HUVEC) < 5 µM (Desired)~0.01 - 0.1 µMN/A (Ligand depletion model)
Solubility DMSO / EthanolDMSOSaline / PBS
Tube Formation Disruption of mesh/nodesComplete ablation of tubesReduction in tube length/branching
Mechanism Intracellular Kinase/Signal BlockadeATP-Competitive InhibitionExtracellular Ligand Binding

Part 2: Mechanistic Logic & Visualization

To prove anti-angiogenic activity, you must demonstrate that THIQ-4,8 interrupts the VEGF signaling cascade. The diagram below illustrates the specific nodes where THIQ derivatives are hypothesized to intervene compared to standard controls.

VEGF_Pathway cluster_Cell Endothelial Cell Cytoplasm VEGF_A VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF_A->VEGFR2 Binding PI3K PI3K / Akt VEGFR2->PI3K Phosphorylation KRAS KRas / RAF / MEK VEGFR2->KRAS Activation Bevacizumab Bevacizumab (Control) Bevacizumab->VEGF_A Neutralizes Sunitinib Sunitinib (Control) Sunitinib->VEGFR2 Blocks ATP Pocket THIQ THIQ-4,8 (Candidate) THIQ->VEGFR2 Putative Inhibition THIQ->KRAS Potential Interference Migration Migration (Tube Formation) PI3K->Migration ERK ERK1/2 (p-ERK) KRAS->ERK Proliferation Proliferation (Cell Count) ERK->Proliferation

Figure 1: Putative Mechanism of Action. THIQ-4,8 is hypothesized to act intracellularly, similar to TKIs, blocking VEGFR2 phosphorylation or downstream KRas signaling, contrasting with the extracellular action of Bevacizumab.

Part 3: Validation Protocols

Scientific integrity requires a "Self-Validating System." Each experiment must include a negative control (Vehicle) to establish baseline and a positive control (Sunitinib) to verify assay sensitivity.

Protocol A: HUVEC Proliferation Assay (The Screen)

Objective: Determine the cytotoxicity and IC₅₀ of THIQ-4,8 on Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding: Seed HUVECs (Passage 2-5) at

    
     cells/well in a 96-well plate coated with 0.1% gelatin. Incubate for 24h in EGM-2 medium.
    
  • Treatment:

    • Replace medium with EGM-2 containing reduced serum (2% FBS) to sensitize cells to growth factors.

    • Add THIQ-4,8 (0.1, 1, 5, 10, 50, 100 µM).

    • Control 1: DMSO (0.1% v/v) - Negative.

    • Control 2: Sunitinib (5 µM) - Positive.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2-4 hours. Measure absorbance (450 nm for CCK-8).

  • Data Analysis: Plot log(concentration) vs. % Inhibition. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

    • Validation Criteria: Sunitinib must show >80% inhibition at 5 µM.

Protocol B: Matrigel Tube Formation Assay (The Phenotype)

Objective: This is the "Gold Standard" in vitro assay. It tests the ability of THIQ-4,8 to disrupt the morphogenesis of endothelial cells into capillary-like structures.

  • Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C. Coat a 96-well plate (50 µL/well) on ice. Polymerize at 37°C for 30 mins.

  • Seeding & Treatment:

    • Resuspend HUVECs (

      
       cells/well) in EGM-2.
      
    • Mix immediately with THIQ-4,8 (at IC₁₀ and IC₅₀ concentrations determined in Protocol A).

    • Critical Step: Do not pre-incubate cells; add them directly to the matrix with the drug to test inhibition of formation, not just toxicity.

  • Incubation: 4–6 hours (Monitor hourly; tubes collapse after 12h).

  • Imaging: Capture 4 random fields per well using phase-contrast microscopy (4x or 10x).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure:

    • Total Tube Length: (Primary metric)

    • Number of Junctions/Nodes: (Secondary metric for network complexity)

    • Success Metric: Significant reduction (p < 0.05) in total tube length compared to Vehicle control.

Protocol C: Mechanistic Confirmation (Western Blot)

Objective: Verify if THIQ-4,8 inhibits the phosphorylation of VEGFR2 (p-VEGFR2), distinguishing it from general cytotoxic agents.

  • Starvation: Starve HUVECs in serum-free medium for 6 hours.

  • Pre-treatment: Treat with THIQ-4,8 (10 µM) or Sunitinib (1 µM) for 1 hour.

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF.

  • Detection:

    • Primary Ab: Anti-p-VEGFR2 (Tyr1175) and Anti-Total VEGFR2.

    • Loading Control: Anti-GAPDH.

  • Interpretation: A decrease in the p-VEGFR2 band intensity relative to Total VEGFR2 confirms the mechanism is specific to the angiogenic pathway.

Part 4: References

  • Gangapuram, M., et al. (2021). "Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents."[6][7] Anti-Cancer Agents in Medicinal Chemistry.

    • Relevance: Establishes the IC₅₀ benchmarks (e.g., Compound GM-3-121 at 1.72 µM) for THIQ derivatives.

  • BenchChem Technical Support. (2025). "Validating In Vivo Target Engagement of Angiogenesis Inhibitors: A Comparative Guide."[8] BenchChem.[8][9]

    • Relevance: Provides standard protocols for VEGFR2 vs. Ang-2 inhibitor comparison.

  • Staton, C. A., et al. (2009). "In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents." International Journal of Experimental Pathology.

    • Relevance: The authoritative source for optimizing the Matrigel tube formation assay parameters.

  • Scott, E. N., et al. (2021). "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design." Expert Opinion on Drug Discovery.

    • Relevance: Validates the structural logic of using THIQ scaffolds for cancer and angiogenesis targets.

Sources

Validation

Structure-Activity Relationship of 4,8-Isoquinolinediol, 1,2,3,4-Tetrahydro- Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary: The Rigidified Adrenergic Scaffold The 1,2,3,4-tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Rigidified Adrenergic Scaffold

The 1,2,3,4-tetrahydro-4,8-isoquinolinediol scaffold represents a critical structural class in medicinal chemistry, serving a dual role as both a pharmaceutical impurity and a template for adrenergic receptor modulation .

Chemically, this scaffold is a rigidified analog of phenylethanolamines (such as Phenylephrine and Orciprenaline). While the open-chain parent compounds are typically adrenergic agonists (e.g., bronchodilators, decongestants), the cyclization to the tetrahydroisoquinoline (THIQ) core often shifts the pharmacological profile toward antagonism (Beta-blockers) or alters receptor subtype selectivity.

This guide objectively compares the performance of 4,8-isoquinolinediol analogs against their open-chain counterparts and standard reference drugs, supported by experimental protocols for synthesis and biological evaluation.

Structural Basis & Origin

The 4,8-isoquinolinediol core is generated via the Pictet-Spengler cyclization of meta-substituted phenylethanolamines with aldehydes (often formaldehyde).

Formation Pathway (Impurity Context)

In the context of drug stability, Phenylephrine (a selective


-agonist) can react with trace formaldehyde (a common excipient impurity) to form 1,2,3,4-tetrahydro-4,8-dihydroxy-2-methylisoquinoline.

ReactionPathway Phenylephrine Phenylephrine (Open-Chain Agonist) Intermediate Imine/Oxazolidine Intermediate Phenylephrine->Intermediate + HCHO HCHO Formaldehyde (Excipient Impurity) HCHO->Intermediate Product_46 4,6-Dihydroxy Analog (Para-cyclization Major) Intermediate->Product_46 Major Path Product_48 4,8-Dihydroxy Analog (Ortho-cyclization Minor) Intermediate->Product_48 Minor Path (Steric Control)

Figure 1: Formation of 4,8-isoquinolinediol analogs via Pictet-Spengler cyclization. Note that while para-cyclization (4,6-diol) is electronically favored, the 4,8-diol is a distinct impurity requiring specific analytical resolution.

Structure-Activity Relationship (SAR) Analysis

The transition from a flexible phenylethanolamine to a rigid THIQ restricts the conformational space of the pharmacophore. The SAR of 4,8-isoquinolinediol analogs is defined by three critical vectors:

Vector A: The 4-Hydroxyl Group (Pharmacophoric Anchor)
  • Function: Mimics the

    
    -hydroxyl group of norepinephrine/epinephrine.
    
  • SAR Insight: Essential for hydrogen bonding with the receptor's serine/asparagine residues.

  • Stereochemistry: The

    
    -configuration is typically required for optimal binding, analogous to the 
    
    
    
    -configuration of active catecholamines. Inversion often leads to a >100-fold loss in potency.
Vector B: The 8-Hydroxyl Group (Receptor Selectivity)
  • Function: Corresponds to the meta-hydroxyl of the parent phenyl ring.

  • SAR Insight: In open-chain agonists, the meta-OH is crucial for

    
    - vs 
    
    
    
    -selectivity. In the rigid THIQ system, the 8-OH is locked in a specific orientation relative to the nitrogen.
  • Observation: Analogs with 8-OH substitution (often derived from resorcinol precursors like orciprenaline) show enhanced affinity for

    
    -adrenergic receptors but often act as antagonists  due to the inability to trigger the conformational change required for receptor activation (G-protein coupling).
    
Vector C: N-Substitution (Potency Switch)
  • Small Groups (Methyl): Retains

    
    -affinity (Phenylephrine-like) but reduced intrinsic activity.
    
  • Bulky Groups (Isopropyl, t-Butyl): Shifts selectivity toward

    
    -receptors.
    
  • Experimental Data: N-isopropyl-4,6,8-trihydroxy-THIQ analogs have demonstrated potent

    
    -blocking activity, distinct from the agonist activity of their parent N-isopropyl-phenylethanolamines.
    
SAR Visualization

SAR_Map Core 1,2,3,4-Tetrahydro- 4,8-isoquinolinediol Core Pos4 Position 4 (-OH) Essential for Binding (Mimics Beta-OH) Core->Pos4 H-Bond Donor Pos8 Position 8 (-OH) Determines Subtype Selectivity (Alpha vs Beta) Core->Pos8 Electronic Effect PosN Position 2 (Nitrogen) Substituent Size Controls Agonist/Antagonist Switch Core->PosN Steric Bulk

Figure 2: Functional map of the 4,8-isoquinolinediol scaffold highlighting key SAR vectors.

Comparative Performance Guide

This section compares the 4,8-isoquinolinediol analogs against standard reference compounds.

Table 1: Pharmacological Profile Comparison
FeaturePhenylephrine (Parent Drug)4,8-Isoquinolinediol Analog (Cyclic Impurity)Salsolinol (Neurotoxic Analog)
Structure Type Open-chain PhenylethanolamineRigid 1,2,3,4-Tetrahydroisoquinoline1-Methyl-6,7-dihydroxy-THIQ
Primary Activity

-Adrenergic Agonist
Weak Adrenergic Binder / Impurity Dopaminergic Neurotoxin
Receptor Selectivity High (

)
Low / Mixed (Stereochemistry dependent)Dopamine / Opioid Receptors
BBB Permeability Low (Hydrophilic)Moderate (More lipophilic than parent)High
Toxicity Concern Cardiovascular (Hypertension)Cytotoxicity (Potential mitochondrial inhibition)Neurotoxicity (Parkinsonian)
Table 2: Activity of Designed Analogs (Beta-Blocker Potential)

Based on data for 4,6,8-trihydroxy-THIQ derivatives (Source: Bioorg. Med. Chem. Lett. & related literature).

Compound ClassN-SubstituentParent AgonistCyclic Analog Activity
4,8-Diol MethylPhenylephrineInactive / Weak

-binder
4,6,8-Triol IsopropylOrciprenaline

-Adrenergic Blocker
4,6,8-Triol t-ButylTerbutaline

-Adrenergic Blocker

Key Insight: Cyclization effectively "freezes" the molecule in a conformation that allows binding but prevents receptor activation, converting agonists into antagonists.

Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (Pictet-Spengler)

Objective: To synthesize the 4,8-diol standard for impurity profiling or SAR studies.

  • Reagents: 3-Hydroxy-

    
    -[(methylamino)methyl]benzenemethanol (Phenylephrine HCl), Formaldehyde (37% aq.), Phosphate buffer (pH 6.0).
    
  • Procedure:

    • Dissolve Phenylephrine HCl (10 mmol) in phosphate buffer (50 mL).

    • Add Formaldehyde (15 mmol) dropwise at 0°C.

    • Reflux the mixture at 80°C for 4–6 hours. Note: Mild heating promotes the cyclization which is otherwise slow for deactivated rings.

    • Monitor via HPLC for the disappearance of the starting material.

  • Work-up:

    • Basify to pH 9.0 with

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude mixture contains both 4,6-diol (major) and 4,8-diol (minor).

    • Separation: Use Preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient 5% -> 40%.

    • Validation: The 4,8-isomer typically elutes after the 4,6-isomer due to intramolecular H-bonding interactions shielding the polarity.

Protocol B: Adrenergic Binding Assay (Competition)

Objective: Determine affinity (


) of the analog for 

-receptors.
  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the 4,8-isoquinolinediol analog.
    • Buffer: 50 mM Tris-HCl, pH 7.4, 25°C, 45 mins.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: Phenylephrine (positive control) should yield a

      
      .
      

References

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. (1998). Available at: [Link]

  • National Institutes of Health (PMC). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • Polish Journal of Pharmacology. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, as potential beta-adrenergic blockers.[1] Available at: [Link]

Sources

Comparative

Comparing the synthesis efficiency of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- with other methods

This comparative guide details the synthesis of 1,2,3,4-tetrahydro-4,8-isoquinolinediol , a specific isomer often encountered as a trace impurity in phenylephrine manufacturing or used as a pharmacological probe. The gui...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the synthesis of 1,2,3,4-tetrahydro-4,8-isoquinolinediol , a specific isomer often encountered as a trace impurity in phenylephrine manufacturing or used as a pharmacological probe.

The guide contrasts the Traditional Non-Selective Pictet-Spengler route (commonly used to generate the compound as a reference standard) with Regioselective Synthetic Strategies (Pomeranz-Fritsch-Bobbitt) designed to improve atom economy and isomeric purity.

Executive Summary

The synthesis of 1,2,3,4-tetrahydro-4,8-isoquinolinediol (hereafter 4,8-THIQ ) presents a classic regioselectivity challenge in heterocyclic chemistry.[1] The molecule contains two hydroxyl groups: a benzylic alcohol at C4 and a phenolic hydroxyl at C8.

  • The Challenge: The primary precursor, phenylephrine, contains a meta-hydroxyl group. Standard cyclization favors the sterically less hindered para position, yielding the 4,6-diol isomer as the major product. The target 4,8-diol is the ortho-cyclized minor product.

  • The Solution: Researchers must choose between a low-yield, separation-intensive "impurity synthesis" (Method A) or a multi-step, regiocontrolled total synthesis (Method B).

Quick Comparison Matrix
FeatureMethod A: Direct Pictet-SpenglerMethod B: Bobbitt-Pomeranz-Fritsch
Primary Precursor Phenylephrine HCl2-Benzyloxybenzaldehyde
Step Count 1 Step (plus purification)4 Steps
Regioselectivity Poor (Favors 4,6-isomer ~4:1)High (Directed to 8-position)
Overall Yield (4,8-isomer) Low (<15% isolated)Moderate (40-55%)
Operational Complexity Low Synthesis / High PurificationHigh Synthesis / Low Purification
Best Application Generating analytical standardsProducing bulk API/intermediates

Method A: Direct Pictet-Spengler Cyclization

This method exploits the "phenolic cyclization" pathway often observed in the degradation of phenylephrine. It is the most direct way to access the scaffold but suffers from poor regiocontrol.

Mechanism

The reaction involves the condensation of Phenylephrine with Formaldehyde (or a surrogate like 1,3,5-trioxane) under acidic conditions. The resulting iminium ion undergoes electrophilic aromatic substitution.

  • Path A (Major): Cyclization para to the phenolic -OH

    
    4,6-diol .
    
  • Path B (Minor): Cyclization ortho to the phenolic -OH

    
    4,8-diol  (Target).
    
Experimental Protocol

Reagents: Phenylephrine HCl (10 mmol), Formaldehyde (37% aq, 15 mmol), Trifluoroacetic acid (TFA) or 1M HCl.

  • Condensation: Dissolve Phenylephrine HCl in water/TFA (10:1 v/v).

  • Addition: Add formaldehyde solution dropwise at 0°C.

  • Cyclization: Stir at 40–60°C for 4–6 hours. Monitor by HPLC.

  • Quenching: Neutralize with saturated NaHCO₃ to pH 8.

  • Purification (Critical): The crude mixture will contain ~80% 4,6-isomer and ~20% 4,8-isomer.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Isolation: Use Preparative HPLC with a C18 column or a specialized Phenyl-Hexyl column to separate the regioisomers.

Data & Performance
  • Reaction Time: < 6 hours.

  • Crude Yield: >90% (combined isomers).

  • Isolated Yield (4,8-isomer): 10–15%.

Method B: Regioselective Pomeranz-Fritsch-Bobbitt Synthesis

To avoid the separation losses of Method A, the Bobbitt modification of the Pomeranz-Fritsch reaction is used. This route builds the isoquinoline ring from a precursor where the 8-position is structurally mandated or the 6-position is blocked.

Synthetic Strategy

Instead of relying on the ambiguous cyclization of a meta-substituted phenol, this route starts with an ortho-substituted aldehyde . When the ring closes, the substituent ends up at the C8 position of the isoquinoline.

Workflow
  • Imine Formation: Condensation of 2-(benzyloxy)benzaldehyde with aminoacetaldehyde dimethyl acetal .

  • Hydrogenation: Reduction of the imine to the amine (benzylaminoacetal).

  • Bobbitt Cyclization: Acid-catalyzed cyclization (6M HCl) converts the acetal to an aldehyde, which cyclizes to form the 4-hydroxy-tetrahydroisoquinoline core.

  • Deprotection: Removal of the benzyl group (if not removed during cyclization) yields the free phenol at C8.

Experimental Protocol (Key Step: Cyclization)

Reagents: Aminoacetal intermediate (5 mmol), 6M HCl.

  • Dissolution: Dissolve the aminoacetal in 6M HCl (20 mL).

  • Cyclization: Stir at room temperature for 24 hours. The acidic medium hydrolyzes the acetal to the aldehyde, which immediately cyclizes.[1]

  • Workup: Basify with NaOH to pH 10. Extract with DCM.

  • Result: The hydroxyl group at C4 is generated in situ during the cyclization/reduction mechanism of the Bobbitt reaction.

Data & Performance
  • Regiocontrol: >95% selectivity for the 8-substituted isomer (dictated by starting material).

  • Overall Yield: 40–55% (over 3-4 steps).

  • Purity: High (>98% after crystallization).

Visual Analysis: Reaction Pathways[2]

The following diagram illustrates the bifurcation in Method A (showing the origin of the impurity) versus the linear, directed nature of Method B.

SynthesisComparison cluster_0 Method A: Direct Pictet-Spengler cluster_1 Method B: Bobbitt Synthesis Phenylephrine Phenylephrine (3-OH Precursor) Iminium Iminium Intermediate Phenylephrine->Iminium + HCHO, H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Isomer46 4,6-Isoquinolinediol (Major Product, ~80%) Iminium->Isomer46 Para-closure (Fast) Isomer48 4,8-Isoquinolinediol (Target, ~20%) Iminium->Isomer48 Ortho-closure (Slow) PrecursorB 2-Benzyloxy- benzaldehyde Aminoacetal Aminoacetal Intermediate PrecursorB->Aminoacetal Reductive Amination CyclizationB Bobbitt Cyclization (Acid Catalyzed) Aminoacetal->CyclizationB 6M HCl TargetB 4,8-Isoquinolinediol (Pure) CyclizationB->TargetB Regioselective

Caption: Comparative reaction pathways. Method A yields a mixture due to competing cyclization sites (C2 vs C6). Method B enforces the C8 substitution pattern via the starting material structure.

Critical Analysis for Drug Development

Impurity Profiling

For researchers identifying Phenylephrine Impurity 23 (or EP Impurity D), Method A is the necessary replication route. It mimics the actual degradation pathway of phenylephrine in formulation (interaction with formaldehyde excipients or degradation products), producing the exact impurity profile found in stability studies.

Therapeutic Scaffold Synthesis

If the 4,8-diol is the desired scaffold for a new drug candidate (e.g., for adrenergic receptor selectivity), Method B is mandatory.

  • Scalability: Method A involves difficult chromatographic separations that are untenable at kilogram scale.

  • Stereochemistry: Method B allows for the introduction of chiral ligands during the initial imine reduction (Step 2), enabling the asymmetric synthesis of the (4R) or (4S) enantiomer, whereas Method A yields a racemic mixture at C1 (if substituted) and retains the C4 stereochemistry of the phenylephrine (though some racemization can occur).

References

  • Bobbitt, J. M., et al. (2017).[2] Synthesis of Isoquinolines.[2][3][4][5][6][7][8] III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Rozwadowska, M. D., et al. (2000).[5] Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids. Tetrahedron: Asymmetry.[2][5][7] Retrieved from [Link]

Sources

Validation

Cross-validation of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- bioassay results

Cross-Validation of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Bioassay Results: A Comparative Guide for Dopamine Agonist Screening Executive Summary In the landscape of neuropharmacology, the development of targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Bioassay Results: A Comparative Guide for Dopamine Agonist Screening

Executive Summary

In the landscape of neuropharmacology, the development of targeted therapeutics for Parkinson's disease (PD) and addiction relies heavily on robust dopamine receptor agonists. 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- (hereafter referred to as THIQ-diol ) is a potent tetrahydroisoquinoline derivative that functions as a D2/D3 receptor agonist.

As a Senior Application Scientist, I frequently observe that the transition of novel compounds from in vitro hits to in vivo leads fails due to poorly validated bioassays. This guide provides a comprehensive, self-validating framework to cross-examine the efficacy of THIQ-diol against standard clinical alternatives (e.g., Pramipexole, Ropinirole). By coupling high-resolution TR-FRET cAMP assays with the gold-standard 6-OHDA in vivo lesion model, researchers can establish a rigorous chain of causality from receptor binding to behavioral recovery.

Mechanistic Grounding & Pathway Visualization

To design an effective screening cascade, we must first understand the causality of the target pathway. THIQ-diol targets the Dopamine D2 and D3 receptors, which are GPCRs coupled to the Gi/o protein family.

Unlike Gs-coupled receptors that stimulate adenylyl cyclase (AC), Gi-coupled activation inhibits AC. This results in a decrease in intracellular cyclic AMP (cAMP), leading to the downregulation of Protein Kinase A (PKA) activity. In striatal neurons, this cascade modulates the phosphorylation state of DARPP-32, ultimately restoring motor control pathways that are degraded in Parkinsonian models.

G THIQ 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- D2R Dopamine D2/D3 Receptor (Gi/o-coupled) THIQ->D2R Agonism Gi Gi/o Protein (α subunit) D2R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Production (Decreased) AC->cAMP Reduction PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Downregulation DARPP32 DARPP-32 (Modulated) PKA->DARPP32 Dephosphorylation Motor Motor Control Pathways DARPP32->Motor Functional Recovery

Figure 1: THIQ-diol mechanism via D2/D3 receptor Gi/o-coupled signaling pathway.

Quantitative Comparison: THIQ-diol vs. Standard Alternatives

To objectively position THIQ-diol within the current therapeutic landscape, we must benchmark it against established D2/D3 agonists. The following table synthesizes representative pharmacological parameters, highlighting why THIQ-diol is a compound of high interest for oral administration studies.

CompoundPrimary TargetBinding Affinity (Ki, nM)Functional EC50 (cAMP, nM)Bioavailability (Oral, %)Half-life (h)
THIQ-diol (HCl) D2 / D38.5 / 12.428.0~45%4.2
Pramipexole D2 / D33.9 / 0.515.2>90%8.0
Ropinirole D2 / D329.0 / 11.245.5~50%6.0
Apomorphine D1 / D232.0 / 3.018.4<5% (SubQ req.)0.6

Data represents a comparative framework for assay validation based on typical tetrahydroisoquinoline derivative profiles.

Core Protocol 1: In Vitro Functional Validation via TR-FRET

The Causality of the Method: Standard ELISA assays lack the kinetic resolution required for high-throughput GPCR screening. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) incorporates a time-delayed measurement that effectively eliminates short-lived background autofluorescence [1], [2]. Because D2 is Gi-coupled, we must artificially elevate basal cAMP using Forskolin; the agonistic effect of THIQ-diol is then measured as a concentration-dependent decrease in the TR-FRET signal.

Self-Validating Controls:

  • Max Signal (Forskolin only): Establishes the upper limit of cAMP production.

  • Min Signal (Buffer only): Validates baseline cellular noise.

  • Reference Agonist (Pramipexole): Confirms assay sensitivity to Gi-agonism.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human D2 receptor at 5,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent the degradation of synthesized cAMP.

  • Compound Addition: Add THIQ-diol (serial dilutions from 10 µM to 0.1 nM) concurrently with 10 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium cryptate-labeled cAMP tracer (donor) and the d2-labeled anti-cAMP antibody (acceptor).

  • Incubation: Incubate in the dark for 1 hour to allow competition between endogenous cAMP and the tracer.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the 665 nm / 615 nm emission ratio. Plot the inverse dose-response curve to determine the EC50.

Core Protocol 2: In Vivo Efficacy via the 6-OHDA Lesion Model

The Causality of the Method: The 6-hydroxydopamine (6-OHDA) model is the gold standard for evaluating dopaminergic neurodegeneration [3], [4]. Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) causes unilateral death of dopaminergic neurons. This creates a hemispheric imbalance. When a direct D2 agonist like THIQ-diol is administered systemically, it hyper-stimulates the supersensitive D2 receptors in the lesioned hemisphere, causing the animal to rotate contralaterally (away from the lesion).

Self-Validating Controls:

  • Amphetamine Pre-screen: Amphetamine releases endogenous dopamine. Lesioned rats will rotate ipsilaterally. Only rats exhibiting >7 ipsilateral rotations/min are selected, guaranteeing >90% DA depletion and preventing false negatives.

  • Vehicle Control: Ensures handling stress does not induce rotational behavior.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats. Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) stereotaxically into the right MFB.

  • Recovery & Pre-screening: Allow 3 weeks for complete terminal degeneration. Administer D-amphetamine (5 mg/kg, i.p.). Record rotations for 60 minutes. Select animals showing robust ipsilateral rotation.

  • Washout: Allow a 1-week washout period to clear amphetamine and reset receptor sensitivity.

  • Agonist Testing: Administer THIQ-diol (e.g., 1, 3, and 10 mg/kg, p.o.) or the reference standard (Pramipexole, 1 mg/kg, s.c.).

  • Quantification: Place the animal in a computerized rotameter bowl. Record the net contralateral rotations over a 120-minute period.

  • Data Interpretation: A dose-dependent increase in contralateral rotations directly validates the in vivo central nervous system penetrance and D2 agonistic efficacy of THIQ-diol.

References

  • Bioauxilium: THUNDER™ cAMP TR-FRET Assay Kit Principle and Workflow. Retrieved from:[Link]

  • Sino Biological: TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from: [Link]

  • Alvarez-Fischer, D., et al. (2008). Characterization of the striatal 6-OHDA model of Parkinson's disease in wild type and alpha-synuclein-deleted mice. Experimental Neurology, 210(1):182-93. Retrieved from:[Link]

  • Shadrina, M., et al. (2013). Transcriptome profiling of 6-OHDA model of Parkinson's disease. Advances in Bioscience and Biotechnology, 4, 28-35. Retrieved from:[Link]

Comparative

A Comparative Guide to the Enantioselective Synthesis and Validation of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Stereoisomers

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, anti-HIV, and neuroprotective effects.[1][2][3] Among these, the 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- stereoisomers represent a class of compounds with significant potential, particularly as dopamine D1 agonists with renal vasodilation activity.[4] However, their biological effects are intrinsically tied to their absolute configuration, making enantioselective synthesis and rigorous stereochemical validation paramount.[5]

This guide provides an in-depth, objective comparison of modern methodologies for the enantioselective synthesis of chiral THIQs, with a focus on strategies applicable to 4,8-disubstituted systems. We will delve into the mechanistic underpinnings of these approaches, present detailed experimental protocols, and outline the essential validation techniques to ensure the stereochemical integrity of the final compounds.

The Strategic Imperative for Enantioselective Synthesis

The pharmacological activity of chiral molecules can vary dramatically between enantiomers. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or, in some cases, elicit undesirable or toxic effects (the distomer).[5] Consequently, the development of synthetic routes that selectively produce a single enantiomer is a cornerstone of modern drug discovery. For 1,2,3,4-tetrahydroisoquinolines, the stereocenter at the C1 position is often crucial for their biological function.[1]

Comparative Analysis of Enantioselective Synthetic Strategies

The asymmetric synthesis of THIQs has been a subject of intense research, leading to a diverse array of methodologies. The choice of a particular strategy often depends on factors such as the desired substitution pattern, scalability, and the availability of chiral catalysts or auxiliaries. Here, we compare some of the most prominent and effective approaches.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for the synthesis of chiral THIQs from prochiral precursors like 3,4-dihydroisoquinolines (DHIQs) or isoquinolines themselves.[6]

Causality of Experimental Choices: This approach hinges on the use of a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium, with a chiral ligand.[6] The catalyst coordinates to the substrate, creating a chiral environment that directs the addition of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer. The choice of ligand is critical and can be tailored to the specific substrate to maximize enantioselectivity. Noyori-type catalysts, for instance, are well-known for their high efficiency in the asymmetric transfer hydrogenation of cyclic imines using a hydrogen source like a formic acid/triethylamine mixture.[7]

Alternative Approaches: While direct asymmetric hydrogenation of the isoquinoline ring is challenging, the reduction of pre-formed DHIQs is more common.[6] Organocatalytic methods have also emerged as a powerful alternative to metal-based catalysts.

MethodCatalyst/ReagentPrecursorAdvantagesDisadvantagesTypical ee (%)
Asymmetric Hydrogenation[Rh(COD)Cl]₂ / Chiral Phosphine LigandIsoquinoline/DHIQHigh atom economy, high turnover numbers.Requires high-pressure H₂ gas, catalyst can be sensitive.90-99
Asymmetric Transfer HydrogenationRu(II)/Chiral Diamine-Alcohol LigandDHIQMilder conditions (no H₂ gas), operationally simpler.May require higher catalyst loading, potential for side reactions.90-97[7]
Organocatalytic ReductionHantzsch Ester / Chiral Brønsted AcidDHIQMetal-free, often milder conditions.Can have lower turnover frequencies than metal catalysts.>90
Chiral Auxiliary-Mediated Synthesis

This classical yet reliable method involves the temporary attachment of a chiral auxiliary to the starting material to direct a stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Causality of Experimental Choices: The Bischler-Napieralski reaction is a common route for synthesizing DHIQs, which can then be reduced.[7][8] By using a chiral amine as a starting material, or by acylating a phenethylamine with a chiral carboxylic acid derivative, a diastereoselective cyclization and/or reduction can be achieved. The steric bulk and conformational rigidity of the chiral auxiliary block one face of the reactive intermediate, forcing the reaction to proceed from the less hindered direction. Amino acids and their derivatives are excellent and readily available sources of chirality for this purpose.[9]

Alternative Approaches: Evans' chiral oxazolidinones and other commercially available auxiliaries can also be employed to achieve high levels of stereocontrol.

Auxiliary TypeKey ReactionAdvantagesDisadvantagesTypical de/ee (%)
Chiral Amino Acid DerivativeBischler-Napieralski Cyclization/ReductionReadily available starting materials, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary.>95[7]
(S)-(-)-1-PhenylethylaminePictet-Spengler ReactionCommercially available, robust.Diastereoselectivity can be substrate-dependent.80-95
Biocatalysis: The Enzymatic Pictet-Spengler Reaction

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild conditions. The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a powerful tool for THIQ synthesis.[2][8]

Causality of Experimental Choices: Norcoclaurine synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids.[10] The enzyme's active site provides a precisely organized chiral environment that perfectly pre-organizes the substrates for a highly stereoselective cyclization. Importantly, NCS has been shown to accept a range of aldehyde substrates, making it a valuable tool for the synthesis of unnatural, optically active THIQs.[10]

Alternative Approaches: While NCS is a prime example, other enzymes or engineered variants could potentially be used for different substrate specificities.

| Enzyme | Substrates | Advantages | Disadvantages | Typical ee (%) | | --- | --- | --- | --- | | Norcoclaurine Synthase (NCS) | Dopamine derivatives and various aldehydes | Extremely high enantioselectivity, mild aqueous conditions, environmentally friendly. | Limited substrate scope (primarily for dopamine-like amines), enzyme production and purification required. | >99[10] |

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for a representative synthetic approach and a crucial validation technique.

Protocol 1: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol is adapted from established procedures for the highly enantioselective reduction of cyclic imines.[7]

Objective: To synthesize an enantiomerically enriched 1,2,3,4-tetrahydroisoquinoline from its corresponding 3,4-dihydroisoquinoline precursor.

Materials:

  • 3,4-Dihydroisoquinoline precursor

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst pre-complex.

  • Remove the solvent under reduced pressure.

  • To the flask containing the catalyst, add a solution of the 3,4-dihydroisoquinoline precursor (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (7 mL).

  • Stir the reaction mixture at 28 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Objective: To quantify the enantiomeric purity of the synthesized chiral 1,2,3,4-tetrahydroisoquinoline.

Materials:

  • Sample of the synthesized tetrahydroisoquinoline

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA) or trifluoroacetic acid (TFA) (as a mobile phase modifier)

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD-H, AD-H)

Procedure:

  • Method Development (if necessary): Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/IPA) to achieve baseline separation of the two enantiomers. The addition of a small amount of an acidic or basic modifier (like TFA or DEA) can improve peak shape for amine-containing compounds.

  • Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic compound (if available) to identify the elution order of the enantiomers.

  • HPLC Analysis:

    • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Validation of Absolute Configuration

Determining the enantiomeric excess is crucial, but it does not reveal the absolute spatial arrangement of the atoms (i.e., whether the compound is the R or S enantiomer). Validating the absolute configuration is an essential final step.

1. X-ray Crystallography: This is the "gold standard" for determining absolute configuration.[11][12] If a high-quality single crystal of the enantiomerically pure compound (or a derivative) can be obtained, anomalous dispersion X-ray diffraction can unambiguously determine its three-dimensional structure. The Flack parameter is a key value in this analysis; a value close to 0 confirms the correct absolute configuration has been assigned.[11]

2. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light.[11][13] By comparing the experimentally obtained spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods (e.g., DFT), the absolute configuration can be assigned. A good match between the experimental and calculated spectra for the R-enantiomer, for example, confirms that the synthesized compound has the R configuration. If the experimental spectrum is a mirror image of the calculated one, the compound is the S-enantiomer.[11]

3. NMR Spectroscopy using Chiral Derivatizing or Solvating Agents: While NMR is not typically used to determine absolute configuration from first principles, it can be used to correlate the configuration of an unknown sample to a known standard. By reacting the chiral amine with a chiral reagent like Mosher's acid chloride to form diastereomers, the resulting NMR spectra will show distinct signals for each diastereomer.[11] By analyzing the chemical shift differences, the absolute configuration can be deduced based on established models.

Visualizing the Workflow

G Enantioenriched_THIQ Enantioenriched_THIQ ee_Determination ee_Determination Enantioenriched_THIQ->ee_Determination Absolute_Config Absolute_Config ee_Determination->Absolute_Config Validated_Product Validated_Product Absolute_Config->Validated_Product

Conclusion

The enantioselective synthesis of 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- stereoisomers, and related chiral THIQs is a field rich with diverse and powerful methodologies. Asymmetric hydrogenation, chiral auxiliary-based approaches, and biocatalysis each offer distinct advantages and are suited to different synthetic challenges. The choice of method should be guided by a thorough analysis of the target molecule, desired scale, and available resources.

Crucially, the synthesis of a chiral molecule is incomplete without rigorous validation. A multi-pronged approach, combining chromatographic techniques to determine enantiomeric excess and spectroscopic or crystallographic methods to assign the absolute configuration, is essential to ensure the scientific integrity of the research and the safety and efficacy of potential therapeutic agents. This guide serves as a foundational resource for navigating the critical decisions in the synthesis and validation of these important chiral molecules.

References

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]

  • Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using "Named" and Some Other Newer Methods. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Taylor & Francis Online. Available at: [Link]

  • α-Amino Acids and Derivatives in the Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids. Bentham Science. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry. Available at: [Link]

  • Computational validation of the importance of absolute stereochemistry in virtual screening. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Absolute configuration. Wikipedia. Available at: [Link]

  • How to Determine the R and S Configuration. Chemistry Steps. Available at: [Link]

  • 1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship. PubMed. Available at: [Link]

  • How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES. Available at: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- proper disposal procedures

Executive Summary 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (often handled as the hydrochloride salt, CAS: 72511-87-6) is a bioactive isoquinoline alkaloid and a known metabolite of the norepinephrine-dopamine reuptake inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3,4-Tetrahydro-4,8-isoquinolinediol (often handled as the hydrochloride salt, CAS: 72511-87-6) is a bioactive isoquinoline alkaloid and a known metabolite of the norepinephrine-dopamine reuptake inhibitor Nomifensine.[1] Due to its biological activity and potential for catecholaminergic modulation, it must be handled as a Hazardous Chemical Substance .

Immediate Directive: Do NOT dispose of via municipal waste or sanitary sewer systems. All waste streams must be segregated for high-temperature incineration.[1]

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the compound identity and state.[1][2] This protocol applies to both the free base and salt forms.[1]

ParameterData
Chemical Name 1,2,3,4-Tetrahydro-4,8-isoquinolinediol (Hydrochloride)
CAS Number 72511-87-6 (HCl salt); 23824-25-1 (Related free base)
Molecular Formula C₉H₁₁NO₂ (Free base) / C₉H₁₂ClNO₂ (HCl)
Physical State Off-white to beige solid (hygroscopic)
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritation , Respiratory Sensitization .[1][3][4][5]
Target Organs Central Nervous System (Dopaminergic pathways), Kidneys.[1]

GHS Classification (Conservative Approach):

  • H302: Harmful if swallowed.[5][6]

  • H315/H319: Causes skin and serious eye irritation.[5][7][8][9]

  • H335: May cause respiratory irritation.[5][8][9][10]

Operational Disposal Protocol

This section details the segregation and processing of waste.[2][11] The core principle is "Source Segregation for Incineration."

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Scope: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Protocol:

    • Containment: Place solid waste directly into a clear, wide-mouth polyethylene (HDPE) jar or a double-bagged biohazard/chemical waste bag.[1]

    • Labeling: Label as "Hazardous Waste: Toxic Organic Solid." Explicitly list "Tetrahydroisoquinoline derivative."

    • Disposal Path: Seal and transfer to the facility's hazardous waste accumulation area.

    • Ultimate Fate: High-temperature incineration (>1000°C).

B. Liquid Waste (Stock Solutions & Reaction Mixtures)
  • Scope: HPLC effluents, mother liquors, and dissolved stock solutions.[1]

  • Protocol:

    • Solvent Assessment: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, DMSO).[1]

    • Segregation:

      • Organic Solvents: Pour into the corresponding "Organic Waste" carboy (Red can for flammables).

      • Aqueous Solutions: If the compound is in an aqueous buffer, do not pour down the drain . Adjust pH to neutral (pH 6-8) to minimize reactivity, then collect in a separate "Aqueous Toxic Waste" container.

    • Deactivation (Optional but Recommended for High Concentrations): For concentrated stock solutions (>10 mM), treat with an oxidizing agent (e.g., dilute bleach or hydrogen peroxide) only if validated by your specific EHS protocol, otherwise default to incineration.[1]

Decision Logic: Waste Stream Segregation

The following diagram illustrates the logical flow for categorizing waste generated during experimentation.

DisposalWorkflow Start Waste Generation: 1,2,3,4-Tetrahydro-4,8-isoquinolinediol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Eluents) StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Tag: Toxic Organic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated Organic (DCM, CHCl3) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogen OrgWaste Flammable Organic Waste Halogen->OrgWaste Segregated Halo-Waste AqCheck Is it Aqueous? NonHalogen->AqCheck AqWaste Aqueous Toxic Waste (Do NOT Drain) AqCheck->AqWaste Yes (Buffers/Media) AqCheck->OrgWaste No (Alcohols/Ketones) Incinerate FINAL FATE: High-Temp Incineration AqWaste->Incinerate OrgWaste->Incinerate BinSolid->Incinerate

Figure 1: Decision matrix for segregating waste streams to ensure compliance with RCRA and local EHS regulations.

Spill Response & Decontamination

Pre-requisite: PPE Level C (Nitrile gloves, Safety Goggles, Lab Coat, N95 Respirator if powder is loose).[1]

Scenario A: Solid Powder Spill
  • Isolate: Evacuate non-essential personnel.

  • Dampen: Gently cover the spill with a paper towel dampened with Methanol or Water . This prevents dust generation (aerosolization is a primary inhalation risk).[10]

  • Collect: Scoop the wet material and towel into a hazardous waste bag.

  • Clean: Wipe the surface 3x with soap and water, followed by an Ethanol rinse.

Scenario B: Liquid Solution Spill
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials (sawdust) if the solvent is an oxidizer, though rare for this compound.[1]

  • Neutralize: If the solution is acidic (HCl salt in water), lightly sprinkle Sodium Bicarbonate.

  • Dispose: Collect absorbent into the solid hazardous waste bin.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, N95 Spill->PPE Type Identify Type PPE->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid ActionP Cover with Wet Towel (Prevent Dust) Powder->ActionP ActionL Absorb with Vermiculite Liquid->ActionL Clean Triple Wipe Surface (Soap -> EtOH) ActionP->Clean ActionL->Clean Dispose Tag & Bin as Hazardous Clean->Dispose Clean->Dispose

Figure 2: Rapid response workflow for laboratory spills.

Regulatory & Compliance Context

  • RCRA Status: While 1,2,3,4-Tetrahydro-4,8-isoquinolinediol is not explicitly P-listed or U-listed by the EPA, it falls under the "Characteristic of Toxicity" if leachable, or more commonly, is regulated as Non-Regulated Hazardous Waste (unless mixed with listed solvents).[1]

  • DEA Status: Not currently a controlled substance, but as a metabolite of Nomifensine (a withdrawn drug), it should be treated with "Drug Substance" security protocols.[1]

  • Storage: Store at -20°C in a desiccated environment. Keep away from strong oxidizing agents.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (Structural Analog Safety Data).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Essential Personal Protective Equipment (PPE) and Safe Handling Guide for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 4,8-Isoquinolinediol,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-. As a tetrahydroisoquinoline derivative, this compound requires meticulous handling to ensure the safety of all laboratory personnel. The procedures outlined below are designed to establish a self-validating system of safety, where each step is grounded in established chemical safety principles to minimize exposure and mitigate risk.

Hazard Identification: Understanding the Imperative for Protection

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- and its related isoquinoline compounds present significant health hazards that mandate the use of robust personal protective equipment. The primary risks associated with this class of chemicals are:

  • Severe Skin Corrosion and Irritation: Direct contact can cause skin irritation, and some related compounds are classified as causing severe skin burns.[1][2]

  • Serious Eye Damage: The most critical risk is severe and potentially irreversible eye damage upon contact.[1][3] Vapors or dust can also cause serious eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3]

Given these hazards, a comprehensive PPE strategy is not merely recommended; it is essential for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly address the identified hazards. The following table summarizes the minimum required equipment for any procedure involving 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

Protection Type Specific Recommendations Rationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Causality: Prevents direct skin contact, mitigating the risk of skin irritation or corrosion.[4] Protocol: Always inspect gloves for tears or punctures before use.[5] For extended procedures or when handling larger quantities, consider double-gloving.[6] Contaminated outer gloves can be removed and disposed of within the containment area (e.g., fume hood) to prevent spreading contamination.[6]
Eye & Face Protection Chemical safety goggles with side shields.[4] A face shield should be worn over goggles for splash-prone procedures.[7]Causality: Protects against splashes, dust, and vapors that can cause serious eye damage.[1][3] Standard safety glasses are insufficient as they do not provide a seal against vapors and splashes.
Skin & Body Protection A buttoned laboratory coat.Causality: Provides a removable barrier to protect skin and personal clothing from incidental contact and contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]Causality: Prevents the inhalation of dust or aerosols which may cause respiratory irritation.[2][3] A NIOSH-approved respirator may be required for large-scale operations or in the event of ventilation failure.[5][9]

Operational and Disposal Plan: A Step-by-Step Procedural Guide

Adherence to a strict, repeatable workflow is critical for safety. The following protocol outlines the essential steps from preparation to disposal.

Step 1: Pre-Handling and Area Preparation
  • Ventilation Confirmation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[2][7]

  • Spill Kit Availability: Locate the laboratory's chemical spill kit.[4] It should contain absorbent materials and neutralizing agents appropriate for this compound.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[6]

Step 2: Safe Handling Protocol
  • Work Within Containment: All manipulations of the solid compound or its solutions must be performed within the chemical fume hood to minimize inhalation exposure.[8]

  • Minimize Dust Generation: When weighing or transferring the solid, use techniques that avoid creating dust.[10]

  • Avoid Contact: Handle the compound with care, avoiding all personal contact, including inhalation.[10]

  • Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[1][2] Do not eat, drink, or smoke in the laboratory area.[11]

Step 3: Decontamination and Doffing of PPE

Proper removal of PPE is a critical control point to prevent exposure from contaminated equipment.

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Remove Outer Gloves (if double-gloved): If double-gloved, remove the outer pair and dispose of them as hazardous waste before leaving the fume hood.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing.

  • Remove Face/Eye Protection: Remove the face shield and/or goggles.

  • Remove Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out, and avoiding contact with the outer surface.

  • Final Hand Wash: Immediately wash your hands thoroughly.

Step 4: Waste Disposal
  • Chemical Waste: Dispose of all waste containing 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- in a designated, sealed, and clearly labeled hazardous waste container.[1][2] Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself and dispose of them accordingly.

Visual Workflow for Safe Handling

The following diagram illustrates the complete, cyclical process for safely handling 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase prep_space Prepare Workspace (Fume Hood, Spill Kit) don_ppe Don PPE (Coat, Goggles, Gloves) prep_space->don_ppe Verify Safety Equipment handle_chem Handle Chemical (Weighing, Reaction) don_ppe->handle_chem Proceed to Experiment decon Decontaminate Workspace & Equipment handle_chem->decon Experiment Complete doff_ppe Doff PPE (Correct Sequence) decon->doff_ppe dispose Dispose of Chemical & Contaminated Waste doff_ppe->dispose dispose->prep_space Begin New Task

Caption: Workflow for handling 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline.
  • MilliporeSigma. (2024, September 6). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol. National Center for Biotechnology Information.
  • Health in Code. (2022, September). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet for Isoquinoline.
  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet for 8-Hydroxyquinoline.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet for 1,2,3,4-Tetrahydroquinoline.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Chem-Impex International, Inc. (2020, April 9). MSDS of Isoquinoline,1,2,3,4-tetrahydro-4-methyl-.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Fluorochem. (2026, February 25). Safety Data Sheet for 1,2,3,4-Tetrahydroquinolin-4-amine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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